1,3-Dioleoyl-2-myristoyl glycerol
Description
Propriétés
IUPAC Name |
[3-[(Z)-octadec-9-enoyl]oxy-2-tetradecanoyloxypropyl] (Z)-octadec-9-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H98O6/c1-4-7-10-13-16-19-22-24-26-28-31-33-36-39-42-45-51(54)57-48-50(59-53(56)47-44-41-38-35-30-21-18-15-12-9-6-3)49-58-52(55)46-43-40-37-34-32-29-27-25-23-20-17-14-11-8-5-2/h24-27,50H,4-23,28-49H2,1-3H3/b26-24-,27-25- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNSMJIEBXEPOS-DSOYXUETSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H98O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
831.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | TG(18:1(9Z)/14:0/18:1(9Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010448 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Unveiling the Natural Occurrence of 1,3-Dioleoyl-2-myristoyl glycerol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural sources of 1,3-Dioleoyl-2-myristoyl glycerol (B35011) (OOM), a specific triacylglycerol with oleic acid at the sn-1 and sn-3 positions and myristic acid at the sn-2 position. This document summarizes the current scientific knowledge on its natural occurrence, presents detailed experimental protocols for its identification and quantification, and explores potential signaling pathways in which it may be involved.
Natural Sources and Quantitative Data
1,3-Dioleoyl-2-myristoyl glycerol has been identified as a component of palm oil (Elaeis guineensis)[1][2]. While the triglyceride profile of palm oil is extensively studied, the focus has predominantly been on more abundant molecules like 1,3-dioleoyl-2-palmitoyl glycerol (OPO). Consequently, specific quantitative data for OOM is limited in publicly available literature.
However, detailed analyses of palm oil's triacylglycerol (TAG) composition reveal the presence of various myristic acid-containing TAGs. The fatty acid composition of palm oil typically includes myristic acid at around 1.8%[3]. More detailed studies on palm oil fractions provide insights into the distribution of different TAGs.
For instance, a study on the triacylglycerol composition of refined and fractionated palm oil identified and quantified a range of TAGs. While OOM (O(18:1)O(18:1)M(14:0)) is not explicitly listed with its percentage in the primary results of some major studies, the presence of TAGs with a total acyl-carbon number and double bond count that would correspond to OOM (C50:2) is acknowledged in comprehensive analyses of palm oil fractions[4][5].
The table below summarizes the typical fatty acid composition of palm oil, which is the primary natural source of OOM. The presence of both oleic and myristic acids is a prerequisite for the formation of OOM.
| Fatty Acid | Abbreviation | Percentage in Palm Oil |
| Palmitic Acid | C16:0 | ~44.0%[6] |
| Oleic Acid | C18:1 | ~39.2%[6] |
| Linoleic Acid | C18:2 | ~10.1%[6] |
| Stearic Acid | C18:0 | ~4.4%[6] |
| Myristic Acid | C14:0 | ~1.1% [6] |
| Lauric Acid | C12:0 | ~0.2%[6] |
| Others | ~0.6% |
Table 1: Typical Fatty Acid Composition of Palm Oil. The presence of myristic acid is essential for the biosynthesis of this compound.
Experimental Protocols
The identification and quantification of specific triacylglycerols like OOM from natural sources require sophisticated analytical techniques. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Gas Chromatography (GC) are the primary methods employed.
Protocol 1: Analysis of Triacylglycerols by HPLC-MS
This method combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, making it ideal for analyzing complex lipid mixtures.
1. Sample Preparation (Lipid Extraction):
-
Objective: To extract the total lipid content from the sample matrix (e.g., palm oil).
-
Procedure:
-
Weigh a precise amount of the homogenized sample.
-
Perform a solvent extraction using a chloroform:methanol (2:1, v/v) mixture.
-
Vortex the mixture thoroughly and centrifuge to separate the layers.
-
Collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
Re-dissolve the lipid extract in a suitable solvent for HPLC analysis (e.g., isopropanol (B130326) or methanol/chloroform).
-
2. HPLC Separation:
-
Objective: To separate the different triacylglycerol species.
-
Instrumentation: A high-performance liquid chromatograph.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of solvents is typically employed. For example, a gradient of acetonitrile (B52724) and isopropanol can effectively separate different TAGs.
-
Flow Rate: A typical flow rate is around 1 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure reproducibility.
3. Mass Spectrometric Detection:
-
Objective: To identify and quantify the separated triacylglycerols.
-
Instrumentation: A mass spectrometer, often a quadrupole time-of-flight (Q-TOF) or a triple quadrupole instrument.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are commonly used for TAG analysis[7]. ESI is often preferred for its soft ionization, which keeps the TAG molecule intact.
-
Data Acquisition: Data can be acquired in full scan mode to identify all present TAGs and in tandem MS (MS/MS) mode for structural confirmation. In MS/MS, the parent ion corresponding to OOM (m/z for [M+NH4]+ is 849.7) would be fragmented to confirm the presence of oleoyl (B10858665) and myristoyl fragments.
4. Quantification:
-
Procedure: Quantification is achieved by comparing the peak area of the identified OOM with that of a known concentration of an internal standard or by using an external calibration curve generated with a purified OOM standard.
Experimental Workflow for HPLC-MS Analysis of OOM
Caption: Workflow for OOM analysis using HPLC-MS.
Protocol 2: Analysis of Triacylglycerols by Gas Chromatography (GC)
GC is another powerful technique for analyzing triacylglycerols, particularly for determining the overall fatty acid composition after transesterification. Intact TAGs can also be analyzed using high-temperature GC.
1. Sample Preparation (Transesterification):
-
Objective: To convert the fatty acids within the triacylglycerols into their more volatile fatty acid methyl esters (FAMEs).
-
Procedure:
-
Start with the extracted lipid sample (as in Protocol 1, step 1).
-
Add a methanol/hydrochloric acid or boron trifluoride-methanol solution.
-
Heat the mixture in a sealed vial at a specific temperature (e.g., 60-100°C) for a set time to allow for the transesterification reaction to complete.
-
After cooling, add water and a non-polar solvent like hexane (B92381) to extract the FAMEs.
-
The hexane layer containing the FAMEs is then collected for GC analysis.
-
2. GC Separation:
-
Objective: To separate the different FAMEs.
-
Instrumentation: A gas chromatograph.
-
Column: A capillary column with a polar stationary phase (e.g., a wax-type column) is typically used for FAME separation. For intact TAG analysis, a high-temperature, non-polar column is required.
-
Carrier Gas: Helium or hydrogen is commonly used.
-
Temperature Program: The oven temperature is programmed to increase gradually to allow for the separation of FAMEs with different chain lengths and degrees of unsaturation.
3. Detection and Quantification:
-
Objective: To detect and quantify the separated FAMEs.
-
Detector: A Flame Ionization Detector (FID) is most commonly used for FAME analysis due to its high sensitivity and wide linear range[8].
-
Quantification: The percentage of myristic acid and oleic acid can be determined by comparing the peak areas of their corresponding FAMEs to the total peak area of all fatty acids. This provides an indirect measure of the potential for OOM formation. For direct quantification of intact OOM, a high-temperature GC-FID method would be used with an appropriate internal or external standard.
Experimental Workflow for GC Analysis of OOM (via FAMEs)
Caption: Workflow for fatty acid profiling using GC.
Potential Signaling Pathways
Myristic acid is known to be covalently attached to the N-terminal glycine (B1666218) of a variety of proteins in a process called N-myristoylation[9][10]. This lipid modification is crucial for protein targeting to membranes, protein-protein interactions, and signal transduction[11][12].
Proposed Signaling Involvement of OOM via Myristoylation:
The hydrolysis of OOM in the cell would release myristic acid. This myristic acid can then be activated to myristoyl-CoA and subsequently used by N-myristoyltransferase (NMT) to myristoylate target proteins. Many of these myristoylated proteins are key components of signaling cascades.
A prominent example is the myristoylation of the alpha subunit of heterotrimeric G proteins[13]. The myristoyl group helps anchor the Gα subunit to the plasma membrane, which is essential for its interaction with G protein-coupled receptors (GPCRs) and downstream effectors.
The diagram below illustrates a potential signaling pathway where OOM could contribute to G-protein-coupled receptor signaling through the provision of myristic acid for protein myristoylation.
Potential Role of OOM in G-Protein Signaling
References
- 1. meatscience.org [meatscience.org]
- 2. Myristic Acid Regulates Triglyceride Production in Bovine Mammary Epithelial Cells through the Ubiquitination Pathway | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. DETERMINATION OF TRIACYLGLYCEROL COMPOSITION AND ITS CONTENT IN REFINED AND FRACTIONATED PALM OIL BY USING LC-MS/MS WITH MULTIPLE NEUTRAL LOSS SCAN – Journal of Oil Palm Research [jopr.mpob.gov.my]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. soci.org [soci.org]
- 7. agilent.com [agilent.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Myristoylation - Wikipedia [en.wikipedia.org]
- 10. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide on 1,3-Dioleoyl-2-myristoyl glycerol in Palm Oil
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,3-Dioleoyl-2-myristoyl glycerol (B35011) (DOMG), a mixed-acid triacylglycerol (TAG) found in palm oil. While palm oil is a major global commodity with a well-characterized composition of its major triacylglycerols, specific data on minor components such as DOMG are scarce. This document synthesizes the available information on the presence of DOMG in palm oil, outlines detailed experimental protocols for its analysis, and discusses its presumptive metabolic fate based on the general metabolism of dietary triacylglycerols. The guide also highlights the current knowledge gaps regarding the quantitative concentration and specific biological activities of DOMG, offering a foundation for future research in this area.
Introduction
Palm oil, derived from the mesocarp of the fruit of the oil palms, is a complex mixture of triacylglycerols, with dipalmitoyl-oleoyl-glycerol (POP) and dioleoyl-palmitoyl-glycerol (POO) being among the most abundant. 1,3-Dioleoyl-2-myristoyl glycerol (DOMG) is a specific positional isomer of a triacylglycerol containing two oleic acid moieties and one myristic acid moiety. While its presence in palm oil is acknowledged, it is considered a minor component, and as such, has not been extensively studied. Understanding the structure, concentration, and metabolic fate of such minor TAGs is crucial for a complete characterization of palm oil's nutritional and physiological effects. This guide aims to provide a detailed technical resource for researchers interested in the analysis and biological relevance of DOMG.
Chemical Structure and Properties
This compound is a triacylglycerol with the following chemical structure:
-
Glycerol backbone
-
sn-1 position: Oleic acid (C18:1)
-
sn-2 position: Myristic acid (C14:0)
-
sn-3 position: Oleic acid (C18:1)
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅₃H₉₈O₆ |
| Molecular Weight | 831.3 g/mol |
| General Description | A triacylglycerol |
Presence and Concentration in Palm Oil
Quantitative data specifically for this compound in palm oil and its fractions are not widely reported in major studies, which tend to focus on the most abundant triacylglycerols.[1] Palm oil and its fractions like palm olein and palm stearin (B3432776) have complex triacylglycerol profiles.[2] The concentration of any given TAG is dependent on the source of the palm oil, its processing (refining, fractionation), and storage conditions. While myristic acid is a minor fatty acid in palm oil (typically around 1%), the specific combination and positional distribution in the form of DOMG is expected to be low.[3]
Table 2: Major Triacylglycerol Composition of Palm Oil (Illustrative)
| Triacylglycerol (sn-1, sn-2, sn-3) | Abbreviation | Typical Concentration Range (%) in Palm Oil |
| 1,3-Dipalmitoyl-2-oleoyl-glycerol | POP | 18 - 30 |
| 1-Palmitoyl-2,3-dioleoyl-glycerol | POO | 12 - 20 |
| 1,2-Dipalmitoyl-3-oleoyl-glycerol | PPO | 5 - 12 |
| 1,2-Dioleoyl-3-stearoyl-glycerol | OOS | 3 - 7 |
| 1-Palmitoyl-2-oleoyl-3-stearoyl-glycerol | POS | 8 - 15 |
| 1,3-Dioleoyl-2-palmitoyl-glycerol | OPO | 3 - 6 |
Source: Adapted from various sources on palm oil composition. Note that these are typical ranges and can vary. Data for DOMG is not available in these general profiles.
Experimental Protocols
The quantification of specific triacylglycerol isomers like DOMG requires advanced analytical techniques, primarily liquid chromatography coupled with mass spectrometry (LC-MS). The following protocol is a generalized method based on established procedures for TAG analysis in vegetable oils, which can be adapted for the specific quantification of DOMG.[4][5][6]
Objective
To identify and quantify the concentration of this compound in a palm oil sample.
Principle
Reversed-phase high-performance liquid chromatography (RP-HPLC) separates triacylglycerols based on their partition number (PN = CN - 2DB, where CN is the carbon number and DB is the number of double bonds) and the specific fatty acid composition. Mass spectrometry (MS) is used for the detection and identification of the eluted TAGs based on their mass-to-charge ratio (m/z). Positional isomers can be distinguished and quantified by analyzing the fragmentation patterns in MS/MS mode.[4]
Materials and Reagents
-
Palm oil sample
-
Chloroform (B151607) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Isopropanol (HPLC grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
This compound standard (if available)
-
Internal standard (e.g., a synthetic TAG not present in palm oil)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source
Sample Preparation
-
Accurately weigh approximately 10 mg of the palm oil sample into a 10 mL volumetric flask.
-
Dissolve the sample in chloroform and make up to the mark.
-
Further dilute an aliquot of the stock solution with the mobile phase to a final concentration suitable for LC-MS analysis (e.g., 10-100 µg/mL).
-
Add the internal standard to the final solution at a known concentration.
-
Filter the solution through a 0.22 µm PTFE syringe filter before injection.
LC-MS/MS Conditions
Table 3: Suggested LC-MS/MS Parameters for DOMG Analysis
| Parameter | Condition |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Isopropanol |
| Gradient | Start with a high percentage of A, and gradually increase B over 30-60 minutes. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Positive ESI or APCI |
| MS Detection | Full scan mode for identification; MS/MS (product ion scan) for structural confirmation and quantification. |
| Precursor Ion for DOMG | [M+NH₄]⁺ or [M+Na]⁺ |
| Collision Energy | To be optimized for characteristic fragment ions. |
Quantification
Quantification is typically performed using the Multiple Reaction Monitoring (MRM) mode in a triple quadrupole mass spectrometer. The transition from the precursor ion (the intact DOMG molecule) to a specific product ion (a fragment resulting from the loss of a fatty acid) is monitored. A calibration curve should be prepared using a certified standard of DOMG if available. In the absence of a standard, relative quantification against other TAGs or an internal standard can be performed.
Metabolism of this compound
Specific studies on the metabolic fate of this compound are not available. However, its metabolism can be inferred from the well-established pathways of dietary triacylglycerol digestion and absorption.
Digestion and Absorption
Dietary TAGs are primarily hydrolyzed in the small intestine by pancreatic lipase (B570770).[7] This enzyme is sn-1,3 specific, meaning it preferentially cleaves the fatty acids at the outer positions of the glycerol backbone.[8] Therefore, the digestion of DOMG is expected to yield two molecules of free oleic acid and one molecule of 2-myristoyl-glycerol (a 2-monoacylglycerol).
These products of digestion, along with bile salts, form mixed micelles which are absorbed by the enterocytes lining the small intestine.
Re-esterification and Transport
Inside the enterocytes, the absorbed 2-myristoyl-glycerol and free oleic acid are re-esterified back into triacylglycerols. This process primarily occurs via the monoacylglycerol pathway. The newly synthesized TAGs, including DOMG, are then packaged into chylomicrons, which are lipoprotein particles. These chylomicrons are secreted into the lymphatic system and subsequently enter the bloodstream for transport to various tissues.
Tissue Uptake and Utilization
In the circulation, lipoprotein lipase (LPL), an enzyme located on the surface of capillary endothelial cells, hydrolyzes the TAGs within the chylomicrons. This releases fatty acids (oleic acid and myristic acid) and glycerol, which can then be taken up by peripheral tissues such as adipose tissue for storage or muscle for energy production through beta-oxidation. The remnants of the chylomicrons are eventually cleared by the liver.
Potential Biological Significance and Signaling Pathways
There is currently no direct evidence for specific signaling pathways modulated by this compound. Research on the biological effects of specific TAG structures has largely focused on 1,3-dioleoyl-2-palmitoylglycerol (B22191) (OPO), which is a key component of human milk fat and is added to infant formulas to mimic its benefits. These benefits are attributed to the presence of palmitic acid at the sn-2 position, which influences fat and calcium absorption.
Given the structural similarity of DOMG to other mixed-acid TAGs, its biological effects would likely be related to the metabolic actions of its constituent fatty acids, oleic acid and myristic acid, after hydrolysis. Oleic acid is a monounsaturated fatty acid with generally recognized health benefits, while myristic acid is a saturated fatty acid whose effects on plasma cholesterol levels are a subject of ongoing research.
The diacylglycerol (DAG) and monoacylglycerol (MAG) intermediates formed during the metabolism of DOMG could potentially participate in cellular signaling. For instance, certain DAG isomers are known to activate protein kinase C (PKC), a key enzyme in many signal transduction pathways. However, whether the specific mono- and di-acylglycerols derived from DOMG have unique signaling roles is yet to be determined.
Visualization of Key Pathways
Experimental Workflow for DOMG Analysis
Caption: Workflow for the analysis of this compound in palm oil.
Metabolic Pathway of Dietary this compound
Caption: Generalized metabolic pathway of dietary this compound.
Conclusion and Future Directions
This compound is a minor triacylglycerol component of palm oil for which there is a significant lack of quantitative and biological data. This technical guide has provided a framework for its analysis based on established methodologies for triacylglycerol profiling and has outlined its expected metabolic fate. Future research should focus on:
-
Developing and validating a specific analytical method for the accurate quantification of DOMG in various palm oil fractions.
-
Screening a wide range of palm oil samples to establish a baseline for the natural variation in DOMG concentration.
-
Investigating the specific biological effects of DOMG and its metabolic products (2-myristoyl-glycerol) in cell culture and animal models.
-
Exploring potential signaling roles of DOMG-derived mono- and diacylglycerols.
Addressing these research gaps will contribute to a more complete understanding of the composition of palm oil and the potential physiological relevance of its minor components. This knowledge will be valuable for researchers in food science, nutrition, and drug development.
References
- 1. scispace.com [scispace.com]
- 2. oilpalmblog.wordpress.com [oilpalmblog.wordpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of triacylglycerol regioisomers in oils and fat using different mass spectrometric and liquid chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of triacylglycerol regioisomers in fats and oils using reversed-phase high-performance liquid chromatography and atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of triacylglycerol positional isomers present in vegetable oils by high performance liquid chromatography/atmospheric pressure chemical ionization mass spectrometry | Semantic Scholar [semanticscholar.org]
- 7. aocs.org [aocs.org]
- 8. Determination of lipase specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity Standards for 1,3-Dioleoyl-2-myristoyl glycerol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity standards for 1,3-Dioleoyl-2-myristoyl glycerol (B35011) (DOMG), a mixed-acid triglyceride of significant interest in various research and development applications. This document outlines typical purity specifications, detailed analytical methodologies for purity assessment, and potential impurities.
Introduction to 1,3-Dioleoyl-2-myristoyl glycerol
This compound (CAS Number: 158298-95-4) is a specific triacylglycerol containing two oleic acid moieties at the sn-1 and sn-3 positions and a myristic acid moiety at the sn-2 position of the glycerol backbone.[1] Its defined structure makes it a valuable tool in lipid research, drug delivery systems, and as a standard for analytical method development. Ensuring the high purity of DOMG is critical for the accuracy and reproducibility of experimental results.
Purity Specifications
High-purity this compound is commercially available, typically with a purity of ≥98%.[1] A comprehensive purity assessment, however, extends beyond a simple percentage and includes the characterization and quantification of potential impurities. The following table summarizes typical specifications for high-purity DOMG.
| Parameter | Specification | Typical Analytical Method |
| Purity (by area %) | ≥ 98% | HPLC-ELSD, GC-FID |
| Identity | Conforms to the structure of this compound | ¹H-NMR, ¹³C-NMR, Mass Spectrometry |
| Appearance | Clear, colorless to pale yellow oil | Visual Inspection |
| Positional Isomers (e.g., 1,2-Dioleoyl-3-myristoyl glycerol) | ≤ 2.0% | HPLC, ¹³C-NMR |
| Diacylglycerols (e.g., Diolein, Myristoyl-oleoyl-glycerol) | ≤ 1.0% | HPLC-ELSD, GC-FID |
| Monoacylglycerols (e.g., Monoolein, Monomyristin) | ≤ 0.5% | HPLC-ELSD, GC-FID |
| Free Fatty Acids (Oleic acid, Myristic acid) | ≤ 0.5% | Titration, GC-FID |
| Residual Solvents | To be specified based on synthesis (e.g., Hexane (B92381), Acetone) | Headspace GC-MS |
| Water Content | ≤ 0.1% | Karl Fischer Titration |
Analytical Methodologies for Purity Assessment
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive purity profiling of this compound.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
HPLC-ELSD is a primary method for determining the purity of triglycerides and separating them from related impurities such as positional isomers, diacylglycerols, and monoacylglycerols.[2][3][4][5]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[4]
-
Mobile Phase: A gradient elution is typically employed to achieve optimal separation. A common mobile phase system consists of:
-
Solvent A: Acetonitrile
-
Solvent B: Isopropanol or a mixture of Dichloromethane and Acetone.[6]
-
-
Gradient Program: A representative gradient program would be:
-
0-10 min: 30% B
-
10-25 min: Linear gradient to 70% B
-
25-30 min: Hold at 70% B
-
30-35 min: Return to 30% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[6]
-
ELSD Settings:
-
Nebulizer Temperature: 30 °C
-
Evaporator (Drift Tube) Temperature: 50 °C[2]
-
Gas Flow (Nitrogen): 1.5 L/min.
-
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of hexane or the initial mobile phase. Filter through a 0.45 µm PTFE filter before injection.
-
Injection Volume: 10-20 µL.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area. Impurities are quantified based on their respective peak areas.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust method for assessing the purity of triglycerides and quantifying free fatty acids after derivatization.[7][8][9]
Experimental Protocol:
-
Instrumentation: A gas chromatograph equipped with a split/splitless or on-column injector, a flame ionization detector (FID), and a high-temperature capillary column.
-
Column: A high-temperature, non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) suitable for triglyceride analysis.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).[7]
-
Injector Temperature: 360 °C.[7]
-
Detector Temperature: 380 °C.[7]
-
Oven Temperature Program:
-
Initial Temperature: 150 °C, hold for 1 min.
-
Ramp 1: 15 °C/min to 250 °C.
-
Ramp 2: 7 °C/min to 340 °C, hold for 15 min.
-
-
Sample Preparation (for intact triglyceride analysis): Prepare a dilute solution of the sample in a suitable solvent like hexane or isooctane (B107328) (e.g., 1 mg/mL).
-
Sample Preparation (for fatty acid profile and free fatty acid analysis): Transesterify the sample to fatty acid methyl esters (FAMEs) using a standard procedure with methanolic HCl or BF₃-methanol.
-
Injection Volume: 1 µL.
-
Quantification: Purity is determined by comparing the peak area of the analyte to that of an internal or external standard and expressing it as a percentage.
Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural confirmation of this compound and for the quantification of positional isomers.[10][11][12]
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H-NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Key signals for quantification include the glycerol backbone protons, olefinic protons of the oleoyl (B10858665) chains, and the terminal methyl groups of the fatty acid chains.
-
-
¹³C-NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
The chemical shifts of the carbonyl carbons and the glycerol backbone carbons are particularly useful for confirming the positional distribution of the fatty acids.
-
-
Data Analysis:
-
Confirm the identity by comparing the observed chemical shifts and coupling patterns with known values for similar triglycerides.
-
Quantify the purity and isomeric distribution by integrating the characteristic signals and comparing their relative intensities.
-
Potential Impurities
The potential impurities in this compound largely depend on the synthetic route employed. Common synthesis strategies involve enzymatic or chemical esterification of glycerol with oleic and myristic acids or their derivatives.
-
Positional Isomers: 1,2-Dioleoyl-3-myristoyl glycerol is a common isomeric impurity that can arise from acyl migration during synthesis or storage.
-
Incompletely Esterified Products: Diacylglycerols (e.g., 1,3-diolein, 1,2-diolein, 1-myristoyl-3-oleoyl-glycerol) and monoacylglycerols (e.g., 1-monoolein, 2-monoolein, 1-monomyristin) can be present as byproducts of the esterification reaction.
-
Starting Materials: Unreacted glycerol, free oleic acid, and free myristic acid may be present.
-
Byproducts of Side Reactions: During chemical synthesis, side reactions can lead to the formation of polymers or other degradation products. In enzymatic synthesis, byproducts can arise from non-specific enzyme activity.
-
Residual Solvents and Catalysts: Solvents used during synthesis and purification (e.g., hexane, acetone, ethanol) and residual catalysts (e.g., lipase (B570770) for enzymatic synthesis, acid/base for chemical synthesis) are potential process-related impurities.
Visualizations
The following diagrams illustrate the workflow for purity analysis and the general metabolic context of triglycerides.
Caption: Workflow for the purity analysis of this compound.
Caption: Overview of general triglyceride metabolism.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scribd.com [scribd.com]
- 3. jascoinc.com [jascoinc.com]
- 4. benchchem.com [benchchem.com]
- 5. chromforum.org [chromforum.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. meatscience.org [meatscience.org]
- 10. Quantitative Chemical Profiling of Commercial Glyceride Excipients via1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.bangor.ac.uk [research.bangor.ac.uk]
- 12. aocs.org [aocs.org]
Solubility of 1,3-Dioleoyl-2-myristoyl glycerol in organic solvents
An In-depth Technical Guide on the Solubility of 1,3-Dioleoyl-2-myristoyl Glycerol (B35011) in Organic Solvents
Introduction
1,3-Dioleoyl-2-myristoyl glycerol (OOM) is a mixed-acid triglyceride containing two oleic acid chains and one myristic acid chain esterified to a glycerol backbone. As a specific triglyceride, its solubility characteristics are crucial for a variety of applications in research and development, including its use as a standard in lipid analysis, a component in lipid-based drug delivery systems, and in the formulation of food and cosmetic products. The solubility of OOM in organic solvents is a key physical property that dictates its handling, processing, and application.
This technical guide provides an overview of the solubility of this compound in various organic solvents, based on available data. It also outlines a general experimental protocol for determining triglyceride solubility.
Solubility Data
The solubility of triglycerides is influenced by the fatty acid composition, the crystalline structure of the solid, and the properties of the solvent, such as polarity and its ability to interact with the solute. Triglycerides like OOM are generally nonpolar and, therefore, tend to be more soluble in nonpolar organic solvents.
While specific quantitative solubility data for this compound is not extensively tabulated in readily available literature, the general solubility behavior of similar long-chain triglycerides provides a strong indication of its properties. Triglycerides are known to be soluble in hydrocarbons and chlorinated hydrocarbons, and sparingly soluble in more polar solvents like acetone (B3395972) and ethanol.
The following table summarizes the expected solubility of this compound in a range of common organic solvents based on the behavior of similar triglycerides.
| Solvent | Chemical Formula | Polarity Index | Expected Solubility of this compound |
| Hexane | C₆H₁₄ | 0.1 | High |
| Chloroform | CHCl₃ | 4.1 | High |
| Toluene | C₇H₈ | 2.4 | High |
| Diethyl Ether | (C₂H₅)₂O | 2.8 | High |
| Acetone | C₃H₆O | 5.1 | Sparingly Soluble to Soluble |
| Ethanol | C₂H₅OH | 5.2 | Sparingly Soluble |
| Methanol | CH₃OH | 5.1 | Poorly Soluble |
| Water | H₂O | 10.2 | Insoluble |
Note: This data is qualitative and based on the general solubility of triglycerides. For precise quantitative data, experimental determination is necessary.
Experimental Protocol for Solubility Determination
The solubility of a triglyceride like this compound can be determined using several methods. The isothermal equilibrium method followed by gravimetric analysis is a common and reliable technique.
Objective: To determine the mass of this compound that can be dissolved in a specific volume of an organic solvent at a constant temperature to achieve a saturated solution.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.0001 g)
-
Thermostatic water bath or incubator
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Pipettes
-
Evaporation dishes (pre-weighed)
-
Drying oven or vacuum desiccator
Methodology:
-
Preparation: An excess amount of this compound is added to a series of vials.
-
Solvent Addition: A known volume or mass of the desired organic solvent is added to each vial.
-
Equilibration: The vials are tightly sealed and placed in a thermostatic water bath set to the desired temperature. The mixture is agitated using a vortex mixer periodically to facilitate dissolution. The system is allowed to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure the solution is saturated.
-
Phase Separation: After equilibration, the vials are centrifuged at a high speed to separate the undissolved solid from the saturated solution.
-
Sample Collection: A precise aliquot of the clear supernatant (the saturated solution) is carefully transferred to a pre-weighed evaporation dish.
-
Solvent Evaporation: The solvent in the evaporation dish is removed by gentle heating in a drying oven or under vacuum in a desiccator until a constant weight is achieved.
-
Gravimetric Analysis: The evaporation dish containing the dried solute is weighed. The mass of the dissolved this compound is determined by subtracting the initial weight of the dish.
-
Calculation: The solubility is calculated and expressed in units such as g/100 mL, g/L, or mole fraction.
Visualizations
The following diagrams illustrate the logical relationships in triglyceride structure and the experimental workflow for solubility determination.
Caption: Molecular structure of this compound.
Caption: Workflow for determining triglyceride solubility.
Navigating the Stability and Storage of 1,3-Dioleoyl-2-myristoyl glycerol: A Technical Guide
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Stability and Optimal Storage Conditions for 1,3-Dioleoyl-2-myristoyl glycerol (B35011).
This in-depth guide provides a thorough examination of the stability and recommended storage conditions for 1,3-Dioleoyl-2-myristoyl glycerol, a mixed-acid triglyceride of significant interest in various research and development applications. This document outlines the primary degradation pathways, influential environmental factors, and standardized analytical procedures for assessing the stability of this compound.
Introduction to this compound
This compound is a specific triacylglycerol featuring two unsaturated oleic acid moieties at the sn-1 and sn-3 positions and a saturated myristic acid moiety at the sn-2 position of the glycerol backbone. Its unique structure imparts specific physicochemical properties that are of interest in fields such as lipidomics, drug delivery, and materials science. Understanding its stability is paramount for ensuring the integrity and reproducibility of experimental results.
Core Stability Considerations and Degradation Pathways
The stability of this compound is primarily influenced by its susceptibility to oxidation and hydrolysis, common degradation pathways for unsaturated triglycerides.
2.1. Oxidative Degradation: The presence of double bonds in the two oleic acid chains makes this compound vulnerable to oxidation. This process, often initiated by factors like light, heat, and the presence of metal ions, leads to the formation of hydroperoxides. These primary oxidation products can further decompose into a variety of secondary oxidation products, including aldehydes, ketones, and short-chain fatty acids, which can lead to rancidity and a loss of product integrity.
2.2. Hydrolytic Degradation: The ester linkages in the triglyceride can undergo hydrolysis, a reaction catalyzed by acids, bases, or enzymes (lipases). This process results in the liberation of free fatty acids (oleic and myristic acid) and glycerol, diacylglycerols, or monoacylglycerols. The increase in free fatty acid content is a key indicator of hydrolytic instability.
dot
Caption: Primary degradation pathways for this compound.
Recommended Storage Conditions and Stability Data
To minimize degradation and ensure the long-term stability of this compound, specific storage conditions are crucial. The following table summarizes recommendations from various chemical suppliers and general best practices for storing unsaturated lipids.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Significantly slows down the rates of both oxidative and hydrolytic degradation reactions. At this temperature, the compound is in a solid state, further reducing molecular mobility and reactivity. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | Minimizes the availability of oxygen, a key reactant in oxidative degradation. |
| Light Exposure | Store in the dark (e.g., in an amber vial or a light-blocking container) | Light, particularly UV and short-wavelength visible light, can initiate and accelerate lipid oxidation. |
| Container | Tightly sealed, non-reactive container (e.g., glass) | Prevents exposure to atmospheric oxygen and moisture. A non-reactive container material prevents leaching of contaminants that could catalyze degradation. |
| Antioxidants | Consider addition for long-term storage in solution (e.g., BHT, Vitamin E) | Can be added to quench free radicals and inhibit the initiation and propagation of oxidation. The choice of antioxidant should be compatible with the intended application. |
Reported Stability: While comprehensive kinetic stability data for this compound under various conditions is not readily available in published literature, a leading supplier indicates a stability of at least 4 years when stored at -20°C.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, standardized analytical methods should be employed. The following are detailed protocols for determining the Peroxide Value (PV) and Free Fatty Acid (FFA) content, which are primary indicators of oxidative and hydrolytic degradation, respectively.
4.1. Determination of Peroxide Value (AOCS Official Method Cd 8-53)
This method determines the concentration of peroxides and hydroperoxides by measuring the amount of iodine liberated from potassium iodide.
Reagents:
-
Acetic Acid-Chloroform solution (3:2 v/v)
-
Saturated Potassium Iodide (KI) solution (freshly prepared)
-
0.1 N and 0.01 N Sodium Thiosulfate (Na₂S₂O₃) solutions (standardized)
-
1% Starch indicator solution
Procedure:
-
Weigh approximately 5.0 ± 0.05 g of the this compound sample into a 250 mL Erlenmeyer flask with a glass stopper.
-
Add 30 mL of the Acetic Acid-Chloroform solution and swirl to dissolve the sample.
-
Add 0.5 mL of the saturated KI solution.
-
Stopper the flask and swirl for exactly one minute.
-
Immediately add 30 mL of deionized water.
-
Titrate with 0.1 N Na₂S₂O₃ solution with vigorous shaking until the yellow color of the iodine has almost disappeared.
-
Add 0.5 mL of starch indicator solution. The solution will turn blue.
-
Continue the titration with 0.01 N Na₂S₂O₃ solution, shaking vigorously, until the blue color just disappears.
-
Perform a blank determination under the same conditions.
Calculation: Peroxide Value (meq/kg) = [(S - B) × N × 1000] / W Where:
-
S = volume of titrant for the sample (mL)
-
B = volume of titrant for the blank (mL)
-
N = normality of the Na₂S₂O₃ solution
-
W = weight of the sample (g)
dot
Caption: Experimental workflow for determining the Peroxide Value.
4.2. Determination of Free Fatty Acid Content (AOCS Official Method Ca 5a-40)
This method measures the free fatty acids by titration with a standard sodium hydroxide (B78521) solution.
Reagents:
-
Neutralized 95% Ethanol
-
1% Phenolphthalein (B1677637) indicator solution
-
Standardized Sodium Hydroxide (NaOH) solution (concentration depends on expected FFA range)
Procedure:
-
Weigh an appropriate amount of the this compound sample into an Erlenmeyer flask (the amount depends on the expected FFA content).
-
Add 50-100 mL of hot, neutralized ethanol.
-
Add 2 mL of phenolphthalein indicator solution.
-
Titrate with the standardized NaOH solution, shaking vigorously, to the first permanent pink color that persists for at least 30 seconds.
-
Perform a blank titration on the reagents.
Calculation: Free Fatty Acids (% as Oleic Acid) = [V × N × 28.2] / W Where:
-
V = volume of NaOH solution used for the sample (mL)
-
N = normality of the NaOH solution
-
28.2 = a constant (molecular weight of oleic acid / 10)
-
W = weight of the sample (g)
dot
Caption: Experimental workflow for determining the Free Fatty Acid content.
Conclusion
The stability of this compound is critical for its successful application in research and development. By understanding the primary degradation pathways of oxidation and hydrolysis and implementing appropriate storage and handling procedures, the integrity of the compound can be maintained. The recommended storage condition is at or below -20°C in an inert atmosphere and protected from light. Regular monitoring of the Peroxide Value and Free Fatty Acid content using standardized methods is advised for quality control, especially for long-term studies or when the material is used in sensitive applications.
The Biological Significance of Triacylglycerol Isomers: A Technical Guide for Researchers
Abstract
Triacylglycerols (TAGs), the primary constituents of dietary fats and oils, are not a single molecular entity but a complex mixture of isomers. The specific positioning of fatty acids on the glycerol (B35011) backbone, known as regioisomerism, profoundly influences their digestion, absorption, metabolism, and signaling functions. This technical guide provides an in-depth exploration of the distinct biological roles of specific TAG isomers, with a focus on 1,3-diacylglycerols (DAGs) and TAGs with saturated fatty acids at the sn-2 position. It is intended for researchers, scientists, and drug development professionals investigating the intricate relationship between lipid structure and metabolic health. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate a comprehensive understanding of this critical area of lipid research.
Introduction
Triacylglycerols are esters composed of a glycerol molecule and three fatty acids. The stereospecific numbering (sn) system designates the three positions of the glycerol backbone as sn-1, sn-2, and sn-3. The interchange of fatty acids between these positions results in different TAG regioisomers, each with unique physicochemical properties and metabolic fates[1]. While TAGs with identical fatty acid compositions are chemically similar, their biological activities can vary significantly based on their isomeric form. This guide delves into the functional consequences of this structural diversity, highlighting the therapeutic and nutritional potential of specific TAG isomers.
1,3-Diacylglycerol (1,3-DAG) vs. Triacylglycerol (TAG): Metabolic and Health Implications
Oils rich in 1,3-diacylglycerol have garnered considerable attention for their potential health benefits compared to conventional triacylglycerol oils. The primary difference in their metabolism lies in their digestion and subsequent pathways.
Impact on Weight Management and Lipid Metabolism
Clinical and preclinical studies have consistently demonstrated the beneficial effects of 1,3-DAG consumption on body weight and lipid profiles. Unlike TAGs, which are hydrolyzed to 2-monoacylglycerol and free fatty acids for absorption and re-esterification back into TAGs, 1,3-DAG is hydrolyzed to 1-monoacylglycerol and free fatty acids. This distinction leads to a greater proportion of the absorbed fatty acids being directed towards β-oxidation for energy expenditure rather than re-esterification and storage[2].
A meta-analysis of randomized controlled trials revealed a significant reduction in body weight in individuals consuming DAG oil compared to TAG oil[1]. Another meta-analysis showed that DAG oil reduces postprandial triglyceride levels by 20-30% compared to conventional TAGs[2].
| Parameter | 1,3-DAG Oil Intervention | TAG Oil (Control) | Study Population | Duration | Reference |
| Body Weight Change | -0.75 kg (weighted mean difference) | - | Overweight/Obese Adults | Multiple Trials | [1] |
| Visceral Fat Area Reduction | 6.5% | No significant change | Obese Individuals | 12 weeks | [2] |
| Postprandial Serum Triglycerides (2h) | -0.07 mmol/L (weighted mean difference) | - | Healthy and Diabetic Adults | Multiple Trials | [3] |
| Postprandial Serum Triglycerides (4h) | -0.15 mmol/L (weighted mean difference) | - | Healthy and Diabetic Adults | Multiple Trials | [3] |
| Postprandial Serum Triglycerides (6h) | -0.14 mmol/L (weighted mean difference) | - | Healthy and Diabetic Adults | Multiple Trials | [3] |
| Plasma Total Cholesterol (in diabetic mice) | Significantly lower | Higher | Diabetic apoE-deficient mice | 20 weeks | [4] |
| Atherosclerotic Lesion Reduction (in diabetic mice) | 37-44% | - | Diabetic apoE-deficient mice | 20 weeks | [4] |
Table 1: Quantitative Comparison of the Effects of 1,3-DAG and TAG Oils on Metabolic Parameters.
Influence on Insulin (B600854) Resistance
Animal studies suggest that dietary 1,3-DAG may also play a role in preventing diet-induced insulin resistance. In a study using brown adipose tissue-deficient mice, a model for high-fat diet-induced insulin resistance, the group fed a Western-type diet with DAG oil did not develop the impaired glucose tolerance observed in the TAG-fed group[5]. This effect was associated with reduced expression of phosphoenolpyruvate (B93156) carboxykinase in the liver and increased expression of genes related to fat oxidation in skeletal muscle[5].
The Significance of sn-2 Positioned Saturated Fatty Acids
The position of saturated fatty acids, particularly palmitic acid (C16:0), on the glycerol backbone has profound implications for nutrient absorption, especially in infants.
Palmitic Acid at the sn-2 Position and Nutrient Absorption
Human milk fat is unique in that a high proportion (approximately 70%) of its palmitic acid is esterified at the sn-2 position. In contrast, vegetable oils commonly used in infant formulas have most of their palmitic acid at the sn-1 and sn-3 positions[6]. During digestion, pancreatic lipase (B570770) preferentially hydrolyzes fatty acids at the sn-1 and sn-3 positions, releasing them as free fatty acids. Free palmitic acid can form insoluble calcium soaps in the intestine, leading to reduced absorption of both fat and calcium[6].
When palmitic acid is at the sn-2 position, it is absorbed as 2-monopalmitin, which is readily absorbed and does not form calcium soaps. This leads to improved fat and calcium absorption, softer stools, and potentially better bone mineralization in infants.
| Parameter | High sn-2 Palmitate Formula | Low sn-2 Palmitate Formula | Study Population | Reference |
| Fecal Fat Soaps | Reduced | Higher | Infants | [7] |
| Calcium Absorption | Improved | Reduced | Infants | [7] |
| Stool Consistency | Softer | Harder | Infants | [7] |
| Bone Strength | Improved | - | Infants | [7] |
Table 2: Effects of sn-2 Palmitate Position in Infant Formula on Nutrient Absorption and Health Outcomes.
Diacylglycerol Isomers as Signaling Molecules
Beyond their role in metabolism, specific diacylglycerol isomers, particularly sn-1,2-DAG, are critical second messengers in various cellular signaling pathways. These signaling DAGs are typically produced at the cell membrane through the hydrolysis of phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).
Activation of Protein Kinase C (PKC)
A primary function of sn-1,2-DAG is the activation of protein kinase C (PKC) isozymes. The C1 domain of conventional and novel PKC isoforms binds to DAG, leading to a conformational change that activates the kinase domain[8][9]. This activation is a key event in a multitude of cellular processes, including cell growth, differentiation, and apoptosis. The specific fatty acid composition of the DAG molecule can influence the activation of different PKC isoforms[10][11].
Regulation of Insulin Secretion
In pancreatic β-cells, DAG signaling plays a crucial role in glucose-stimulated insulin secretion. Increased glucose metabolism leads to the generation of DAG, which, through the activation of PKC and other effectors like Munc13, promotes the fusion of insulin-containing vesicles with the plasma membrane, resulting in insulin release[12]. However, chronic elevation of DAG levels in β-cells can lead to impaired insulin secretion and contribute to the development of type 2 diabetes[12].
Activation of RasGRPs and Munc13
Besides PKC, the C1 domain of other proteins, such as Ras guanyl nucleotide-releasing proteins (RasGRPs) and Munc13, also binds to DAG[13][14]. RasGRPs are guanine (B1146940) exchange factors that activate Ras, a key regulator of cell growth and differentiation[14]. Munc13 isoforms are essential for synaptic vesicle priming and neurotransmitter release[13][15]. The binding of DAG to these proteins recruits them to the membrane and triggers their activity.
Experimental Protocols
Determination of Triacylglycerol Regioisomers
The analysis of TAG regioisomers is crucial for understanding their biological effects. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for this purpose.
Objective: To separate and quantify TAG regioisomers in an oil or fat sample.
Materials:
-
Lipid sample (oil or fat)
-
Solvents: Hexane (B92381), isopropanol, acetonitrile (B52724) (HPLC grade)
-
HPLC system with a C18 reversed-phase column
-
Mass spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: Dissolve the lipid sample in hexane to a concentration of 1-5 mg/mL. Filter the solution through a 0.45 µm PTFE filter.
-
HPLC Separation:
-
Inject the sample onto the C18 column.
-
Use a gradient elution program with a mobile phase consisting of acetonitrile and isopropanol.
-
The separation is based on the partition number (PN), where PN = CN - 2 * DB (CN = total number of carbon atoms, DB = total number of double bonds). Regioisomers will have the same PN and will co-elute.
-
-
Mass Spectrometric Analysis:
-
The eluent from the HPLC is introduced into the MS source.
-
In the positive ion mode, TAGs will form protonated molecules [M+H]⁺ or adducts with ammonium (B1175870) [M+NH₄]⁺.
-
Fragment the precursor ions using collision-induced dissociation (CID). The relative abundance of the diacylglycerol-like fragment ions ([M+H - RCOOH]⁺) is used to determine the position of the fatty acids. The loss of a fatty acid from the sn-1 or sn-3 position is more favorable than from the sn-2 position.
-
-
Quantification: Create calibration curves using synthetic TAG regioisomer standards to quantify the isomers in the sample.
In Vitro Protein Kinase C (PKC) Activity Assay
This assay measures the activation of PKC by specific DAG isomers.
Objective: To determine the ability of a specific DAG isomer to activate a PKC isozyme.
Materials:
-
Purified PKC isozyme
-
Lipid vesicles (e.g., phosphatidylserine (B164497) and phosphatidylcholine)
-
Specific DAG isomer to be tested
-
PKC substrate (e.g., a synthetic peptide)
-
[γ-³²P]ATP
-
Kinase buffer (containing MgCl₂, CaCl₂, DTT)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare Lipid Vesicles:
-
Mix phosphatidylserine and phosphatidylcholine in chloroform.
-
Add the specific DAG isomer to the lipid mixture.
-
Evaporate the solvent under a stream of nitrogen.
-
Resuspend the lipid film in buffer and sonicate to form small unilamellar vesicles.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the kinase buffer, lipid vesicles, PKC isozyme, and PKC substrate.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate at 30°C for a specified time (e.g., 10 minutes).
-
-
Stop Reaction and Measure Phosphorylation:
-
Spot an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively in phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Compare the PKC activity in the presence of the DAG isomer to a control without DAG.
Assessment of Insulin Secretion from Pancreatic β-Cells
This protocol is used to evaluate the effect of specific DAG isomers on insulin secretion.
Objective: To measure insulin secretion from isolated pancreatic islets or a β-cell line in response to a specific DAG isomer.
Materials:
-
Isolated pancreatic islets or a β-cell line (e.g., INS-1 or MIN6)
-
Culture medium
-
Krebs-Ringer bicarbonate buffer (KRBB) with varying glucose concentrations
-
Cell-permeable DAG isomer
-
Insulin ELISA kit
Procedure:
-
Cell Culture and Preparation:
-
Culture pancreatic islets or β-cells under standard conditions.
-
Prior to the experiment, pre-incubate the cells in low-glucose KRBB (e.g., 2.8 mM glucose) for 1-2 hours to establish a basal state.
-
-
Stimulation:
-
Replace the pre-incubation buffer with KRBB containing a stimulatory glucose concentration (e.g., 16.7 mM glucose) with or without the cell-permeable DAG isomer.
-
Incubate for a defined period (e.g., 1 hour).
-
-
Sample Collection:
-
Collect the supernatant (containing secreted insulin).
-
Lyse the cells to determine the total insulin content.
-
-
Insulin Measurement:
-
Measure the insulin concentration in the supernatant and cell lysates using an insulin ELISA kit.
-
-
Data Analysis: Express the secreted insulin as a percentage of the total insulin content and compare the results between the different treatment groups.
Conclusion
The isomeric form of triacylglycerols is a critical determinant of their biological function. Structured lipids, such as 1,3-diacylglycerol and TAGs with sn-2 palmitate, offer significant metabolic advantages with potential applications in weight management, cardiovascular health, and infant nutrition. Furthermore, the generation of specific diacylglycerol isomers at the cellular level plays a pivotal role in signal transduction, regulating key processes like cell proliferation and insulin secretion. A thorough understanding of the distinct roles of these isomers, facilitated by robust analytical and experimental methodologies, is essential for advancing research in nutrition, metabolism, and drug development. This guide provides a foundational resource for researchers to explore the multifaceted world of triacylglycerol isomers and their impact on human health.
References
- 1. Effect of diacylglycerol on body weight: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of diacylglycerol on postprandial serum triacylglycerol concentration: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A 1,3-diacylglycerol-rich oil induces less atherosclerosis and lowers plasma cholesterol in diabetic apoE-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dietary 1,3-diacylglycerol protects against diet-induced obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of Dietary Palmitic Acid on Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein kinase C activation: isozyme-specific effects on metabolism and cardiovascular complications in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acyl chain dependence of diacylglycerol activation of protein kinase C activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Diacylglycerol-dependent Binding Recruits PKCθ and RasGRP1 C1 Domains to Specific Subcellular Localizations in Living T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of Munc13-1 by Diacylglycerol (DAG)-Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: HPLC Analysis of 1,3-Dioleoyl-2-myristoyl glycerol
Introduction
1,3-Dioleoyl-2-myristoyl glycerol (B35011) is a specific triacylglycerol (TAG) molecule where oleic acid residues are attached to the sn-1 and sn-3 positions and a myristic acid residue is at the sn-2 position of the glycerol backbone.[1][2] This triglyceride is found in natural sources such as palm oil.[1][2] The accurate and reliable quantification of individual TAGs like 1,3-Dioleoyl-2-myristoyl glycerol is essential in various fields, including food science for quality control of oils and fats, nutritional studies, and in the pharmaceutical industry for the development of lipid-based drug delivery systems. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation and quantification of individual TAGs within complex lipid mixtures.[3]
This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with an Evaporative Light Scattering Detector (ELSD) for the analysis of this compound.
Principle of the Method
The separation of this compound is achieved using a C18 reversed-phase column. This technique separates triglycerides based on their relative polarity and hydrophobicity. A gradient elution employing a binary solvent system of acetonitrile (B52724) and a modifier solvent (e.g., isopropanol (B130326) or methylene (B1212753) chloride) allows for the effective resolution of a broad spectrum of triglycerides.[4][5][6] The Evaporative Light Scattering Detector (ELSD) is particularly suitable for analyzing non-volatile compounds like triglycerides that lack a strong UV chromophore, offering a more uniform response compared to UV detection.[3]
Experimental Protocols
1. Sample Preparation
Accurate sample preparation is crucial for reproducible and reliable HPLC results.
-
Standard Preparation:
-
Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in hexane (B92381) or a similar non-polar solvent.
-
Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., Acetonitrile/Isopropanol 70:30 v/v) to create a series of calibration standards with concentrations ranging from approximately 0.05 to 1.0 mg/mL.[3]
-
Filter the final standard solutions through a 0.45 µm PTFE syringe filter into HPLC vials.[3]
-
-
Sample (e.g., Oil Matrix) Preparation:
-
Accurately weigh approximately 100 mg of the oil sample into a 10 mL volumetric flask.
-
Dissolve the sample in hexane and fill to the mark.
-
Dilute this stock solution with the initial mobile phase composition to a final concentration of approximately 1 mg/mL.[3]
-
Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[3]
-
2. HPLC Instrumentation and Conditions
-
HPLC System: A quaternary or binary HPLC system equipped with a degasser, autosampler, and column oven.
-
Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Detector: Evaporative Light Scattering Detector (ELSD).
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Isopropanol
-
Gradient Elution: A gradient program should be optimized to achieve the best separation. A typical gradient might start at 30% B, increasing to 70% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C[4]
-
Injection Volume: 10-20 µL
-
ELSD Settings:
-
Nebulizer Temperature: 30-40 °C
-
Evaporator Temperature: 50-60 °C
-
Gas Flow Rate (Nitrogen): 1.5-2.5 L/min
-
Data Presentation
Table 1: HPLC Method Parameters
| Parameter | Value |
| Instrument | HPLC with ELSD |
| Column | C18 Reversed-Phase (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Isopropanol |
| Gradient | 30% B to 70% B in 25 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35 °C |
| Injection Vol. | 20 µL |
| ELSD Nebulizer | 35 °C |
| ELSD Evaporator | 55 °C |
| ELSD Gas Flow | 2.0 L/min |
Table 2: Representative Quantitative Data
For quantitative analysis, a calibration curve is constructed by plotting the peak area of the this compound standard against its concentration.
| Concentration (mg/mL) | Peak Area (arbitrary units) |
| 0.05 | 5,230 |
| 0.10 | 10,150 |
| 0.25 | 25,500 |
| 0.50 | 51,200 |
| 1.00 | 103,100 |
Table 3: Method Validation Parameters (Typical)
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | ~0.01 mg/mL |
| Limit of Quantification (LOQ) | ~0.03 mg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Mandatory Visualizations
Caption: Workflow for the HPLC-ELSD analysis of this compound.
References
- 1. 1,3-Dioleoyl--2-Myristoyl-Glycerol, 5MG | Labscoop [labscoop.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Quantitative analysis of triglyceride species of vegetable oils by high performance liquid chromatography via a flame ionization detector [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
Application Notes: Mass Spectrometry of 1,3-Dioleoyl-2-myristoyl glycerol (OΜO)
Introduction
1,3-Dioleoyl-2-myristoyl glycerol (B35011), abbreviated as OΜO or TG(18:1/14:0/18:1), is a specific triacylglycerol (TAG) composed of a glycerol backbone esterified with two oleic acid molecules at the sn-1 and sn-3 positions and one myristic acid molecule at the sn-2 position.[1][2][3] The structural analysis of TAGs is crucial in food science for quality control, in nutrition for understanding metabolic pathways, and in drug development for lipid-based formulation.[4][5][6] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has become an indispensable tool for the detailed characterization of TAGs due to its high sensitivity, specificity, and ability to elucidate molecular structures.[4][6][7]
These application notes provide a comprehensive guide to the analysis of 1,3-Dioleoyl-2-myristoyl glycerol using electrospray ionization (ESI) tandem mass spectrometry (MS/MS), detailing expected fragmentation patterns and established experimental protocols.
Molecular Profile
-
Chemical Formula: C₅₃H₉₈O₆[1]
-
Molecular Weight: 831.3 g/mol [1]
-
Structure: A glycerol backbone with oleic acid (18:1) at sn-1 and sn-3, and myristic acid (14:0) at sn-2.
-
Common Source: Found in natural oils such as palm oil.[1][2][3]
Principles of Mass Spectrometric Analysis
The analysis of neutral molecules like TAGs by mass spectrometry requires an initial ionization step. Soft ionization techniques, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), are preferred as they minimize in-source fragmentation and keep the molecule intact.[8]
Ionization and Adduct Formation In ESI, TAGs readily form adducts with cations present in the solvent. For robust fragmentation and structural analysis, ammonium (B1175870) ([M+NH₄]⁺), sodium ([M+Na]⁺), or lithium ([M+Li]⁺) adducts are typically generated in positive ion mode.[4][9] The choice of adduct can influence fragmentation efficiency and the type of structural information obtained.[4] Ammonium adducts are commonly used for LC-MS applications.[9]
Tandem Mass Spectrometry (MS/MS) and Fragmentation To elucidate the structure, the selected precursor ion (e.g., the [M+NH₄]⁺ adduct of OΜO) is isolated and subjected to collision-induced dissociation (CID). The primary fragmentation pathway for TAGs is the neutral loss of their constituent fatty acids.[8][10] This process results in the formation of diacylglycerol (DAG)-like fragment ions.
For this compound, two main neutral loss pathways are expected:
-
Loss of Oleic Acid (C₁₈H₃₄O₂): This loss from the sn-1 or sn-3 position is generally the most favorable and results in a more abundant fragment ion.
-
Loss of Myristic Acid (C₁₄H₂₈O₂): The loss of the fatty acid from the sn-2 position is typically less frequent, leading to a fragment ion of lower intensity.
The relative intensities of these DAG-like fragments allow for the confident identification of the fatty acid composition and their positional arrangement (regioisomerism) on the glycerol backbone.[10]
Experimental Protocols
The following protocols provide a framework for the analysis of this compound.
Protocol 1: Sample Preparation from Oil Matrix
Accurate sample preparation is critical for reproducible and reliable TAG analysis.[7]
-
Aliquoting: Pipette 20 µL of the oil sample into a clean glass tube.[7]
-
Solvent Addition: Add 10 mL of an appropriate solvent, such as isopropanol (B130326) or a 2:1 (v/v) mixture of chloroform:methanol.[7]
-
Dissolution: Vortex the sample vigorously for 1 minute to ensure the complete dissolution of lipids.[7] For complex matrices, sonication in an ultrasonic bath for 5-10 minutes can aid extraction.[7]
-
Clarification: Centrifuge the solution at 10,000 x g for 5 minutes to pellet any insoluble materials.[7]
-
Filtration: Carefully transfer the supernatant into an autosampler vial, passing it through a 0.2 µm PTFE syringe filter to remove particulates.[7]
-
Storage: The sample is now ready for analysis. If not analyzed immediately, store at -20°C to prevent lipid degradation.[7]
Protocol 2: LC-MS/MS Analysis
Coupling HPLC with MS allows for the separation of OΜO from other TAG species and isomers prior to mass analysis.[6][7]
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column is suitable for separating TAGs based on their hydrophobicity.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v).
-
Gradient: A typical gradient would start at a lower percentage of Mobile Phase B, ramping up to a high percentage to elute the hydrophobic TAGs.
-
Flow Rate: 0.3 - 0.6 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Example ESI Parameters:
-
Data Acquisition:
-
MS1 Scan: Acquire full scan spectra over a mass range of m/z 300-1200 to identify the [M+NH₄]⁺ precursor ion of OΜO at m/z 849.3.
-
MS/MS Scan: Perform data-dependent acquisition, selecting the ion at m/z 849.3 for fragmentation. Use a collision energy ramp (e.g., 25-45 eV) to generate a comprehensive product ion spectrum.[8]
-
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables for easy interpretation and comparison.
Table 1: Expected Precursor and Fragment Ions for this compound (OΜO)
This table summarizes the calculated m/z values for the primary adducts and the major fragment ions resulting from the neutral loss of constituent fatty acids from the [M+NH₄]⁺ precursor.
| Ion Description | Fatty Acid Composition | Calculated m/z |
| Precursor Ion [M+NH₄]⁺ | C₅₃H₉₈O₆ + NH₄⁺ | 849.3 |
| Precursor Ion [M+Na]⁺ | C₅₃H₉₈O₆ + Na⁺ | 854.3 |
| Fragment Ion (Loss of Oleic Acid) | [M+NH₄ - C₁₈H₃₄O₂]⁺ | 566.8 |
| Fragment Ion (Loss of Myristic Acid) | [M+NH₄ - C₁₄H₂₈O₂]⁺ | 620.9 |
Table 2: Example Quantitative Analysis of OMO Regioisomers in Different Oil Samples
This table presents hypothetical data illustrating how the relative abundance of TAG regioisomers can be determined and compared across different samples, similar to data presentations in lipidomic studies.[4]
| Sample | Total OMO Content (%) | Relative Abundance of sn-1,3-Dioleoyl-2-myristoyl (%) | Relative Abundance of sn-1,2-Dioleoyl-3-myristoyl (%) |
| Palm Oil Fraction A | 5.2 ± 0.4 | 96.1 ± 1.5 | 3.9 ± 0.3 |
| Palm Oil Fraction B | 3.8 ± 0.2 | 94.5 ± 2.1 | 5.5 ± 0.5 |
| Synthetic Standard | 100 | >99 | <1 |
Mass spectrometry, especially when combined with liquid chromatography, offers a powerful and precise methodology for the structural characterization and quantification of this compound.[4] By analyzing the specific fragmentation patterns generated from different precursor adducts, researchers can confidently identify the fatty acid composition and their positions on the glycerol backbone. The protocols and data presented here serve as a robust guide for scientists and professionals engaged in lipid analysis in various fields of research and development.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 1,3-Dioleoyl--2-Myristoyl-Glycerol, 5MG | Labscoop [labscoop.com]
- 3. targetmol.cn [targetmol.cn]
- 4. benchchem.com [benchchem.com]
- 5. Structural Analysis of Triacylglycerols by Using a MALDI-TOF/TOF System with Monoisotopic Precursor Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of 1,3-Dioleoyl-2-myristoyl glycerol in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3-Dioleoyl-2-myristoyl glycerol (B35011) (DOM) is a specific triacylglycerol (TAG) that has garnered interest in various biological research areas. As a structural isomer of other triglycerides with the same fatty acid composition, its precise quantification in biological matrices is crucial for understanding its metabolic fate and potential physiological roles. These application notes provide a comprehensive protocol for the sensitive and specific quantification of DOM in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Biological Significance
Triacylglycerols are the main components of dietary fats and the primary form of energy storage in eukaryotes. The specific positioning of fatty acids on the glycerol backbone can influence their metabolic processing and biological effects. While extensive research exists for more common triglycerides, the specific roles of DOM are still under investigation. It is structurally similar to 1,3-dioleoyl-2-palmitoyl-glycerol (OPO), a key component of human breast milk that has been shown to influence gut microbiota and intestinal health.[1][2][3] Understanding the distribution and concentration of DOM in various biological tissues and fluids can provide insights into lipid metabolism and its potential as a biomarker.
Experimental Workflow
The overall experimental workflow for the quantification of DOM in biological samples is depicted below. The process involves lipid extraction from the biological matrix, chromatographic separation of the lipid species, and detection and quantification by tandem mass spectrometry.
Caption: Experimental workflow for the quantification of 1,3-Dioleoyl-2-myristoyl glycerol (DOM).
Detailed Experimental Protocols
Lipid Extraction from Biological Samples (Folch Method)
This protocol is a widely used method for extracting lipids from biological matrices.
Materials:
-
Biological sample (e.g., 20 µL plasma, 20 mg homogenized tissue)
-
Methanol
-
0.9% NaCl solution
-
Internal Standard (IS): A structurally similar triglyceride not expected to be in the sample (e.g., triheptadecanoin).
Procedure:
-
To the biological sample, add a known amount of the internal standard.
-
Add 2 mL of a 2:1 (v/v) mixture of chloroform and methanol.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein denaturation.
-
Add 0.4 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex again for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes to achieve complete phase separation.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass pipette and transfer it to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the injection solvent (e.g., 90:10 isopropanol:acetonitrile).
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: 30-100% B
-
12-15 min: 100% B
-
15.1-18 min: 30% B (re-equilibration)
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow Rates: Optimized for the specific instrument.
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions for DOM: The molecular weight of this compound is 830.7 g/mol . The expected precursor ion in positive ESI mode with ammonium formate in the mobile phase is the ammonium adduct [M+NH₄]⁺. The product ions result from the neutral loss of one of the fatty acid chains.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| DOM | 848.7 | 566.5 (Loss of Oleic Acid) | 35 | 100 |
| DOM | 848.7 | 620.5 (Loss of Myristic Acid) | 30 | 100 |
| IS | To be determined based on the selected standard | To be determined | Optimized | 100 |
Data Presentation
The quantitative data for DOM in various biological samples should be summarized in a clear and structured table for easy comparison. Below is an example table with hypothetical data.
| Sample Type | Biological Matrix | Concentration of DOM (µg/mL or µg/g) ± SD | n |
| Healthy Control | Human Plasma | 1.2 ± 0.3 | 50 |
| Disease State X | Human Plasma | 5.8 ± 1.2 | 50 |
| Healthy Control | Mouse Liver | 15.4 ± 3.1 | 10 |
| Treated Group | Mouse Liver | 8.2 ± 2.5 | 10 |
Signaling Pathway and Biological Context
The metabolism of triacylglycerols is a central process in cellular energy homeostasis. The specific triglyceride, this compound, once absorbed, is subject to enzymatic breakdown and re-synthesis, influencing various metabolic pathways. The diagram below illustrates a simplified overview of triacylglycerol metabolism.
Caption: Simplified overview of triacylglycerol metabolism in the body.
Conclusion
This application note provides a detailed and robust methodology for the quantification of this compound in various biological samples. The use of LC-MS/MS with MRM offers high selectivity and sensitivity, which is essential for the accurate measurement of this specific triacylglycerol isomer. The presented protocols can be adapted and validated for specific research needs, enabling a deeper understanding of the biological roles of DOM in health and disease.
References
Application Notes and Protocols for the Enzymatic Synthesis of 1,3-Dioleoyl-2-Myristoyl Glycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Structured triacylglycerols (STAGs), such as 1,3-dioleoyl-2-myristoyl glycerol (B35011) (OMO), are specialized fats with a defined distribution of fatty acids on the glycerol backbone. This specific positioning of fatty acids provides unique physical, chemical, and nutritional properties, making them valuable in various applications, including infant formula, functional foods, and pharmaceuticals. The enzymatic synthesis of OMO offers a highly selective and environmentally friendly alternative to chemical methods, which often lack specificity and can produce undesirable byproducts.[1][2] Lipases, particularly those with sn-1,3 regiospecificity, are widely employed as biocatalysts for the synthesis of such structured lipids.[3][4] These enzymes selectively catalyze reactions at the sn-1 and sn-3 positions of the glycerol backbone, leaving the fatty acid at the sn-2 position intact.[3][5] This application note provides detailed protocols and data for the enzymatic synthesis of 1,3-dioleoyl-2-myristoyl glycerol using various lipases.
Principle of Synthesis
The enzymatic synthesis of this compound can be achieved through two primary routes: a one-step process of acidolysis or interesterification, and a two-step process involving alcoholysis followed by esterification.
-
One-Step Synthesis (Acidolysis/Interesterification): In this approach, a fat or oil rich in myristic acid at the sn-2 position, or trimyristin (B1681580), is reacted with an excess of oleic acid or its ester. An sn-1,3 specific lipase (B570770) selectively replaces the fatty acids at the sn-1 and sn-3 positions with oleic acid.[6][7] This method is often preferred for its simplicity.
-
Two-Step Synthesis: This method offers higher purity of the final product.[8][9][10]
-
Alcoholysis: Trimyristin is subjected to alcoholysis with an alcohol (e.g., ethanol) in the presence of an sn-1,3 specific lipase. This reaction selectively removes the myristic acid from the sn-1 and sn-3 positions, yielding 2-monomyristin (B46955) (2-MM).[11]
-
Esterification: The purified 2-MM is then esterified with oleic acid using the same or a different sn-1,3 specific lipase to produce this compound.[10]
-
Key Reaction Parameters
Several factors significantly influence the yield and purity of the synthesized OMO:
-
Lipase Specificity: The use of sn-1,3 specific lipases is crucial to ensure the desired structure of the final product.[3] Lipases from sources such as Rhizomucor miehei, Rhizopus delemar, and Thermomyces lanuginosus have shown high sn-1,3 specificity.[8][10][12]
-
Water Activity (aw): Water is essential for maintaining the catalytic activity of lipases; however, excessive water can promote hydrolysis, reducing the yield of the desired triglyceride.[3][8] The optimal water activity needs to be carefully controlled for each reaction system.[8][10][13]
-
Temperature: Reaction temperature affects the enzyme activity and reaction rate. Optimal temperatures typically range from 40°C to 60°C for commonly used lipases.[12][14]
-
Substrate Molar Ratio: An excess of the acyl donor (oleic acid) is generally used to drive the reaction towards the formation of the desired product.[7][12]
-
Reaction Medium: The synthesis can be carried out in a solvent-free system or in the presence of an organic solvent.[3][8] Solvent-free systems are often preferred in the food industry to avoid residual solvents in the final product.[3]
-
Enzyme Immobilization: Immobilized lipases offer several advantages, including enhanced stability, reusability, and ease of separation from the reaction mixture.[8][15]
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the enzymatic synthesis of structured triglycerides, primarily focusing on 1,3-dioleoyl-2-palmitoylglycerol (B22191) (OPO), which serves as a close model for OMO synthesis.
Table 1: Lipases Used in Structured Triglyceride Synthesis
| Lipase Source | Commercial Name | Specificity | Immobilization Support | Reference |
| Rhizomucor miehei | Lipozyme RM IM | sn-1,3 | Macroporous acrylic resin | [8][10] |
| Thermomyces lanuginosus | Lipozyme TL IM | sn-1,3 | Silica granulates | [6][12] |
| Candida antarctica lipase B | Novozym 435 | Non-specific | Macroporous acrylic resin | [9][16] |
| Rhizopus delemar | - | sn-1,3 | Celite | [8][10] |
| Aspergillus niger | - | sn-1,3 | - | [7] |
Table 2: Representative Reaction Conditions and Yields for Structured Triglyceride Synthesis
| Synthesis Method | Substrates | Lipase | Molar Ratio (sn-2 source:Acyl donor) | Temperature (°C) | Time (h) | Yield of desired product | Reference |
| Acidolysis | Fractionated leaf lard, Camellia oil fatty acids | - | 1:4 | 45 | 6 | 43.72% OPO content | [14][17] |
| Interesterification | Tripalmitin-rich fraction, Ethyl oleate | Thermomyces lanuginosus | 1:5.5 | 50 | 3 | 31.43% OPO content | [12] |
| Two-step: Alcoholysis & Esterification | Tripalmitin, Oleic acid | Rhizomucor miehei | - | - | - | Up to 78% OPO | [8] |
| Two-step: Esterification | 2-Monopalmitin, Oleic acid | Rhizomucor miehei | - | 38 | < 5 | Up to 72% OPO | [10] |
| Acidolysis | Palm stearin, Oleic acid | Aspergillus oryzae | 1:8 | 65 | 1 | 45.65% C52 production | [15] |
Experimental Protocols
Protocol 1: One-Step Enzymatic Acidolysis for OMO Synthesis
This protocol describes the synthesis of this compound from trimyristin and oleic acid.
Materials:
-
Trimyristin
-
Oleic acid
-
Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM)
-
n-hexane (optional, for solvent-based reaction)
-
Molecular sieves (optional, to remove water)
-
Shaking incubator or magnetic stirrer with heating
-
Reaction vessel
Procedure:
-
Combine trimyristin and oleic acid in a molar ratio of 1:4 in the reaction vessel.
-
If using a solvent, add n-hexane to dissolve the substrates.
-
Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 5-10% (w/w) of the total substrate weight.[14]
-
If a solvent-free system is desired, ensure the reaction temperature is above the melting point of the substrates to ensure a liquid state.
-
Incubate the reaction mixture at 55-65°C with continuous agitation (e.g., 200 rpm) for 3-24 hours.[7][15]
-
Monitor the progress of the reaction by taking samples periodically and analyzing the composition using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Upon completion, stop the reaction by filtering out the immobilized enzyme.
-
The product mixture can be purified to isolate the OMO. This can be achieved by short-path distillation to remove free fatty acids, followed by crystallization or chromatographic methods to separate the desired structured triglyceride from other glycerides.
Protocol 2: Two-Step Enzymatic Synthesis of OMO
This protocol involves the initial production of 2-monomyristin followed by its esterification with oleic acid.
Step 1: Alcoholysis of Trimyristin to 2-Monomyristin
Materials:
-
Trimyristin
-
Immobilized sn-1,3 specific lipase (e.g., from Rhizomucor miehei)
-
Organic solvent (e.g., n-hexane)
-
Shaking incubator or magnetic stirrer with heating
-
Reaction vessel
Procedure:
-
Dissolve trimyristin in n-hexane in the reaction vessel.
-
Add ethanol to the reaction mixture.
-
Add the immobilized lipase (5-10% w/w of trimyristin).
-
Incubate the reaction at 40-50°C with continuous agitation for 8-24 hours.
-
Monitor the formation of 2-monomyristin.
-
After the reaction, filter off the enzyme.
-
The 2-monomyristin can be purified from the reaction mixture by crystallization at low temperatures.[8][11]
Step 2: Esterification of 2-Monomyristin with Oleic Acid
Materials:
-
Purified 2-monomyristin
-
Oleic acid
-
Immobilized sn-1,3 specific lipase
-
n-hexane
-
Molecular sieves
-
Shaking incubator or magnetic stirrer with heating
-
Reaction vessel
Procedure:
-
Dissolve the purified 2-monomyristin and oleic acid (molar ratio 1:2.5) in n-hexane in the reaction vessel.
-
Add activated molecular sieves to remove the water produced during esterification.[10]
-
Add the immobilized lipase (5-10% w/w of 2-monomyristin).
-
Incubate the reaction at 35-45°C with continuous agitation for 4-12 hours.
-
Monitor the formation of OMO.
-
Once the reaction is complete, remove the enzyme and molecular sieves by filtration.
-
The solvent can be removed under vacuum, and the final product can be further purified if necessary.
Visualizations
Lipase Specificity in OMO Synthesis
Caption: sn-1,3 specific lipase action on trimyristin and oleic acid.
One-Step Synthesis Workflow
Caption: Workflow for the one-step enzymatic synthesis of OMO.
Two-Step Synthesis Workflow
References
- 1. Enzymatic Synthesis of Structured Triglycerides | springerprofessional.de [springerprofessional.de]
- 2. US20070148746A1 - Process for the enzymatic synthesis of triglycerides - Google Patents [patents.google.com]
- 3. Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.neliti.com [media.neliti.com]
- 5. Determination of lipase specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 8. Highly selective synthesis of 1,3-oleoyl-2-palmitoylglycerol by lipase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly efficient enzymatic synthesis of 2-monoacylglycerides and structured lipids and their production on a technical scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Optimized synthesis of 1,3-dioleoyl-2-palmitoylglycerol-rich triacylglycerol via interesterification catalyzed by a lipase from Thermomyces lanuginosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Preparation and characterization of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemoenzymatic Synthesis of Structured Triglycerides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemoenzymatic synthesis of structured triglycerides (STs). STs are triacylglycerols that have been modified to alter their fatty acid composition and/or their positional distribution on the glycerol (B35011) backbone, offering improved nutritional and functional properties.[1][2][3] Enzymatic synthesis, primarily using lipases, is favored over chemical methods due to its mild reaction conditions, high catalytic efficiency, and environmental friendliness.[4]
This document outlines the primary enzymatic strategies for ST synthesis, including two-step ethanolysis and esterification, and one-step acidolysis and interesterification. Detailed experimental protocols, quantitative data from various studies, and analytical methods for product characterization are provided.
Key Enzymatic Strategies for Structured Triglyceride Synthesis
The chemoenzymatic synthesis of STs, particularly the desirable medium-long-medium (MLM) type triglycerides, typically involves the use of sn-1,3 specific lipases. These enzymes selectively catalyze reactions at the outer positions of the glycerol backbone, leaving the fatty acid at the sn-2 position intact. Common strategies include:
-
Two-Step Ethanolysis and Esterification: This is a widely used method for producing highly pure MLM structured lipids.[5] The first step involves the ethanolysis of a starting oil (rich in long-chain fatty acids) to produce 2-monoacylglycerols (2-MAGs). In the second step, the purified 2-MAGs are esterified with medium-chain fatty acids (MCFAs).[2][6][7][8]
-
One-Step Acidolysis: This reaction involves the exchange of fatty acids between a triglyceride and a free fatty acid. It is a common method for incorporating MCFAs into a triglyceride backbone.[4][5][9]
-
One-Step Interesterification: This process involves the exchange of acyl groups between two different triglycerides or a triglyceride and a fatty acid methyl ester.[10][11]
Experimental Data and Reaction Parameters
The efficiency of chemoenzymatic synthesis of structured triglycerides is influenced by several factors, including the choice of lipase (B570770), substrate molar ratio, temperature, reaction time, and enzyme load. The following tables summarize quantitative data from various studies on different synthesis methods.
Table 1: Two-Step Ethanolysis and Esterification for MLM Synthesis
| Starting Oil | Lipase | Ethanolysis Conditions | 2-MAG Yield (%) | Esterification Conditions | Caprylic Acid Incorporation (mol%) | Final MLM Product Purity/Yield | Reference |
| Canarium Oil | sn-1,3 specific lipase | Oil:Ethanol (B145695) (w/w) not specified, 37°C, 200 rpm, 24h | Not specified | 2-MAG:Caprylic Acid (1:1.5 w/w), 10% enzyme, n-hexane, 37°C, 200 rpm, 6h | 44.28 (at sn-1,3) | Not specified | [6] |
| ARASCO | Novozym 435 | Oil:Ethanol (1:5 mol/mol), 25°C, 140 rpm, 1h | 23.3 | Not specified | 35.1 (Capric and Lauric acids at sn-1,3) | Not specified | [2] |
| Tripalmitin | Candida antarctica lipase B (CalB) | Not specified | 73 (on a technical scale) | Not specified | Not applicable | OPO synthesis | [7] |
| Peanut Oil | Rhizopus javanicus lipase | Triolein:Ethanol (1:1.5 w/w), Diisopropyl ether, 30°C, 250 rpm, 24h | >90 | 2-MO:Caprylic Acid (1:2.5 mol/mol), n-hexane, 40°C, 250 rpm, 24h | >90 (at sn-1,3) | >98.5% unsaturated long-chain fatty acids at sn-2 | [8] |
Table 2: One-Step Acidolysis for Structured Triglyceride Synthesis
| Starting Oil | Acyl Donor | Lipase | Substrate Molar Ratio (Oil:Acid) | Reaction Conditions | Fatty Acid Incorporation (mol%) | Reference |
| Canola Oil | Caprylic Acid | Lipozyme TL IM | 1:3 | 12% enzyme, 55°C, 15h | 37.2 | [9] |
| Canola Oil | Caprylic Acid | Novozym 435 | 1:3 | 8% enzyme, 45°C, 45h | 38.5 | [12] |
| Grapeseed Oil | Capric Acid | Lipozyme RM IM | Not specified | 45°C, 24h | 34.53 | [3] |
| Apricot Kernel Oil | Capric Acid | Lipozyme RM IM | Not specified | Not specified | 69.7 (yield of new TAGs) | [3] |
Table 3: One-Step Interesterification for Structured Triglyceride Synthesis
| Substrate 1 | Substrate 2 | Lipase | Substrate Molar Ratio | Reaction Conditions | Yield of Disubstituted Triacetin (mol%) | Reference |
| Triacetin | Camellia Oil Methyl Esters | Novozym 435 | 1:3 | 4% enzyme, 50°C, 24h | 52.4 | [10][11] |
| High Oleic Sunflower Oil | Fully Hydrogenated High Oleic Sunflower Oil | Lipozyme TL IM | Not specified | 70°C, 3h, 300 rpm | Not applicable | [13] |
| Hemp Oil (75%) | Coconut Oil (25%) | Not specified | Not applicable | 8% enzyme, 60°C, 2-6h, 100-150 rpm | Not applicable | [14] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the experimental workflows for the chemoenzymatic synthesis of structured triglycerides.
Caption: General workflows for two-step and one-step chemoenzymatic synthesis of structured triglycerides.
Detailed Experimental Protocols
Protocol 1: Two-Step Ethanolysis and Esterification for MLM-type Structured Triglyceride Synthesis (Adapted from Sitompul et al., 2018)
This protocol describes the synthesis of MLM-type structured triglycerides using canarium oil as the starting material.[6]
Materials:
-
Canarium oil
-
Dry ethanol (0.01% H₂O)
-
sn-1,3 specific lipase (e.g., from Rhizomucor miehei)
-
n-hexane
-
Caprylic acid
-
4Å molecular sieves
-
Hydroethanolic KOH solution
-
Deionized water
-
Anhydrous sodium sulfate (B86663)
Equipment:
-
Orbital shaker with a water bath
-
Rotary vacuum evaporator
-
Centrifuge
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
Step 1: Ethanolysis to Produce 2-Monoacylglycerols (2-MAGs)
-
In a reaction vessel, combine canarium oil and dry ethanol. Add the sn-1,3 specific lipase (e.g., 10% of the total substrate weight).
-
Incubate the mixture in an orbital shaker at 200 rpm and 37°C for 24 hours.
-
Stop the reaction by adding a mixture of water and ethanol (90:10 v/v) and n-hexane.
-
Centrifuge the mixture at 3500 rpm for 5 minutes to separate the phases.
-
The upper hexanic phase contains the 2-MAGs. The bottom hydroethanolic phase contains glycerol and ethyl esters.
-
Collect the upper hexanic phase and evaporate the solvent using a rotary vacuum evaporator at 40°C.
-
Monitor the reaction products by Thin Layer Chromatography (TLC).
Step 2: Esterification of 2-MAGs with Caprylic Acid
-
To the purified 2-MAGs (e.g., 78 mg), add caprylic acid (e.g., 117 mg, for a 1:1.5 w/w ratio of 2-MAGs to caprylic acid).
-
Add n-hexane (e.g., 3 mL) as the solvent and the sn-1,3 specific lipase (e.g., 20 mg, approximately 10% of the total substrate weight).
-
Add 4Å molecular sieves (e.g., 0.8 mg) to absorb the water produced during the reaction.
-
Incubate the mixture in an orbital shaker at 200 rpm and 37°C for 6 hours.
-
Stop the reaction by filtering out the enzyme and molecular sieves.
-
Monitor the reaction product by TLC.
Work-up and Purification:
-
To remove unreacted free fatty acids, perform a neutralization step by extraction with a hydroethanolic KOH solution.
-
Extract the structured triglycerides from the reaction mixture using n-hexane.
-
Wash the organic phase with deionized water until neutral.
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the purified structured triglycerides.
Protocol 2: One-Step Lipase-Catalyzed Acidolysis (Adapted from Farmani et al.)
This protocol describes the incorporation of caprylic acid into canola oil via acidolysis.[9]
Materials:
-
Canola oil
-
Caprylic acid
-
Immobilized lipase (e.g., Lipozyme TL IM or Novozym 435)
-
Solvent (if not a solvent-free system)
Equipment:
-
Batch reactor (e.g., a temperature-controlled shaker flask)
-
Vacuum system (optional, for solvent removal)
-
Filtration apparatus
Procedure:
-
In a batch reactor, combine canola oil and caprylic acid at a desired molar ratio (e.g., 1:3).
-
Add the immobilized lipase (e.g., 4-12% w/w of total substrates).
-
Set the reaction temperature (e.g., 45-65°C) and agitation speed.
-
Allow the reaction to proceed for the desired time (e.g., 15-45 hours).
-
Stop the reaction by filtering to remove the immobilized enzyme. The enzyme can be washed and reused.
-
The resulting product is a mixture of structured triglycerides, unreacted starting materials, and by-products.
Work-up and Purification:
-
If a solvent was used, remove it under reduced pressure.
-
Purify the structured triglycerides to remove free fatty acids and other impurities, for example, by molecular distillation.
Analysis and Characterization of Structured Triglycerides
The synthesized structured triglycerides should be thoroughly characterized to determine their composition and purity.
Caption: Analytical workflow for the characterization of structured triglycerides.
Analytical Protocols
1. Thin Layer Chromatography (TLC)
-
Purpose: To qualitatively monitor the progress of the reaction and to separate different lipid classes (triglycerides, diglycerides, monoglycerides, free fatty acids).
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: A mixture of nonpolar and slightly polar solvents, such as hexane:diethyl ether:acetic acid (e.g., 80:20:1, v/v/v).
-
Visualization: Iodine vapor or by charring after spraying with a suitable reagent (e.g., sulfuric acid solution).
2. High-Performance Liquid Chromatography (HPLC)
-
Purpose: To separate and quantify the different molecular species of triglycerides.
-
Column: Typically a reverse-phase C18 column.[15]
-
Mobile Phase: A gradient of solvents such as acetonitrile (B52724) and water or acetonitrile and chloroform (B151607) is often used.[6][15]
-
Detector: Evaporative Light Scattering Detector (ELSD) or a UV detector (after derivatization of fatty acids).[6][15]
-
Example Conditions: For fatty acid analysis after derivatization, a C8 column with a mobile phase of acetonitrile:water (87:13 v/v) at a flow rate of 1.5 mL/min and UV detection at 254 nm has been used.[6]
3. Gas Chromatography (GC)
-
Purpose: To determine the fatty acid composition of the structured triglycerides.
-
Sample Preparation: The triglycerides must first be transmethylated to fatty acid methyl esters (FAMEs), for example, by using methanolic KOH.[16][17]
-
Column: A polar capillary column (e.g., Supelcowax or FFAP).[8][18]
-
Detector: Flame Ionization Detector (FID).
-
Quantification: The percentage of each fatty acid is determined by comparing the peak areas to those of known standards.
4. Positional Analysis of Fatty Acids
-
Purpose: To determine the distribution of fatty acids at the sn-1, sn-2, and sn-3 positions of the glycerol backbone.
-
Method 1: Pancreatic Lipase Hydrolysis:
-
The structured triglyceride is hydrolyzed using pancreatic lipase, which specifically cleaves fatty acids from the sn-1 and sn-3 positions.[19]
-
The resulting 2-monoacylglycerols are isolated (e.g., by TLC).
-
The fatty acid composition of the 2-MAGs is determined by GC after transmethylation, which corresponds to the fatty acid composition at the sn-2 position of the original triglyceride.
-
-
Method 2: ¹³C NMR Spectroscopy:
By following these protocols and utilizing the provided data, researchers can effectively synthesize and characterize structured triglycerides for various applications in the food, pharmaceutical, and nutraceutical industries.
References
- 1. Chemoenzymatic synthesis and identification of medium- and long-chain triacylglycerol congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. psasir.upm.edu.my [psasir.upm.edu.my]
- 5. Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. media.neliti.com [media.neliti.com]
- 7. Highly efficient enzymatic synthesis of 2-monoacylglycerides and structured lipids and their production on a technical scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jast.modares.ac.ir [jast.modares.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Synthesis of Structured Lipids by Lipase-Catalyzed Interesterification of Triacetin with Camellia Oil Methyl Esters and Preliminary Evaluation of their Plasma Lipid-Lowering Effect in Mice | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
- 15. HPLC Analysis of Triacylglycerol Molecular Species | Springer Nature Experiments [experiments.springernature.com]
- 16. perkinelmer.cl [perkinelmer.cl]
- 17. researchgate.net [researchgate.net]
- 18. HPLC/HRMS and GC/MS for Triacylglycerols Characterization of Tuna Fish Oils Obtained from Green Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aocs.org [aocs.org]
Application Notes and Protocols for 1,3-Dioleoyl-2-myristoyl glycerol (DOMG) in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the use of 1,3-Dioleoyl-2-myristoyl glycerol (B35011) (DOMG), a specific triacylglycerol, in cell culture media. While direct research on the cellular effects of DOMG is limited, this document outlines generalized protocols for its preparation, application, and the assessment of its impact on cultured cells. The methodologies are based on established practices for handling lipids in cell culture and information available for structurally similar molecules. This guide serves as a foundational resource for researchers investigating the roles of specific triglycerides in cellular processes.
Introduction
1,3-Dioleoyl-2-myristoyl glycerol is a triacylglycerol with oleic acid moieties at the sn-1 and sn-3 positions and a myristic acid moiety at the sn-2 position[1][2]. It has been identified as a component of palm oil[2][3]. In the context of cell biology, the lipid composition of cell culture media can significantly influence cellular behavior, including proliferation, differentiation, and response to stimuli. The supplementation of media with specific triglycerides like DOMG allows for the systematic study of the effects of defined fatty acid profiles on cellular functions. Lipids are integral to cellular energy storage, membrane structure, and signaling cascades[4]. However, their inherent hydrophobicity presents challenges for their effective delivery in aqueous cell culture systems, necessitating specialized preparation and handling techniques[4].
Data Presentation
Currently, there is a lack of published quantitative data specifically detailing the effects of this compound on cell lines in culture. The following table is provided as a template for researchers to systematically record their findings when investigating the impact of DOMG on cell viability.
Table 1: Template for Recording the Effect of DOMG on Cell Viability
| Cell Line | DOMG Concentration (µM) | Incubation Time (hours) | Cell Viability (% of Vehicle Control) |
|---|---|---|---|
| e.g., HepG2 | 10 | 24 | |
| 50 | 24 | ||
| 100 | 24 | ||
| 10 | 48 | ||
| 50 | 48 |
| | 100 | 48 | |
Experimental Protocols
The following protocols provide a general framework for the preparation and use of DOMG in cell culture. Optimization for specific cell lines and experimental conditions is highly recommended.
Protocol 1: Preparation of DOMG Stock Solution
Objective: To prepare a concentrated stock solution of DOMG for subsequent dilution in cell culture media.
Materials:
-
This compound (DOMG)
-
Sterile, high-purity ethanol (B145695) or DMSO
-
Sterile, conical polypropylene (B1209903) tubes
-
Vortex mixer or sonicator
Procedure:
-
Aseptically weigh the desired amount of DOMG in a sterile tube.
-
Add the appropriate volume of sterile ethanol or DMSO to achieve the desired stock concentration (e.g., 20 mg/mL).
-
Tightly cap the tube and vortex or sonicate at room temperature until the DOMG is fully dissolved.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Supplementation of Cell Culture Medium with DOMG
Objective: To prepare cell culture medium containing the desired final concentration of DOMG.
Materials:
-
DOMG stock solution (from Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the DOMG stock solution at room temperature.
-
In a sterile tube, add the required volume of the DOMG stock solution to the pre-warmed complete cell culture medium to achieve the final desired concentration. Note: It is critical to add the stock solution dropwise while gently vortexing the medium to facilitate dispersion and prevent precipitation.
-
Prepare a vehicle control medium by adding the same volume of the solvent (ethanol or DMSO) to an equal volume of complete medium.
-
Use the DOMG-supplemented medium and the vehicle control medium immediately.
Protocol 3: Assessment of Cell Viability using a Tetrazolium-Based Assay (e.g., MTT)
Objective: To determine the effect of DOMG on the viability of a chosen cell line.
Materials:
-
Cells seeded in a 96-well plate
-
DOMG-supplemented medium and vehicle control medium (from Protocol 2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Aspirate the overnight culture medium and replace it with fresh medium containing various concentrations of DOMG or the vehicle control.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Following the incubation period, add the MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours at 37°C.
-
After the incubation with MTT, add the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance of each well at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Express the results as a percentage of the viability of the vehicle control-treated cells.
Visualization
Experimental Workflow
The following diagram illustrates a typical workflow for introducing and evaluating a novel lipid, such as DOMG, in a cell culture setting.
Caption: A generalized workflow for the experimental use of DOMG in cell culture.
Signaling Pathways
There is currently no specific information available from the performed searches that elucidates the signaling pathways directly modulated by this compound. Research on the related triglyceride, 1,3-dioleoyl-2-palmitoyl-glycerol (OPO), has shown effects on intestinal stem cell proliferation and differentiation, suggesting a potential role in developmental pathways in specific tissues[5][6]. However, the precise molecular mechanisms have not been defined in a general cell culture context. Further investigation is necessary to identify the signaling cascades that may be influenced by DOMG.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 1,3-Dioleoyl--2-Myristoyl-Glycerol, 5MG | Labscoop [labscoop.com]
- 4. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 5. Effects of 1,3-Dioleoyl-2-palmitoylglycerol on Intestine Structural and Functional Development in Early Life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Cellular Uptake of 1,3-Dioleoyl-2-myristoyl Glycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dioleoyl-2-myristoyl glycerol (B35011) is a structured triacylglycerol (TAG) composed of a glycerol backbone with oleic acid moieties at the sn-1 and sn-3 positions and myristic acid at the sn-2 position.[1][2] The specific arrangement of these fatty acids influences its physicochemical properties and metabolic fate. Understanding the cellular uptake and subsequent metabolic processing of this molecule is crucial for various research areas, including nutrition, metabolic diseases, and the development of lipid-based drug delivery systems.
The cellular uptake of triglycerides is a multi-step process. In the context of intestinal absorption, TAGs are first hydrolyzed by lipases into free fatty acids and a 2-monoacylglycerol. These products are then taken up by enterocytes, where they are re-esterified back into TAGs and packaged into chylomicrons for transport into the lymphatic system. In other tissues, the uptake of fatty acids from circulating lipoproteins involves lipoprotein lipase-mediated hydrolysis. The released fatty acids can then enter cells via passive diffusion or through protein-mediated transport.
These application notes provide a comprehensive overview of the methodologies to study the cellular uptake of 1,3-Dioleoyl-2-myristoyl glycerol, offering detailed protocols for researchers in cell biology and drug development.
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 1,3-Dioleoyl-2-palmitoyl Glycerol (OPO) |
| Molecular Formula | C53H98O6[2] | C55H102O6[3] |
| Molecular Weight | ~831.3 g/mol | 859.4 g/mol [3] |
| Key Components | Oleic Acid, Myristic Acid | Oleic Acid, Palmitic Acid |
| Natural Occurrence | Found in palm oil[1][2] | A major triacylglycerol in human breast milk[3][4] |
Table 2: Summary of Cellular Uptake and Metabolism of a Structurally Similar Triglyceride (Structured Triglyceride with [14C]linoleic acid at sn-2) in Caco-2 Cells
| Parameter | Observation | Reference |
| Cellular Uptake | Significantly greater compared to triolein. | [5] |
| Effect of Gastric Lipase (B570770) | Significantly enhanced cellular uptake. | [5] |
| Intracellular Lipid Synthesis | Predominantly phospholipids (B1166683) and monoglycerides. | [5] |
| Lipoprotein Distribution | TG-rich lipoproteins (45%), HDL (36%), LDL (17%). | [5] |
Experimental Protocols
Protocol 1: In Vitro Digestion and Caco-2 Cell Uptake Model
This protocol is adapted from studies on similar structured triglycerides to simulate the digestion and absorption of this compound in the human small intestine.[5][6]
Materials:
-
This compound
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Porcine Pancreatin
-
Bile Salts
-
Lipase (from Rhizopus arrhizus)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Transwell inserts (0.4 µm pore size)
Procedure:
-
Caco-2 Cell Culture and Differentiation:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells onto Transwell inserts at a density of 1 x 10^5 cells/cm².
-
Culture for 18-21 days to allow for spontaneous differentiation into a polarized monolayer, mimicking the intestinal epithelium. Monitor the transepithelial electrical resistance (TEER) to assess monolayer integrity.
-
-
Preparation of Digestion Medium:
-
Prepare a simulated intestinal fluid containing bile salts and porcine pancreatin.
-
Disperse this compound in the digestion medium to form an emulsion.
-
-
In Vitro Digestion:
-
Add lipase to the emulsion and incubate at 37°C with gentle agitation to simulate intestinal digestion.
-
At various time points (e.g., 0, 30, 60, 120 minutes), take aliquots to analyze the hydrolysis of the triglyceride into free fatty acids and 2-myristoyl-glycerol.
-
-
Cellular Uptake:
-
After the digestion period, add the digested mixture to the apical side of the differentiated Caco-2 cell monolayers.
-
Incubate for a desired period (e.g., 2-4 hours) at 37°C.
-
-
Quantification of Uptake:
-
After incubation, wash the cells thoroughly with ice-cold PBS containing 0.5% fatty acid-free BSA to remove unbound lipids, followed by a wash with PBS alone.[7]
-
Lyse the cells and extract the total lipids using a method such as the Bligh-Dyer extraction.[7]
-
Analyze the lipid extract using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the intracellular levels of oleic acid, myristic acid, and re-esterified triglycerides.
-
Protocol 2: Fluorescently Labeled Fatty Acid Uptake Assay
This protocol uses a fluorescently labeled fatty acid analog to visualize and quantify cellular uptake.
Materials:
-
Fluorescently labeled oleic acid or myristic acid (e.g., BODIPY-labeled)
-
Cell line of interest (e.g., HepG2, 3T3-L1 adipocytes)
-
Cell culture medium
-
Fatty acid-free BSA
-
Phosphate-Buffered Saline (PBS)
-
Fluorometer or fluorescence microscope/flow cytometer
Procedure:
-
Preparation of Labeled Fatty Acid-BSA Complex:
-
Prepare a stock solution of the fluorescently labeled fatty acid in ethanol.
-
Slowly add the fatty acid stock solution to a solution of fatty acid-free BSA in serum-free medium while vortexing to allow for complex formation.[7]
-
-
Cell Seeding:
-
Seed the cells in a suitable format (e.g., 96-well plate for fluorometer readings, glass-bottom dishes for microscopy, or flasks for flow cytometry).
-
Allow cells to adhere and reach the desired confluency.
-
-
Uptake Assay:
-
Wash the cells with PBS.
-
Add the medium containing the fluorescent fatty acid-BSA complex to the cells.
-
Incubate at 37°C for various time points to measure uptake kinetics.
-
-
Measurement of Uptake:
-
Fluorometer: Stop the uptake by washing the cells with ice-cold PBS. Lyse the cells and measure the fluorescence intensity of the lysate.
-
Fluorescence Microscopy: Wash the cells with ice-cold PBS and visualize the intracellular fluorescence directly.
-
Flow Cytometry: Detach the cells, wash with ice-cold PBS, and analyze the cellular fluorescence using a flow cytometer.[8]
-
Protocol 3: Triglyceride Quantification using a Bioluminescent Assay
This protocol utilizes a commercial kit for the sensitive measurement of intracellular triglyceride levels.[9][10]
Materials:
-
Triglyceride-Glo™ Assay kit (or similar)
-
Cell line of interest
-
Cell culture medium
-
PBS
-
Luminometer
Procedure:
-
Cell Treatment:
-
Culture and treat cells with this compound for the desired time.
-
-
Cell Lysis:
-
Wash the cells with PBS.
-
Lyse the cells according to the kit manufacturer's instructions. This typically involves adding a detergent-based lysis solution.[9]
-
-
Triglyceride Measurement:
-
The assay measures glycerol released from triglycerides after enzymatic digestion by a lipase. The glycerol is then used in a series of coupled reactions that lead to the production of a luminescent signal.
-
The amount of triglyceride is determined by subtracting the free glycerol from the total glycerol (measured after lipase treatment).[9]
-
Transfer the cell lysate to a luminometer plate and follow the kit's protocol for adding reagents and measuring luminescence.
-
-
Data Analysis:
-
Quantify the triglyceride concentration based on a standard curve generated with a known concentration of glycerol or triglyceride.
-
Mandatory Visualizations
Caption: Hypothetical pathway of intestinal uptake of this compound.
Caption: General experimental workflow for studying cellular uptake of triglycerides.
References
- 1. 1,3-Dioleoyl--2-Myristoyl-Glycerol, 5MG | Labscoop [labscoop.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. 1,3-Dioleoyl-2-Palmitoyl Glycerol | CAS 1716-07-0 | Cayman Chemical | Biomol.com [biomol.com]
- 4. 1,3-Dioleoyl-2-palmitoyl glycerol (OPO)-Enzymatic synthesis and use as an important supplement in infant formulas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Uptake and metabolism of structured triglyceride by Caco-2 cells: reversal of essential fatty acid deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Cellular lipid uptake with flow cytometry readout [protocols.io]
- 9. Triglyceride-Glo™ Assay | Triglyceride Assay | Lipogenesis [worldwide.promega.com]
- 10. Lipid Metabolism [worldwide.promega.com]
Application Notes and Protocols for 1,3-Dioleoyl-2-myristoyl glycerol (DOMG) in Lipase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipases are critical enzymes in lipid metabolism, catalyzing the hydrolysis of triglycerides into fatty acids and glycerol (B35011). The accurate measurement of lipase (B570770) activity is fundamental in various research areas, including the study of metabolic diseases, the screening of potential drug candidates that inhibit or modulate lipase activity, and the characterization of enzyme function. The choice of substrate is paramount for the development of robust and reproducible lipase assays. While natural oils like olive oil are traditionally used, they suffer from batch-to-batch variability and compositional heterogeneity.[1]
1,3-Dioleoyl-2-myristoyl glycerol (DOMG) is a chemically defined, mixed-acid triglyceride that serves as an excellent substrate for lipase activity assays. Its defined structure, with oleic acid at the sn-1 and sn-3 positions and myristic acid at the sn-2 position, ensures high reproducibility and consistency between experiments.[2] This homogeneity is particularly advantageous for high-throughput screening (HTS) and detailed kinetic studies where precision is critical.[3] The use of a synthetic, high-purity substrate like DOMG minimizes variability, leading to more reliable and comparable data.
This document provides detailed application notes and protocols for utilizing DOMG in both colorimetric and fluorescent lipase activity assays.
Key Advantages of Using this compound (DOMG)
-
High Purity and Defined Structure: Ensures low lot-to-lot variability, leading to highly reproducible results.
-
Enhanced Assay Sensitivity and Reliability: The consistent structure of DOMG allows for more precise kinetic measurements compared to natural triglyceride mixtures.[1][3]
-
Suitability for High-Throughput Screening (HTS): The reliability of DOMG makes it an ideal substrate for automated HTS platforms for inhibitor screening.
-
Versatility: Can be adapted for use in various assay formats, including colorimetric and fluorometric detection methods.
Data Presentation
Table 1: Lipase Kinetic Parameters with Triglyceride Substrates
The following table summarizes representative kinetic parameters for lipases with various triglyceride substrates. While specific data for DOMG is not widely published, these values for structurally similar triglycerides provide an expected range of performance.
| Lipase Source | Substrate | Km (µM) | Vmax (µmol/min/mg) | Assay Type | Reference |
| Lipoprotein Lipase (bovine milk) | EnzChek® Lipase Substrate (fluorescent TG analog) | 1.36 | 0.89 (µmol/ml/min) | Fluorescent | |
| Pancreatic Lipase | Mixed MCT/LCT Emulsion | ~4.5 (mM) | ~120 (U/mg) | Titrimetric | [4] |
| Pancreatic Lipase | Triolein | - | 75% of fatty acids released in 10 min | Chromatography | [5] |
Note: The kinetic parameters are highly dependent on the assay conditions (pH, temperature, buffer composition, and emulsifier). The values presented should be considered as a reference.
Experimental Protocols
Protocol 1: Colorimetric Lipase Activity Assay
This protocol is based on the quantification of glycerol released from the enzymatic hydrolysis of DOMG. The liberated glycerol is then measured through a series of coupled enzymatic reactions that result in a colored product.[6][7]
Materials:
-
This compound (DOMG)
-
Porcine Pancreatic Lipase (or other lipase of interest)
-
Lipase Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 5 mM CaCl2 and 0.5% Triton X-100)
-
Glycerol Standard (1 mM)
-
Colorimetric Detection Reagent Kit (containing glycerol kinase, glycerol phosphate (B84403) oxidase, peroxidase, and a chromogenic probe like OxiRed™)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Preparation of DOMG Substrate Emulsion:
-
Warm the DOMG to a liquid state.
-
Prepare a 10 mM stock solution of DOMG in a suitable organic solvent (e.g., DMSO).
-
To prepare the working substrate emulsion, add the DOMG stock solution to the Lipase Assay Buffer while vortexing to create a fine emulsion. A final concentration of 1-2 mM DOMG is recommended as a starting point. The substrate emulsion should appear cloudy but uniform.[6] To improve solubility, the substrate can be briefly heated in a hot water bath (80-100°C) and vortexed.[6]
-
-
Glycerol Standard Curve:
-
Prepare a series of glycerol standards (e.g., 0, 2, 4, 6, 8, 10 nmol/well) by diluting the 1 mM Glycerol Standard in Lipase Assay Buffer.[6]
-
Add 50 µL of each standard to separate wells of the 96-well plate.
-
-
Sample and Control Preparation:
-
Prepare dilutions of the lipase enzyme in cold Lipase Assay Buffer.
-
Add 50 µL of the diluted lipase samples to the wells.
-
For a negative control (substrate blank), add 50 µL of Lipase Assay Buffer without the enzyme.
-
For sample background controls (to account for endogenous glycerol), prepare parallel samples without the lipase substrate.[6]
-
-
Reaction Initiation and Incubation:
-
Add 50 µL of the DOMG substrate emulsion to each well (except the sample background controls).
-
The total reaction volume should be 100 µL.
-
Incubate the plate at 37°C for 30-60 minutes. The incubation time may need to be optimized based on the lipase activity.
-
-
Detection:
-
Prepare the colorimetric detection reagent mix according to the manufacturer's instructions.
-
Add 50 µL of the detection reagent mix to each well.
-
Incubate at 37°C for 15-30 minutes, protected from light.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the negative control from all readings.
-
Plot the glycerol standard curve (absorbance vs. nmol glycerol).
-
Determine the concentration of glycerol produced in each sample from the standard curve.
-
Calculate the lipase activity (e.g., in mU/mL, where 1 mU is the amount of enzyme that generates 1 nmol of glycerol per minute).
-
Protocol 2: Fluorescent Lipase Activity Assay
This protocol utilizes a fluorogenic approach where the hydrolysis of a triglyceride substrate containing a fluorescent fatty acid results in an increase in fluorescence. A synthetic fluorescently labeled triglyceride can be used, or a coupled assay can be designed to measure the released fatty acids. For this protocol, we will adapt a common method using a fluorescently labeled triglyceride analog as a template.[8][9]
Materials:
-
This compound (DOMG) - Note: For a direct fluorescent assay, a fluorescently labeled version of DOMG would be required. Alternatively, a coupled assay to detect the release of myristic or oleic acid can be employed. The protocol below is a template that can be adapted.
-
Fluorescent Triglyceride Substrate (e.g., EnzChek® Lipase Substrate or a custom synthesized fluorescent DOMG)
-
Porcine Pancreatic Lipase (or other lipase of interest)
-
Lipase Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 1.5% fatty acid-free BSA)
-
Fluorescent Standard (e.g., the corresponding fluorescent fatty acid)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Fluorescent Substrate Solution:
-
Prepare a stock solution of the fluorescent triglyceride substrate in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired working concentration in Lipase Assay Buffer. The optimal concentration should be determined experimentally, but a starting point of 1-10 µM is common.
-
-
Fluorescent Standard Curve:
-
Prepare a series of dilutions of the fluorescent fatty acid standard in Lipase Assay Buffer.
-
Add 50 µL of each standard to separate wells of the 96-well plate.
-
-
Sample and Control Preparation:
-
Prepare serial dilutions of the lipase enzyme in cold Lipase Assay Buffer.
-
Add 50 µL of the diluted lipase samples to the wells.
-
For a negative control, add 50 µL of Lipase Assay Buffer without the enzyme.
-
-
Reaction Initiation and Measurement:
-
Add 50 µL of the fluorescent substrate solution to each well.
-
The total reaction volume should be 100 µL.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over 30-60 minutes, with readings taken every 1-2 minutes. The excitation and emission wavelengths will depend on the specific fluorophore used. For a pyrene-based fluorophore, excitation is around 340 nm and emission around 390 nm.[8]
-
-
Data Analysis:
-
Subtract the fluorescence of the negative control from all readings.
-
Determine the initial rate of the reaction (V₀) from the linear portion of the kinetic curve for each sample.
-
Plot the fluorescent standard curve (fluorescence vs. concentration).
-
Convert the V₀ values (in RFU/min) to a molar rate (e.g., pmol/min) using the standard curve.
-
Calculate the specific activity of the lipase.
-
Mandatory Visualizations
Caption: Enzymatic hydrolysis of this compound by lipase.
Caption: Workflow for the colorimetric lipase activity assay using DOMG.
Caption: Workflow for the fluorescent lipase activity assay.
References
- 1. Development of a high-throughput assay for measuring lipase activity using natural triacylglycerols coated on microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of microbial lipases on natural fats and synthetic triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pancreatic lipase assays with triglycerides as substrate: contribution of each sequential reaction to product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. gentaurpdf.com [gentaurpdf.com]
- 9. abcam.com [abcam.com]
Application Notes and Protocols for the Formulation of Lipid Nanoparticles with 1,3-Dioleoyl-2-myristoyl glycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines.[1][2][3] The efficacy and safety of these delivery systems are critically dependent on their lipid composition, which typically includes an ionizable cationic lipid, a phospholipid, cholesterol, and a PEGylated lipid.[4][5] This document provides detailed application notes and protocols for the formulation of lipid nanoparticles incorporating 1,3-Dioleoyl-2-myristoyl glycerol (B35011) , a specific triacylglycerol.
1,3-Dioleoyl-2-myristoyl glycerol is a triacylglycerol containing oleic acid at the sn-1 and sn-3 positions and myristic acid at the sn-2 position.[6] While its direct application in LNP formulations is not extensively documented in publicly available literature, its properties as a lipid suggest a potential role as a helper lipid, possibly influencing the structural integrity and release characteristics of the nanoparticles. These protocols are based on established LNP formulation methodologies and provide a framework for the investigation and optimization of LNPs containing this novel lipid component.
Physicochemical Properties and Potential Role
The inclusion of this compound in an LNP formulation could modulate the nanoparticle's physical and biological properties. Triacylglycerols are a major component of natural lipid stores and may offer advantages in terms of biocompatibility and metabolic profiles. The specific arrangement of fatty acids in this compound may influence membrane fluidity and the overall morphology of the LNP, which in turn can affect encapsulation efficiency, stability, and the intracellular release of the payload.
Experimental Protocols
Protocol 1: Preparation of Lipid Stock Solutions
This protocol outlines the preparation of stock solutions for the individual lipid components.
Materials:
-
Ionizable lipid (e.g., SM-102, DLin-MC3-DMA)
-
This compound
-
Phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)[4]
-
Cholesterol
-
PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, DMG-PEG 2000)
-
Ethanol (B145695) (USP grade)
Procedure:
-
Bring all lipids to room temperature.
-
Prepare individual stock solutions of the ionizable lipid, this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at the desired concentrations (e.g., 10-50 mM).
-
Vortex each solution until the lipids are fully dissolved. Gentle heating (up to 65°C) may be required for complete dissolution of some lipids like DSPC and cholesterol.[7]
-
Store the lipid stock solutions at -20°C.
Protocol 2: Formulation of Lipid Nanoparticles using Microfluidic Mixing
This protocol describes the formulation of LNPs using a microfluidic mixing system, a reproducible and scalable method.
Materials:
-
Lipid stock solutions (from Protocol 1)
-
Nucleic acid (e.g., mRNA, siRNA)
-
Aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)
-
Dialysis buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
Microfluidic mixing device (e.g., NanoAssemblr®)
Procedure:
-
Prepare the lipid mixture by combining the individual lipid stock solutions in the desired molar ratios. An example molar ratio could be: Ionizable lipid / this compound / DSPC / Cholesterol / PEG-lipid at 50:10:10:28.5:1.5.
-
Dilute the nucleic acid in the aqueous buffer to the desired concentration.
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid mixture (in ethanol) into one syringe and the nucleic acid solution (in aqueous buffer) into another syringe.
-
Set the desired flow rate ratio (e.g., 3:1 aqueous to organic phase) and total flow rate.
-
Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.
-
Collect the resulting LNP dispersion.
-
Purify the LNPs and exchange the buffer by performing dialysis against PBS (pH 7.4) for at least 18 hours, with at least two buffer changes.
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the LNP formulation at 4°C.
Protocol 3: Characterization of Lipid Nanoparticles
This protocol details the key analytical techniques to characterize the formulated LNPs.
A. Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)
-
Dilute a small aliquot of the LNP dispersion in PBS.
-
Measure the particle size (Z-average diameter) and PDI using a DLS instrument.
-
Perform the measurement in triplicate.
B. Encapsulation Efficiency (EE) Determination using a Fluorescent Dye Assay (e.g., RiboGreen®)
-
Prepare two sets of LNP samples.
-
To one set of samples, add a lysis buffer (e.g., 2% Triton X-100) to disrupt the LNPs and release the encapsulated nucleic acid.
-
To the second set, add an equivalent volume of buffer without the lysis agent.
-
Add the fluorescent dye (e.g., RiboGreen®) to both sets of samples and incubate according to the manufacturer's protocol.
-
Measure the fluorescence intensity of both the lysed (total nucleic acid) and unlysed (unencapsulated nucleic acid) samples using a plate reader.
-
Calculate the encapsulation efficiency using the following formula:[7] EE (%) = [(Fluorescence of lysed LNPs - Fluorescence of unlysed LNPs) / Fluorescence of lysed LNPs] x 100
Data Presentation
Table 1: Example Formulation Parameters of LNPs with this compound
| Formulation ID | Ionizable Lipid (mol%) | This compound (mol%) | DSPC (mol%) | Cholesterol (mol%) | PEG-lipid (mol%) | N:P Ratio |
|---|---|---|---|---|---|---|
| LNP-TGL-01 | 50 | 10 | 10 | 28.5 | 1.5 | 6:1 |
| LNP-TGL-02 | 50 | 20 | 0 | 28.5 | 1.5 | 6:1 |
| LNP-TGL-03 | 40 | 15 | 10 | 33.5 | 1.5 | 6:1 |
| Control LNP | 50 | 0 | 10 | 38.5 | 1.5 | 6:1 |
Table 2: Illustrative Physicochemical Characteristics of Formulated LNPs
| Formulation ID | Size (nm) | PDI | Encapsulation Efficiency (%) | Zeta Potential (mV) |
|---|---|---|---|---|
| LNP-TGL-01 | 95.3 ± 2.1 | 0.12 ± 0.02 | 92.5 ± 3.4 | -5.2 ± 1.1 |
| LNP-TGL-02 | 102.8 ± 3.5 | 0.18 ± 0.03 | 88.1 ± 4.2 | -4.8 ± 0.9 |
| LNP-TGL-03 | 98.6 ± 2.8 | 0.14 ± 0.02 | 90.7 ± 2.9 | -6.1 ± 1.3 |
| Control LNP | 85.2 ± 1.9 | 0.11 ± 0.01 | 95.3 ± 2.1 | -7.5 ± 1.5 |
Note: The data presented in these tables are for illustrative purposes only and represent typical values for LNPs. Actual results will vary depending on the specific lipids, payloads, and formulation conditions used.
Mandatory Visualizations
Caption: Workflow for LNP formulation and characterization.
Caption: Workflow for determining encapsulation efficiency.
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for the formulation and characterization of lipid nanoparticles incorporating this compound. While specific experimental data for this lipid in LNP formulations is limited, the provided framework allows for systematic investigation into its potential as a novel component for nucleic acid delivery systems. Researchers are encouraged to optimize the molar ratios of the lipid components and thoroughly characterize the resulting LNPs to achieve the desired physicochemical properties and biological activity for their specific application.
References
- 1. Lipid Nanoparticle–mRNA Formulations for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [scholarworks.gsu.edu]
- 3. search.library.northwestern.edu [search.library.northwestern.edu]
- 4. Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3-Dioleoyl--2-Myristoyl-Glycerol, 5MG | Labscoop [labscoop.com]
- 7. echelon-inc.com [echelon-inc.com]
Application Notes and Protocols for the Separation of 1,3-Dioleoyl-2-myristoyl glycerol from its Regioisomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the separation of the structured triacylglycerol (TAG) 1,3-dioleoyl-2-myristoyl glycerol (B35011) (OMO) from its primary regioisomer, 1,2-dioleoyl-3-myristoyl glycerol (OOM). The separation of these isomers is critical for ensuring the purity and efficacy of OMO in various applications, including pharmaceuticals and specialized nutrition. The protocols herein focus on the enzymatic synthesis of OMO and its subsequent purification using preparative chromatographic techniques, primarily Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Additionally, a protocol for fractional crystallization is provided as a potential bulk separation method. Quantitative data, based on typical performance for analogous separations, is presented in tabular format for clarity. Method validation parameters and analytical procedures for purity assessment are also discussed.
Introduction
Structured triacylglycerols (TAGs) are gaining significant interest in the pharmaceutical and nutraceutical industries due to their tailored physical and metabolic properties. 1,3-dioleoyl-2-myristoyl glycerol (OMO) is a structured lipid with specific fatty acid positioning on the glycerol backbone, which dictates its absorption and physiological effects. The synthesis of OMO, typically through enzymatic processes, often results in a mixture of regioisomers, including the undesired 1,2-dioleoyl-3-myristoyl glycerol (OOM). The close structural similarity and physicochemical properties of these isomers present a significant purification challenge.
This document outlines effective strategies for the preparative separation of OMO from its regioisomers, ensuring high purity of the final product. The methodologies described are based on established principles of lipid chemistry and chromatography.
Overall Experimental Workflow
The general workflow for obtaining pure this compound involves a two-stage process: enzymatic synthesis followed by multi-step purification.
Part 1: Enzymatic Synthesis of this compound
The synthesis of OMO with high regioselectivity is achieved using an sn-1,3-specific lipase (B570770), which preferentially catalyzes the esterification of fatty acids at the sn-1 and sn-3 positions of the glycerol backbone.
Protocol 1: Lipase-Catalyzed Esterification
Objective: To synthesize this compound from 2-myristoyl glycerol and oleic acid.
Materials:
-
2-Myristoyl glycerol (2-MG)
-
Oleic acid (high purity)
-
Immobilized sn-1,3-specific lipase (e.g., Lipozyme RM IM from Rhizomucor miehei)
-
n-hexane (HPLC grade)
-
Molecular sieves (3 Å)
-
Shaking incubator
-
Rotary evaporator
Procedure:
-
In a screw-capped flask, dissolve 2-myristoyl glycerol and oleic acid in n-hexane at a molar ratio of 1:2.5 (2-MG:oleic acid). The excess oleic acid drives the reaction towards completion.
-
Add the immobilized lipase to the reaction mixture. A typical enzyme load is 10% (w/w) of the total substrates.
-
Add activated molecular sieves (approximately 20% w/w of substrates) to the mixture to adsorb the water produced during esterification, thereby shifting the equilibrium towards product formation.
-
Incubate the flask in a shaking incubator at 55°C with constant agitation (200 rpm) for 24-48 hours.
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or analytical HPLC.
-
Upon completion, filter the reaction mixture to remove the immobilized lipase and molecular sieves. The lipase can be washed with fresh solvent and reused.
-
Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude product mixture.
Expected Outcome: The crude product will be a mixture containing the desired this compound (OMO), the regioisomer 1,2-dioleoyl-3-myristoyl glycerol (OOM), unreacted starting materials (2-MG and oleic acid), and other minor byproducts.
Part 2: Purification and Separation Protocols
The purification of OMO from the crude reaction mixture is a multi-step process.
Protocol 2: Removal of Free Fatty Acids
Objective: To remove unreacted oleic acid from the crude product mixture.
Materials:
-
Crude product from Protocol 1
-
n-hexane
-
2% (w/v) Potassium hydroxide (B78521) (KOH) in 95% ethanol (B145695)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Separatory funnel
Procedure:
-
Dissolve the crude product in n-hexane (e.g., 10 mL of hexane (B92381) per gram of crude product).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of the 2% ethanolic KOH solution and shake gently to neutralize and extract the free fatty acids as potassium salts.
-
Allow the layers to separate. The upper hexane layer contains the neutral lipids (TAGs), while the lower aqueous/ethanolic layer contains the fatty acid salts.
-
Drain the lower layer.
-
Wash the hexane layer with an equal volume of saturated NaCl solution to remove residual ethanol and KOH.
-
Repeat the washing step until the aqueous layer is neutral (check with pH paper).
-
Drain the aqueous layer and transfer the hexane layer to a clean flask.
-
Dry the hexane solution over anhydrous sodium sulfate.
-
Filter to remove the drying agent and evaporate the solvent to obtain the free fatty acid-free lipid mixture.
Protocol 3: Preparative Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC)
Ag+-HPLC is a powerful technique for separating TAGs based on the number, geometry, and position of double bonds. The silver ions immobilized on the stationary phase form reversible π-complexes with the double bonds of the fatty acyl chains. TAGs with more accessible double bonds (at sn-1/3 positions) interact more strongly and are retained longer than those with less accessible double bonds (at the sn-2 position).
Instrumentation and Columns:
-
Preparative HPLC system with a gradient pump and fraction collector.
-
Evaporative Light-Scattering Detector (ELSD) or Mass Spectrometer (MS).
-
Silver-ion HPLC column(s) (e.g., ChromSpher 5 Lipids, 250 x 10 mm, 5 µm). For enhanced resolution, coupling two or three columns in series is recommended.
Mobile Phase:
-
Solvent A: n-Hexane
-
Solvent B: Acetonitrile (B52724)
-
Solvent C: 2-Propanol
Procedure:
-
Equilibrate the column(s) with the initial mobile phase composition (e.g., 100% Hexane).
-
Dissolve the free fatty acid-free lipid mixture in a small volume of the initial mobile phase.
-
Inject the sample onto the column.
-
Elute the TAGs using a multi-step gradient. An example gradient is provided in Table 1.
-
Monitor the elution profile using the ELSD or MS detector.
-
Collect fractions corresponding to the separated peaks. The expected elution order is OOM followed by OMO.
-
Analyze the collected fractions by analytical HPLC or GC-FID to confirm purity.
-
Pool the fractions containing the pure OMO and evaporate the solvent.
Table 1: Illustrative Gradient Program for Preparative Ag+-HPLC
| Time (min) | Flow Rate (mL/min) | % Solvent A (Hexane) | % Solvent B (Acetonitrile) | % Solvent C (2-Propanol) |
| 0 | 5.0 | 100 | 0 | 0 |
| 10 | 5.0 | 90 | 10 | 0 |
| 40 | 5.0 | 80 | 15 | 5 |
| 60 | 5.0 | 70 | 25 | 5 |
| 70 | 5.0 | 100 | 0 | 0 |
Note: This is an example gradient and should be optimized for the specific column and system used.
Expected Performance: Based on separations of similar TAGs, the following performance can be anticipated.
Table 2: Expected Performance of Preparative Ag+-HPLC Separation
| Parameter | Expected Value |
| Resolution (Rs) between OOM and OMO | > 1.2 |
| Purity of OMO fraction | > 98% |
| Recovery of OMO | 80-90% |
| Sample Load (per 250x10 mm column) | 50-100 mg |
Protocol 4: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates TAGs based on their equivalent carbon number (ECN), which is a function of the number of carbon atoms and double bonds in the fatty acyl chains. While less effective for regioisomer separation than Ag+-HPLC, it can be used as an alternative or complementary technique.
Instrumentation and Columns:
-
Preparative HPLC system with a gradient pump and fraction collector.
-
ELSD or MS detector.
-
C18 RP-HPLC column (e.g., 250 x 10 mm, 5 µm).
Mobile Phase:
-
Solvent A: Acetonitrile
-
Solvent B: Isopropanol
Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Dissolve the sample in the initial mobile phase.
-
Inject the sample and elute with a suitable gradient (e.g., starting with a higher concentration of acetonitrile and gradually increasing the proportion of isopropanol).
-
Collect and analyze fractions as described in Protocol 3.
Protocol 5: Fractional Crystallization
Fractional crystallization can be employed as a cost-effective method for the initial enrichment of OMO, particularly on a larger scale. This method exploits the differences in the melting and crystallization points of the regioisomers.
Procedure:
-
Dissolve the free fatty acid-free lipid mixture in a suitable solvent such as acetone (B3395972) (e.g., 1:5 w/v).
-
Slowly cool the solution with gentle stirring to a temperature where the higher-melting point isomer begins to crystallize. This temperature will need to be determined empirically but will likely be in the range of 0 to -10°C.
-
Hold the mixture at this temperature for several hours to allow for crystal growth.
-
Separate the crystals from the mother liquor by vacuum filtration.
-
The crystals will be enriched in one regioisomer, while the mother liquor will be enriched in the other. The specific distribution will depend on the crystallization conditions.
-
Multiple crystallization steps may be necessary to achieve significant enrichment.
Part 3: Purity Analysis
The purity of the final OMO product should be assessed using analytical chromatography.
Protocol 6: Analytical GC-FID for Purity Determination
Gas chromatography with flame ionization detection (GC-FID) is a reliable method for quantifying the purity of TAGs.
Instrumentation:
-
Gas chromatograph with a high-temperature capillary column (e.g., a short, thin-film column suitable for TAG analysis) and a flame ionization detector.
Procedure:
-
Prepare a standard solution of pure OMO (if available) and an internal standard (e.g., triheptadecanoin) of known concentrations.
-
Prepare the purified OMO sample with the internal standard.
-
Inject the samples into the GC-FID system.
-
Use a temperature program that allows for the elution of the TAGs without degradation.
-
Quantify the purity of the OMO sample by comparing the peak area of OMO to that of the internal standard and referencing the calibration curve.
Signaling Pathways and Logical Relationships
The separation strategies can be visualized as a decision tree based on the required purity and scale of operation.
Conclusion
The separation of this compound from its regioisomers is a challenging but achievable task. The combination of regioselective enzymatic synthesis followed by preparative chromatography, particularly Ag+-HPLC, is a highly effective strategy for obtaining high-purity OMO. The protocols provided in this document offer a comprehensive guide for researchers and scientists working on the synthesis and purification of structured triacylglycerols. The choice of the most appropriate separation technique will depend on the desired purity, scale of operation, and available instrumentation.
Protocol for dissolving 1,3-Dioleoyl-2-myristoyl glycerol for experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the dissolution of 1,3-Dioleoyl-2-myristoyl glycerol (B35011) (TG(18:1/14:0/18:1)) for various experimental applications. The following sections offer guidance on preparing stock solutions in organic solvents and creating stable aqueous emulsions for in vitro assays.
Physicochemical Properties and Solubility
1,3-Dioleoyl-2-myristoyl glycerol is a triglyceride that exists as an oil at room temperature.[1] Its solubility is a critical factor for its effective use in experimental settings. While comprehensive quantitative solubility data for this specific triglyceride is limited, information on its solubility and that of structurally similar triglycerides is summarized below.
Table 1: Solubility of this compound and Related Triglycerides
| Solvent | Solute | Concentration | Temperature (°C) | Reference |
| Methanol | This compound | Slightly soluble | Not Specified | [1] |
| Ethanol (B145695) | 1,3-Dioctanoyl glycerol | ~10 mg/mL | Not Specified | [2] |
| Chloroform (B151607) | 1,3-Dioctanoyl glycerol | ~10 mg/mL | Not Specified | [2] |
| Dimethyl sulfoxide (B87167) (DMSO) | 1,3-Dioctanoyl glycerol | ~1 mg/mL | Not Specified | [2] |
| Dimethylformamide (DMF) | 1,3-Dioctanoyl glycerol | ~30 mg/mL | Not Specified | [2] |
Based on the available data, chlorinated solvents such as chloroform and polar aprotic solvents like DMF are effective for dissolving triglycerides at higher concentrations. For biological experiments where less toxic solvents are preferred, ethanol can be used, although the solubility is lower.
Experimental Protocols
Two primary methods are presented for the dissolution of this compound: preparation of a stock solution in an organic solvent and the formation of an aqueous emulsion.
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
This protocol is suitable for experiments where the triglyceride can be introduced in a small volume of an organic solvent that is compatible with the experimental system.
Materials:
-
This compound
-
Anhydrous ethanol (or chloroform, or DMF)
-
Inert gas (e.g., argon or nitrogen)
-
Glass vial with a PTFE-lined cap
-
Pipettes and tips
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound in a clean, dry glass vial.
-
Solvent Addition: Add the appropriate volume of the chosen organic solvent (e.g., ethanol) to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the mixture until the oil is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution, particularly for higher concentrations.
-
Inert Gas Purge: Purge the vial with an inert gas to displace oxygen and prevent lipid oxidation.
-
Storage: Tightly cap the vial and store the stock solution at -20°C. For long-term storage, storage at -80°C is recommended.
dot
Caption: Workflow for Preparing an Organic Stock Solution.
Protocol 2: Preparation of an Aqueous Emulsion
For experiments requiring the delivery of this compound in an aqueous medium, such as cell culture, an oil-in-water emulsion is necessary. This protocol utilizes a non-ionic surfactant and sonication to create a stable emulsion.
Materials:
-
This compound stock solution in ethanol (from Protocol 1)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Tween® 20 or Triton™ X-100 (sterile-filtered)
-
Probe sonicator or bath sonicator
-
Sterile microcentrifuge tubes
Procedure:
-
Preparation of Surfactant Solution: Prepare a sterile solution of 10% (w/v) Tween® 20 or Triton™ X-100 in PBS or cell culture medium.
-
Initial Mixing: In a sterile microcentrifuge tube, add the desired amount of the this compound stock solution in ethanol.
-
Addition of Surfactant: To the triglyceride solution, add an equal volume of the 10% surfactant solution.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to create a crude emulsion. The solution will appear milky.
-
Sonication:
-
Probe Sonicator: Sonicate the emulsion on ice using a probe sonicator. Use short pulses (e.g., 10 seconds on, 20 seconds off) for a total of 2-5 minutes to prevent overheating.
-
Bath Sonicator: Alternatively, place the tube in a bath sonicator for 10-20 minutes.
-
-
Dilution to Final Concentration: Dilute the sonicated emulsion to the final desired working concentration in pre-warmed (37°C) cell culture medium or PBS. Mix gently by inverting the tube.
-
Use Immediately: It is recommended to use the freshly prepared emulsion immediately for experiments to ensure homogeneity and stability.
dot
Caption: Workflow for Preparing an Aqueous Emulsion.
Signaling Pathway Context
In many cellular studies, particularly in adipocytes or hepatocytes, exogenously supplied triglycerides like this compound are taken up by cells and can influence various metabolic signaling pathways. The diagram below illustrates a simplified overview of triglyceride metabolism and its intersection with key signaling cascades.
dot
Caption: Simplified Triglyceride Metabolic Pathway.
These protocols and diagrams provide a foundational guide for the effective dissolution and application of this compound in a research setting. It is recommended to optimize concentrations and conditions for each specific experimental system.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Separation of 1,3-Dioleoyl-2-myristoyl Glycerol and its Isomers
Welcome to the technical support center for the optimization and troubleshooting of High-Performance Liquid Chromatography (HPLC) separation of 1,3-Dioleoyl-2-myristoyl glycerol (B35011) and its structural isomers. This resource is tailored for researchers, scientists, and professionals in drug development, providing clear and actionable guidance to overcome common challenges in the chromatographic analysis of these triglyceride isomers.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate 1,3-Dioleoyl-2-myristoyl glycerol from its isomers, such as 1,2-Dioleoyl-3-myristoyl glycerol?
A1: The primary challenge lies in the high structural similarity between these positional isomers. They share the same fatty acid composition and, consequently, the same equivalent carbon number (ECN). This makes their separation by conventional reversed-phase HPLC difficult, often resulting in co-elution.[1] The subtle difference in the position of the fatty acids on the glycerol backbone requires highly selective chromatographic systems for successful resolution.[1]
Q2: What are the recommended HPLC techniques for separating these triglyceride isomers?
A2: Two primary HPLC techniques are effective for separating triglyceride regioisomers:
-
Non-Aqueous Reversed-Phase (NARP) HPLC: This is a common approach that separates triglycerides based on their partitioning between a non-polar stationary phase (like C18) and a polar mobile phase.[1] Optimization of the stationary phase, mobile phase composition, and temperature is crucial for resolving isomers.[1][2]
-
Silver-Ion HPLC (Ag+-HPLC): This technique offers high selectivity for separating isomers based on the number, geometry, and position of double bonds in the fatty acid chains.[1][3] The separation relies on the interaction between the π-electrons of the double bonds and silver ions on the stationary phase.[1][3]
Q3: Which type of HPLC column is best suited for this separation?
A3: For NARP-HPLC, octadecylsilane (B103800) (ODS or C18) columns are widely used and have shown good performance.[4] For enhanced resolution of complex mixtures, connecting two or three C18 columns in series can be beneficial.[4][5] Polymeric ODS columns have also demonstrated the ability to differentiate between triglyceride positional isomers.[4][6] For Ag+-HPLC, specialized columns with silver ions bonded to the stationary phase are required.[1][7]
Q4: What detectors are recommended for the analysis of this compound?
A4: Since triglycerides lack strong UV chromophores, conventional UV detectors are often not ideal.[1] The most effective detectors for this analysis are:
-
Evaporative Light Scattering Detector (ELSD): ELSD is well-suited for non-volatile compounds like triglycerides and provides a more uniform response compared to UV detection.[8]
-
Charged Aerosol Detector (CAD): CAD is a mass-based detector that offers good sensitivity for non-volatile analytes.
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides high sensitivity and structural information, aiding in the confident identification of isomers.[1][9]
Troubleshooting Guides
Issue 1: Poor Resolution or Co-elution of Isomers
Possible Causes & Solutions
| Cause | Recommended Solution |
| Suboptimal Mobile Phase Composition | The choice and proportion of the mobile phase modifier significantly impact separation.[4] Systematically adjust the ratio of your strong solvent (e.g., isopropanol, acetone, methyl tert-butyl ether) in your weak solvent (e.g., acetonitrile).[1][4][10] Employing a gradient elution is a standard and effective technique for complex triglyceride mixtures.[4][10] |
| Inappropriate Column Temperature | Temperature is a critical parameter in triglyceride separations.[4] In NARP-HPLC, lower temperatures (e.g., 10-20°C) often lead to better resolution, although this may increase backpressure.[1] The optimal temperature should be determined empirically for your specific sample and method.[4] |
| Insufficient Stationary Phase Selectivity | If using a standard C18 column, consider switching to a polymeric ODS column, which can offer different selectivity for positional isomers.[4][6] For isomers differing in unsaturation, Ag+-HPLC provides a powerful alternative.[7][11] |
| Insufficient Column Length | For very similar isomers, increasing the column length by connecting two or three columns in series can enhance separation efficiency.[4][5] |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
| Cause | Recommended Solution |
| Sample Overload | Injecting too much sample can lead to peak distortion.[1] Reduce the injection volume or the sample concentration and perform a loading study to find the optimal sample amount.[1] |
| Incompatible Injection Solvent | The injection solvent should be as weak as or weaker than the initial mobile phase to ensure proper peak focusing.[1] If solubility is an issue, use the strong solvent of your mobile phase as the injection solvent, but keep the injection volume small.[1] Avoid using non-polar solvents like hexane (B92381) as the injection solvent in reversed-phase systems as this can cause peak broadening or splitting.[12] |
| Column Contamination or Degradation | If you observe a sudden deterioration in peak shape, your column may be contaminated. Try flushing the column with a strong solvent. If the problem persists, the guard column or the analytical column may need to be replaced.[1] |
Experimental Protocols
Optimized NARP-HPLC Method for this compound Isomer Separation
This protocol provides a starting point for method development. Further optimization may be required based on your specific instrumentation and sample matrix.
-
HPLC System: A binary or quaternary HPLC system with a column oven and an ELSD, CAD, or MS detector.
-
Column: Polymeric C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). For higher resolution, two columns can be connected in series.
-
Mobile Phase:
-
A: Acetonitrile
-
B: Isopropanol
-
-
Gradient Elution:
| Time (min) | %A (Acetonitrile) | %B (Isopropanol) |
| 0 | 70 | 30 |
| 25 | 40 | 60 |
| 30 | 40 | 60 |
| 35 | 70 | 30 |
| 40 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 20°C (optimization between 10°C and 30°C is recommended)
-
Detector: ELSD (Drift Tube: 40°C, Nebulizer Gas: Nitrogen at 1.5 L/min) or as per manufacturer's recommendation.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (Acetonitrile/Isopropanol 70:30 v/v) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm PTFE syringe filter before injection.[8]
Data Presentation
Table 1: Influence of Mobile Phase Modifier on Isomer Resolution
| Mobile Phase Composition (Acetonitrile:Modifier) | Modifier | Approximate Retention Time Isomer 1 (min) | Approximate Retention Time Isomer 2 (min) | Resolution (Rs) |
| 70:30 | Isopropanol | 22.5 | 23.1 | 1.4 |
| 70:30 | Acetone | 21.8 | 22.3 | 1.2 |
| 70:30 | Methanol | 24.1 | 24.5 | 0.9 |
Note: Data is illustrative and will vary based on the specific isomers, column, and HPLC system.
Table 2: Effect of Column Temperature on Retention and Resolution
| Column Temperature (°C) | Retention Time Isomer 1 (min) | Retention Time Isomer 2 (min) | Resolution (Rs) |
| 15 | 24.8 | 25.5 | 1.6 |
| 20 | 22.5 | 23.1 | 1.4 |
| 25 | 20.7 | 21.2 | 1.1 |
| 30 | 19.1 | 19.5 | 0.9 |
Note: Data is illustrative and demonstrates the general trend of improved resolution at lower temperatures in NARP-HPLC for triglyceride isomers.[1][10]
Mandatory Visualizations
Caption: A workflow for optimizing the HPLC separation of triglyceride isomers.
Caption: A logical guide for troubleshooting poor peak shapes in HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Fast non-aqueous reversed-phase liquid chromatography separation of triacylglycerol regioisomers with isocratic mobile phase. Application to different oils and fats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Analysis of triacylglycerols with non-aqueous reversed-phase liquid chromatography and positive ion electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youngin.com [youngin.com]
- 11. aocs.org [aocs.org]
- 12. aocs.org [aocs.org]
Troubleshooting poor resolution of triglycerides in reverse-phase HPLC
Welcome to the technical support center for troubleshooting poor resolution of triglycerides in reverse-phase high-performance liquid chromatography (RP-HPLC). This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you might be facing with your triglyceride separations.
Q1: Why are my triglyceride peaks broad and poorly resolved?
Poor peak resolution is a common challenge in triglyceride analysis and can stem from several factors.[1] Broad peaks can be caused by issues with the mobile phase, column degradation, or improper sample preparation.[2]
Potential Causes & Solutions:
-
Mobile Phase Composition: The choice and composition of your mobile phase are critical for good separation. For RP-HPLC analysis of triglycerides, acetonitrile (B52724) is a common primary solvent, often mixed with a modifier like acetone (B3395972), isopropanol (B130326) (IPA), or methyl tert-butyl ether (MTBE) to enhance solubility and optimize separation.[3][4] Using a gradient elution, where the solvent composition changes over time, is highly effective for complex triglyceride mixtures.[5][6]
-
Column Selection and Health: The stationary phase is crucial for selectivity. Octadecylsilane (ODS or C18) columns with small particle sizes (e.g., 1.8 to 5 µm) are widely used and effective for triglyceride separation.[3][5] Over time, columns can degrade, leading to broader peaks. Consider using a guard column to protect your analytical column from contaminants.[2] If you suspect column deterioration, flushing with a strong solvent or replacement may be necessary.[2]
-
Flow Rate: The flow rate of the mobile phase affects the time analytes spend interacting with the stationary phase. A lower flow rate generally leads to better resolution but increases the analysis time.[7] Finding the optimal flow rate for your specific column and separation is key.
-
Column Temperature: Temperature influences solvent viscosity and the interaction between triglycerides and the stationary phase. In RP-HPLC, lower temperatures often improve separation, but can also increase system backpressure.[3] Conversely, for highly saturated triglycerides, a slightly elevated temperature might be needed to ensure solubility.[4] The optimal temperature often needs to be determined empirically.
-
Injection Solvent: The solvent used to dissolve your sample can significantly impact peak shape. Ideally, your sample should be dissolved in the initial mobile phase.[4] Using a solvent that is too strong (less polar in reverse-phase) can cause peak fronting, while a solvent that is too weak may lead to poor peak shape due to solubility issues. Hexane should be avoided as an injection solvent in RP-HPLC as it can cause peak broadening and splitting.[4]
-
Sample Overload: Injecting too much sample can lead to broad, asymmetric peaks.[8] If you observe this, try diluting your sample or reducing the injection volume.
Q2: My peaks are tailing. What could be the cause?
Peak tailing, where the back half of the peak is drawn out, can be caused by several factors:
-
Secondary Interactions: Active sites on the silica (B1680970) packing material of the column can interact with the triglyceride molecules, causing them to lag behind and create a tail. Using a well-end-capped column can minimize these interactions.
-
Column Contamination: Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample band as it enters the column, leading to tailing.
-
Mobile Phase pH (Less common for triglycerides): While less of a factor for neutral molecules like triglycerides, the pH of the mobile phase can be critical for samples containing free fatty acids.
Q3: I'm observing split peaks. What should I do?
Split peaks can be frustrating and are often due to a problem at the head of the column or during sample injection:
-
Partially Blocked Column Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.
-
Injection Solvent Incompatibility: As mentioned earlier, a highly incompatible injection solvent can cause the sample to precipitate upon injection, leading to a split peak.
-
Column Void: A void or channel in the packing material at the head of the column can cause the sample band to split as it enters the column.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for mobile phase selection in triglyceride RP-HPLC?
A common starting point is a binary gradient using Acetonitrile (ACN) as the weak solvent (A) and a stronger, less polar solvent like isopropanol (IPA), methyl tert-butyl ether (MTBE), or acetone as the strong solvent (B).[2][3][4] A gradient from a lower percentage of B to a higher percentage is typically used to elute triglycerides with increasing hydrophobicity.
Q2: How does column temperature affect triglyceride separation?
In reverse-phase HPLC, increasing the temperature generally decreases the retention time of triglycerides.[5] However, it can also decrease selectivity between closely eluting peaks.[3] Therefore, optimizing the column temperature is a balance between analysis time and resolution. For some complex mixtures, a lower temperature may be necessary to achieve baseline separation.
Q3: What type of column is best for triglyceride analysis?
C18 (ODS) columns are the most widely used and are generally a good choice.[4][5] Columns with smaller particle sizes (e.g., sub-2 µm in UHPLC) can provide higher resolution and faster analysis times.[3] For very complex mixtures, connecting two or more columns in series has been shown to improve separation.[5]
Q4: How should I prepare my oil/fat sample for RP-HPLC analysis?
A general protocol for sample preparation is as follows:
-
Dissolution: Dissolve a known amount of the oil or fat sample in a suitable solvent. The initial mobile phase or a compatible solvent like a mixture of methanol (B129727) and chloroform (B151607) is often used.[9]
-
Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the column.[5]
-
Dilution: Dilute the filtered sample to an appropriate concentration to avoid overloading the column.
Q5: What detector is most suitable for triglyceride analysis?
Since triglycerides lack a strong UV chromophore, UV detection can be challenging, especially with gradients.[6] The most common and effective detectors for triglyceride analysis are:
-
Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that is well-suited for non-volatile analytes like triglycerides and is compatible with gradient elution.[6]
-
Charged Aerosol Detector (CAD): CAD is another universal detector that offers good sensitivity for triglycerides.[10]
-
Mass Spectrometry (MS): MS provides both detection and structural information, making it a very powerful tool for identifying and quantifying individual triglyceride species.
Data Presentation
The following tables summarize typical quantitative parameters for triglyceride analysis by RP-HPLC.
Table 1: Example HPLC Gradient Programs for Triglyceride Analysis
| Time (min) | % Acetonitrile (A) | % Dichloromethane (B) | Flow Rate (mL/min) | Reference |
| Program 1: Cooking Oil Analysis | [6] | |||
| 0.0 - 5.0 | 90 | 10 | 0.5 | |
| 5.0 - 35.0 | 90 -> 30 | 10 -> 70 | 0.5 | |
| Program 2: Soybean Oil Analysis | % Isopropanol (B) | [3] | ||
| 0.0 - 24.0 | 80 -> 40 | 20 -> 60 | 0.6 | |
| Program 3: Cheese Fat Analysis | % Acetone (B) | [5] | ||
| 0.0 - 50.0 | 100 -> 65 | 0 -> 35 | 1.0 | |
| 50.0 - 70.0 | 65 | 35 | 1.0 | |
| 70.0 - 145.0 | 65 -> 20 | 35 -> 80 | 1.0 | |
| 145.0 - 155.0 | 20 | 80 | 1.0 |
Table 2: Typical Column and Temperature Parameters
| Parameter | Typical Value | Reference |
| Column Chemistry | C18 (ODS) | [4][5] |
| Particle Size | 1.8 - 5 µm | [3][5] |
| Column Dimensions | 150-250 mm length, 2.1-4.6 mm ID | [3] |
| Column Temperature | 20 - 40 °C | [3][5] |
Experimental Protocols
Protocol 1: General Method for Triglyceride Profiling in Vegetable Oil
This protocol is a starting point and may require optimization for specific oil types.
-
Sample Preparation:
-
Weigh approximately 10 mg of the vegetable oil into a vial.
-
Add 1 mL of a 1:1 (v/v) mixture of methanol and chloroform and vortex to dissolve.[9]
-
Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Dichloromethane.
-
Gradient:
-
0-5 min: 10% B
-
5-40 min: Linear gradient to 70% B
-
40-45 min: Hold at 70% B
-
45-50 min: Return to 10% B
-
50-60 min: Re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[5]
-
Injection Volume: 10 µL.
-
Detector: ELSD (Nebulizer: 40 °C, Evaporator: 40 °C, Gas Flow: 1.6 SLM).[6]
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting poor resolution in triglyceride HPLC.
Caption: The relationship between key HPLC parameters and their chromatographic effects.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. youngin.com [youngin.com]
- 4. aocs.org [aocs.org]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. HPLC/HRMS and GC/MS for Triacylglycerols Characterization of Tuna Fish Oils Obtained from Green Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Co-elution of Triacylglycerol Isomers in Chromatography
Welcome to the Technical Support Center for troubleshooting the chromatographic separation of triacylglycerol (TAG) isomers. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges in achieving baseline separation of these structurally similar molecules.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of triacylglycerol (TAG) isomers so challenging?
A1: The separation of TAG isomers is difficult due to their high degree of structural similarity. Isomers can have the same fatty acid composition and, consequently, the same equivalent carbon number (ECN), which is a primary factor in their retention in reversed-phase chromatography.[1][2] Regioisomers, which differ only in the position of fatty acids on the glycerol (B35011) backbone (e.g., POP vs. PPO), and enantiomers, which are mirror images, present significant separation challenges due to their nearly identical physicochemical properties.[1][2][3]
Q2: What are the primary chromatographic techniques for separating TAG isomers?
A2: The main HPLC-based methods for separating TAG isomers are Non-Aqueous Reversed-Phase (NARP) HPLC and Silver-Ion HPLC.[1][4] Supercritical Fluid Chromatography (SFC) is also an effective technique, particularly for chiral separations.[3][5][6]
-
Non-Aqueous Reversed-Phase (NARP) HPLC: This technique separates TAGs based on their ECN. While challenging for regioisomers, optimization of conditions can yield successful separations.[1][7][8][9]
-
Silver-Ion HPLC (Ag-HPLC): This method is highly effective for separating isomers based on the number, position, and configuration (cis/trans) of double bonds in the fatty acid chains.[2][10] Separation occurs due to the interaction between the silver ions on the stationary phase and the π-electrons of the double bonds.[1]
-
Supercritical Fluid Chromatography (SFC): SFC offers high efficiency and is particularly useful for chiral separations of TAG isomers.[3][5][6][11]
Q3: What are the common causes of peak co-elution in TAG analysis?
A3: Peak co-elution in TAG analysis arises when two or more different TAG species are not adequately separated by the chromatographic system, resulting in overlapping peaks.[12] The primary reasons for this include:
-
Identical or Similar ECN: TAGs with the same ECN are difficult to separate using standard NARP-HPLC.[1][2]
-
Subtle Structural Differences: The minor structural variations between regioisomers and enantiomers often do not provide enough of a basis for separation under standard chromatographic conditions.[2]
-
Inadequate Column Chemistry: The choice of stationary phase is critical. A non-selective column will not resolve closely related isomers.[13]
-
Suboptimal Mobile Phase Composition: The mobile phase composition directly affects the selectivity of the separation. An inappropriate solvent system can lead to co-elution.[13]
-
Incorrect Column Temperature: Temperature influences the separation efficiency. In reversed-phase HPLC, lower temperatures often improve separation, but this is not always the case, especially with hexane-based solvents in Ag-HPLC where higher temperatures can increase retention.[2][10][13]
Troubleshooting Guides
Issue: Poor Resolution of Regioisomers (e.g., POP and PPO) in NARP-HPLC
Troubleshooting Steps:
-
Optimize the Stationary Phase:
-
Adjust the Mobile Phase Composition:
-
Recommendation: Acetonitrile (B52724) is a common primary component of the mobile phase.[13] Modifiers such as 2-propanol, acetone, or dichloromethane (B109758) can significantly impact selectivity.[7][8] Experiment with different ratios of acetonitrile and the modifier. For example, a mobile phase of acetonitrile/2-propanol (70:30, v/v) has been shown to be effective.[7][8]
-
-
Control the Column Temperature:
-
Employ Multiple Columns:
-
Recommendation: Connecting two or three columns in series can increase the overall column length and enhance separation efficiency.[13]
-
Issue: Co-elution of Isomers with the Same Degree of Unsaturation in Ag-HPLC
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Recommendation: For Ag-HPLC, the mobile phase is typically non-polar, such as hexane (B92381), often with a small amount of a more polar solvent like acetonitrile to modulate retention.[10] Varying the percentage of the polar modifier can fine-tune the separation.
-
-
Adjust the Column Temperature:
-
Consider the Stationary Phase:
-
Recommendation: Ensure the silver ion column is properly loaded and has not deteriorated. Column performance can degrade over time.
-
Data Presentation
Table 1: Comparison of Chromatographic Techniques for TAG Isomer Separation
| Technique | Principle of Separation | Best Suited For | Key Advantages | Key Disadvantages |
| NARP-HPLC | Partitioning based on Equivalent Carbon Number (ECN).[1] | General TAG profiling by ECN.[2] | Good for separating TAGs with different fatty acid chain lengths and degrees of unsaturation. | Poor selectivity for regioisomers without extensive method development.[2] |
| Ag-HPLC | π-complex formation between silver ions and double bonds.[1] | Separating isomers based on the number, position, and geometry of double bonds.[2] | Excellent selectivity for isomers based on unsaturation.[2] | Lower selectivity for TAGs that differ only in acyl chain length.[2] |
| SFC | Partitioning between a supercritical fluid mobile phase and a stationary phase. | Chiral separation of enantiomers and separation of positional isomers.[3][5] | High efficiency and speed.[3][5] | Requires specialized instrumentation. |
Experimental Protocols
Protocol 1: Separation of TAG Regioisomers by NARP-HPLC
-
Sample Preparation: Dissolve the lipid sample in the initial mobile phase solvent (e.g., acetonitrile/2-propanol) to a concentration of 1-5 mg/mL. Filter the sample through a 0.2 µm PTFE syringe filter before injection.[1]
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC or UHPLC system with a column thermostat and a suitable detector such as a Mass Spectrometer (MS) or Evaporative Light Scattering Detector (ELSD).[1]
-
Column: A polymeric ODS column is recommended for better resolution of positional isomers.[1] A standard C18 column (e.g., 250 x 4.6 mm, 5 µm) can also be used.[1]
-
Mobile Phase: Isocratic elution with acetonitrile/2-propanol. The optimal ratio needs to be determined empirically, but a starting point of 70:30 (v/v) can be used.[7][8]
-
Column Temperature: 18°C, but optimization between 10-25°C may be necessary.[1]
-
Injection Volume: 5-20 µL.[1]
-
Protocol 2: Separation of TAG Isomers by Silver-Ion HPLC
-
Sample Preparation: Dissolve the lipid sample in a non-polar solvent like hexane to a concentration of 1-10 mg/mL. Filter the sample through a 0.2 µm PTFE syringe filter.[1]
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a column oven and a suitable detector (ELSD or MS).
-
Column: A commercially available silver-ion column (e.g., ChromSpher 5 Lipids).
-
Mobile Phase: An isocratic mobile phase of hexane with a small percentage of acetonitrile (e.g., 1.0% or 1.5%).[10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Optimize between 10°C and 40°C.[10]
-
Injection Volume: 5-20 µL.
-
Visualizations
Caption: Workflow for NARP-HPLC separation of TAG regioisomers.
Caption: A logical workflow for troubleshooting TAG isomer co-elution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. shimadzu.com [shimadzu.com]
- 4. researchgate.net [researchgate.net]
- 5. Chiral separation of Triacyclglycerols Isomers by Supercritical fluid chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. Resolution of triacylglycerol positional isomers by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resolution of triacylglycerol positional isomers by reversed-phase high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Direct Chiral Supercritical Fluid Chromatography-Mass Spectrometry Analysis of Monoacylglycerol and Diacylglycerol Isomers for the Study of Lipase-Catalyzed Hydrolysis of Triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Analysis of 1,3-Dioleoyl-2-myristoyl glycerol by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the mass spectrometry sensitivity for 1,3-Dioleoyl-2-myristoyl glycerol (B35011).
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization technique for analyzing 1,3-Dioleoyl-2-myristoyl glycerol to achieve high sensitivity?
A1: The choice of ionization technique is critical for the sensitive analysis of triglycerides like this compound. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most commonly used methods.
-
Electrospray Ionization (ESI): This is a "soft" ionization technique that minimizes in-source fragmentation, making it ideal for accurate molecular weight determination.[1][2] For neutral lipids like triglycerides, ESI is highly effective when used with an appropriate solvent modifier to promote the formation of adduct ions (e.g., [M+NH₄]⁺, [M+Na]⁺, or [M+Li]⁺), which significantly enhances sensitivity.[1][3] Lithium adducts, in particular, can provide more informative fragments for structural identification in tandem mass spectrometry (MS/MS).[3]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for less polar to non-polar molecules such as triglycerides.[1] It often produces protonated molecules ([M+H]⁺) and characteristic diglyceride fragment ions ([M-RCOO]⁺) resulting from the loss of a fatty acid.[4][5] This in-source fragmentation can be useful for initial structural confirmation.
For maximal sensitivity, especially for quantification, ESI with the formation of ammonium (B1175870) or alkali metal adducts is generally preferred due to its soft nature and the high ionization efficiency achieved with these adducts.[3]
Q2: I am observing low signal intensity for this compound. How can I improve it?
A2: Low signal intensity can stem from several factors, including sample preparation, ionization efficiency, and instrument settings. Here are key areas to focus on:
-
Optimize Sample Preparation: Ensure efficient extraction of the lipid from your sample matrix. A common method is the Folch extraction using a chloroform-methanol mixture.[6] It is also crucial to remove interfering substances that can cause ion suppression.
-
Enhance Ionization Efficiency:
-
Adduct Formation (ESI): The addition of modifiers to your mobile phase or infusion solvent is crucial for enhancing the ionization of triglycerides.[3] Commonly used modifiers include ammonium formate (B1220265) or acetate (B1210297) to form [M+NH₄]⁺ adducts, or lithium salts to form [M+Li]⁺ adducts.[3]
-
Solvent Composition: The choice of solvent can impact ionization. For ESI, a combination of solvents like methanol, acetonitrile, and isopropanol (B130326) with the appropriate modifier is often effective.
-
-
Refine Mass Spectrometer Parameters:
-
Ion Source Settings: Optimize parameters such as capillary voltage, ion source temperature, and gas flow rates (nebulizing and drying gases) to maximize the signal for your specific analyte and flow rate.
-
Targeted Analysis: For quantification, using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) will significantly improve sensitivity compared to a full scan mode.[6][7]
-
Q3: How can I confirm the structure of this compound using tandem mass spectrometry (MS/MS)?
A3: Tandem mass spectrometry (MS/MS) is essential for structural elucidation. By isolating the precursor ion (e.g., the [M+NH₄]⁺ or [M+Li]⁺ adduct of this compound) and subjecting it to collision-induced dissociation (CID), you can generate characteristic fragment ions.
The primary fragmentation pathway involves the neutral loss of the constituent fatty acids. For this compound, you would expect to see:
-
Neutral loss of oleic acid (C18:1).
-
Neutral loss of myristic acid (C14:0).
The relative intensities of the resulting diacylglycerol-like fragment ions can help determine the position of the fatty acids on the glycerol backbone.[2]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low Signal Intensity / Poor Sensitivity | Inefficient ionization. | Add a modifier to the mobile phase to promote adduct formation (e.g., ammonium formate for [M+NH₄]⁺ or lithium chloride for [M+Li]⁺) in ESI.[3] Optimize ion source parameters (e.g., capillary voltage, temperature, gas flows). |
| Ion suppression from sample matrix. | Improve sample cleanup procedures. Dilute the sample. Use an internal standard to correct for matrix effects.[8] | |
| Suboptimal instrument settings. | For quantitative analysis, switch from full scan to a targeted mode like SIM or MRM.[6][7] | |
| Poor Peak Shape (Tailing or Fronting) in LC-MS | Column overload. | Reduce the injection volume or sample concentration.[9] |
| Inappropriate mobile phase. | Adjust the mobile phase composition, particularly the organic solvent ratio. Using a gradient elution can improve peak shape.[9] | |
| Secondary interactions with the stationary phase. | Ensure the column is appropriate for lipid analysis (e.g., C18 or C30 reversed-phase).[3][8] | |
| Unstable Baseline in LC-MS | Contaminated mobile phase or system. | Use high-purity (HPLC or MS-grade) solvents.[9] Flush the LC system and column thoroughly. |
| Column bleed. | Use a column designed for mass spectrometry with low bleed characteristics.[9] | |
| Difficulty in Structural Confirmation | Insufficient fragmentation in MS/MS. | Increase the collision energy to induce more fragmentation.[2] |
| Precursor ion is not the desired adduct. | Optimize the mobile phase modifier to favor the formation of a single, stable adduct (e.g., [M+Li]⁺ for informative fragmentation).[3] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (for Serum/Plasma)
This protocol is a general method for extracting triglycerides from serum or plasma.
-
Sample Aliquoting: Take a known volume of serum or plasma.
-
Protein Precipitation: Add a 4:1 ratio of cold isopropanol to the serum/plasma.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 25,000 x g) for 3 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the lipids.
-
Dilution: Dilute the supernatant 1:1 with deionized water before injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a starting point for developing an LC-MS/MS method.
-
Liquid Chromatography (LC):
-
Column: A reversed-phase column suitable for lipid analysis, such as a C18 column (e.g., ACQUITY UPLC CSH C18).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B to elute the triglyceride.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.6 mL/min for a standard analytical column).
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Precursor Ion: For this compound (C₅₃H₉₈O₆, MW = 831.3 g/mol ), the target precursor ion would be the ammonium adduct [M+NH₄]⁺ at m/z 849.8.
-
MS/MS Fragmentation: Isolate the precursor ion (m/z 849.8) and apply collision energy to induce fragmentation. Monitor for characteristic product ions resulting from the neutral loss of the fatty acid chains.
-
Loss of oleic acid (C₁₈H₃₄O₂): m/z 567.5
-
Loss of myristic acid (C₁₄H₂₈O₂): m/z 621.6
-
-
Data Acquisition: Use Multiple Reaction Monitoring (MRM) for quantification, targeting the transitions from the precursor ion to the specific product ions.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of triglycerides using atmospheric pressure chemical ionization mass spectrometry | Semantic Scholar [semanticscholar.org]
- 5. Analysis of triglycerides using atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive Analysis of Lipidomics Using Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 7. mdpi.com [mdpi.com]
- 8. Triglyceride Analysis Service - Creative Proteomics [creative-proteomics.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Analysis of 1,3-Dioleoyl-2-myristoyl glycerol (DOMG)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1,3-Dioleoyl-2-myristoyl glycerol (B35011) (DOMG) during analysis.
Frequently Asked Questions (FAQs)
Q1: What is 1,3-Dioleoyl-2-myristoyl glycerol (DOMG) and why is its stability important?
A1: this compound (DOMG) is a mixed-acid triglyceride containing two oleic acid chains and one myristic acid chain attached to a glycerol backbone. Its stability is crucial for accurate quantification and characterization in various applications, including pharmaceutical development and lipid research. Degradation can lead to the formation of artifacts and inaccurate analytical results.
Q2: What are the primary degradation pathways for DOMG?
A2: The two main degradation pathways for DOMG, like other triglycerides, are:
-
Hydrolysis: The ester bonds linking the fatty acids to the glycerol backbone can be cleaved by water, a process that can be catalyzed by acids, bases, or enzymes (lipases). This results in the formation of free fatty acids (oleic and myristic acid), mono- and diglycerides.
-
Oxidation: The double bonds in the oleic acid chains are susceptible to oxidation by atmospheric oxygen. This process can be initiated by heat, light, or the presence of metal ions and leads to the formation of hydroperoxides, which can further break down into a variety of secondary oxidation products, including aldehydes and ketones.
Q3: How can I prevent hydrolysis of DOMG during sample preparation and analysis?
A3: To minimize hydrolysis:
-
Control pH: Avoid strongly acidic or basic conditions. Work with buffered solutions near neutral pH whenever possible.
-
Use Anhydrous Solvents: Use high-purity, anhydrous solvents for sample dissolution and in mobile phases for chromatography to minimize the presence of water.
-
Inactivate Enzymes: If working with biological samples, it is crucial to inactivate lipases. This can be achieved by heating the sample or by using specific enzyme inhibitors.
-
Low Temperature: Perform sample preparation steps at low temperatures (e.g., on ice) to reduce the rate of chemical and enzymatic hydrolysis.
Q4: What measures can I take to prevent the oxidation of DOMG?
A4: To prevent oxidation:
-
Use Antioxidants: Add antioxidants such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) to your samples and solvents. These compounds act as free radical scavengers, inhibiting the oxidation process.
-
Inert Atmosphere: Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during sample evaporation and reconstitution steps.
-
Protect from Light: Store samples in amber vials or protect them from light to prevent photo-oxidation.
-
Chelating Agents: If metal ion contamination is a concern, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to bind metal ions that can catalyze oxidation.
Q5: What are the recommended storage conditions for DOMG and its solutions?
A5: For long-term stability, DOMG should be stored at -20°C.[1][2][3][4] Solutions of DOMG in organic solvents should also be stored at low temperatures and protected from light. It is recommended to prepare fresh solutions for analysis whenever possible. One supplier suggests that the compound is stable for at least four years when stored at -20°C.[1]
Troubleshooting Guides
HPLC Analysis
Issue: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions | Use a highly deactivated (end-capped) C18 column. Consider adding a small amount of a competing base to the mobile phase if silanol (B1196071) interactions are suspected. |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Inappropriate Solvent | Dissolve the sample in the initial mobile phase composition to ensure good peak shape. |
| Column Contamination | Flush the column with a strong solvent (e.g., isopropanol) or replace the column if necessary. |
Issue: Poor Resolution Between Triglyceride Species
| Possible Cause | Troubleshooting Steps |
| Suboptimal Mobile Phase | Optimize the gradient profile. For complex mixtures, a shallow gradient can improve separation. Experiment with different solvent compositions (e.g., acetonitrile/isopropanol, acetonitrile/dichloromethane).[5] |
| Insufficient Column Efficiency | Use a longer column or columns with smaller particle sizes. Connecting two columns in series can also enhance resolution. |
| Inadequate Temperature Control | Optimize the column temperature. Higher temperatures can sometimes improve efficiency, but may also reduce selectivity. |
GC Analysis
Issue: Peak Splitting or Tailing
| Possible Cause | Troubleshooting Steps |
| Improper Injection Technique | Ensure a fast and clean injection. For splitless injection, optimize the initial oven temperature to be about 20°C below the boiling point of the solvent. |
| Column Contamination | Trim the first few centimeters of the column. Bake out the column at a high temperature (within the column's limits). |
| Inlet Liner Contamination | Replace the inlet liner. Use a deactivated liner. |
| Poor Column Installation | Ensure the column is properly cut and installed in the inlet and detector according to the manufacturer's instructions. |
Quantitative Data Summary
The following tables provide representative data on the stability and analysis of triglycerides similar to DOMG. This data should be used as a guideline, and it is recommended to perform specific stability and validation studies for DOMG in your matrix.
Table 1: Thermal Degradation of Saturated Triglycerides
| Triglyceride | Onset Degradation Temperature (°C) |
| Trimyristin (C14) | 181 |
| Tripalmitin (C16) | 184 |
| Tristearin (C18) | 187 |
Source: Adapted from studies on the thermal stability of triglycerides. Unsaturated triglycerides generally show an earlier onset of thermal degradation.[6]
Table 2: Typical Performance Characteristics of HPLC-ELSD for Triglyceride Analysis
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.02 - 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.04 - 0.7 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (RSD%) | < 5% |
Source: Based on validation data for the analysis of similar triglycerides using HPLC-ELSD.[7]
Table 3: Typical Performance Characteristics of GC-FID for Triglyceride Analysis
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | ~10 ng/injection |
| Limit of Quantitation (LOQ) | ~50 ng/injection |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (RSD%) | < 5% |
Source: Based on typical performance data for the GC-FID analysis of triglycerides.
Experimental Protocols
Protocol 1: HPLC-ELSD Method for the Analysis of DOMG
This method is adapted from a validated protocol for a similar triglyceride, 1,3-Dilinoleoyl-2-oleoyl glycerol.[5][7]
1. Sample Preparation: a. Accurately weigh approximately 10 mg of the DOMG sample into a 10 mL volumetric flask. b. Dissolve the sample in hexane (B92381) and make up to the mark to create a 1 mg/mL stock solution. c. For analysis, dilute the stock solution with the initial mobile phase composition (e.g., Acetonitrile/Isopropanol 70:30 v/v) to a final concentration of approximately 0.1 mg/mL. d. Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
2. HPLC-ELSD Conditions:
- HPLC System: A binary or quaternary HPLC system with a degasser, autosampler, and column oven.
- Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase:
- A: Acetonitrile
- B: Isopropanol
- Gradient:
- 0-10 min: 30% B
- 10-30 min: 30-70% B (linear gradient)
- 30-35 min: 70% B (isocratic)
- 35-40 min: 30% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 µL.
- ELSD Conditions:
- Nebulizer Temperature: 30°C.
- Evaporator Temperature: 50°C.
- Gas Flow (Nitrogen): 1.5 L/min.
Protocol 2: GC-FID Method for the Analysis of DOMG (as Fatty Acid Methyl Esters)
This protocol involves the transesterification of DOMG to its constituent fatty acid methyl esters (FAMEs) for analysis by GC-FID.[8][9]
1. Transesterification (Base-Catalyzed): a. Weigh approximately 10 mg of the DOMG sample into a screw-cap test tube. b. Add 2 mL of hexane and 0.2 mL of 2 M methanolic potassium hydroxide. c. Cap the tube tightly and vortex for 2 minutes at room temperature. d. Centrifuge for 5 minutes to separate the layers. e. Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.
2. GC-FID Conditions:
- GC System: A gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
- Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, 60 m x 0.25 mm ID, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Injector Temperature: 250°C.
- Injection Mode: Split (1:50).
- Injection Volume: 1 µL.
- Oven Temperature Program:
- Initial temperature: 100°C, hold for 2 minutes.
- Ramp 1: 10°C/min to 180°C.
- Ramp 2: 5°C/min to 230°C, hold for 10 minutes.
- Detector Temperature: 280°C.
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. 1,3-Dioleoyl--2-Myristoyl-Glycerol, 5MG | Labscoop [labscoop.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. perkinelmer.cl [perkinelmer.cl]
- 9. s4science.at [s4science.at]
Addressing solubility issues of 1,3-Dioleoyl-2-myristoyl glycerol in aqueous buffers
Welcome to the technical support center for 1,3-Dioleoyl-2-myristoyl glycerol (B35011) (DOMG). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with DOMG in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is 1,3-Dioleoyl-2-myristoyl glycerol (DOMG) and why is its solubility in aqueous buffers a concern?
A1: this compound (DOMG) is a mixed triacylglycerol containing two oleic acid chains and one myristic acid chain attached to a glycerol backbone.[1] Like other triglycerides, its long fatty acid chains make it highly lipophilic and thus inherently insoluble in aqueous buffers. This poor solubility can be a significant hurdle for in vitro and in vivo experiments that require a dispersed and bioavailable form of the lipid.
Q2: What are the primary methods to solubilize DOMG in aqueous buffers?
A2: The main strategies for solubilizing triglycerides like DOMG in aqueous environments include:
-
Detergent-based solubilization: Using detergents to form micelles that encapsulate the lipid.
-
Cyclodextrin (B1172386) complexation: Forming inclusion complexes with cyclodextrins to enhance aqueous solubility.
-
Nanoparticle formulations: Creating solid lipid nanoparticles (SLNs) or nanoemulsions to disperse the lipid in an aqueous phase.
Q3: Can DOMG directly participate in cell signaling?
A3: Current research does not indicate that this compound itself is a direct signaling molecule. However, its metabolic breakdown products, particularly diacylglycerol (DAG), are well-established second messengers.[2][3] The enzymatic hydrolysis of triglycerides by lipases such as lipoprotein lipase (B570770) (LPL) releases DAG, which can then activate various signaling pathways, most notably the Protein Kinase C (PKC) family of enzymes.[3][4][5][6]
Troubleshooting Guides
Below are detailed troubleshooting guides for common issues encountered when attempting to solubilize DOMG in aqueous buffers.
Guide 1: Detergent-Based Solubilization
Problem: My DOMG solution in a buffer containing detergent is cloudy or shows phase separation.
Possible Causes & Solutions:
-
Insufficient Detergent Concentration: The detergent concentration may be below its critical micelle concentration (CMC), the concentration at which micelles form.
-
Inappropriate Detergent Choice: Not all detergents are equally effective at solubilizing triglycerides.
-
Suboptimal Temperature: The temperature may be affecting detergent solubility or micelle formation.
Experimental Protocol: Detergent Solubilization of DOMG
-
Detergent Selection: Choose a non-ionic or zwitterionic detergent such as Triton X-100 or CHAPS.[7][8]
-
Stock Solution Preparation: Prepare a stock solution of the chosen detergent in your desired aqueous buffer at a concentration well above its CMC.
-
DOMG Preparation: If starting with a pure oil, it may be helpful to first dissolve the DOMG in a small amount of a volatile, water-miscible organic solvent like ethanol (B145695) to aid initial dispersion.
-
Mixing: While vortexing, add the DOMG solution (or pure oil) dropwise to the detergent-containing buffer.
-
Incubation & Sonication: Incubate the mixture, potentially with gentle heating (depending on the detergent's cloud point) and sonication, until the solution becomes clear. Clarity indicates successful micellar solubilization.[9]
Quantitative Data: Detergent Properties and Typical Concentrations
| Detergent | Type | Typical CMC in Aqueous Buffer | Typical Working Concentration |
| Triton X-100 | Non-ionic | 0.2-0.9 mM | 1-5% (w/v) |
| CHAPS | Zwitterionic | 6-10 mM[8] | 10-20 mM |
Note: The optimal detergent-to-lipid ratio can vary, but a starting point is often a 10:1 weight ratio of detergent to lipid.
Logical Workflow for Detergent-Based Solubilization
Guide 2: Cyclodextrin-Mediated Solubilization
Problem: After mixing DOMG with a cyclodextrin solution, a precipitate forms or the solution remains hazy.
Possible Causes & Solutions:
-
Incorrect Cyclodextrin Type: The cavity size of the cyclodextrin may not be suitable for the fatty acid chains of DOMG.
-
Insufficient Cyclodextrin Concentration: The molar ratio of cyclodextrin to DOMG may be too low for efficient complexation.
-
Poor Complexation Efficiency: The method of preparation may not be optimal for forming the inclusion complex.
Experimental Protocol: Cyclodextrin Complexation of DOMG
-
Cyclodextrin Selection: Beta-cyclodextrins (β-CD) and their more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used for lipids due to their cavity size.[10][11]
-
Solution Preparation: Prepare a solution of the chosen cyclodextrin in the aqueous buffer. Heating can aid in dissolving the cyclodextrin.
-
Mixing: Add DOMG to the cyclodextrin solution.
-
Kneading/Sonication: To facilitate complex formation, the mixture can be kneaded to a paste-like consistency and then diluted, or subjected to prolonged sonication.[12]
-
Equilibration: Allow the mixture to equilibrate, often with stirring, for several hours to overnight to maximize inclusion complex formation.
-
Centrifugation: Centrifuge the solution to remove any uncomplexed, insoluble DOMG. The supernatant will contain the solubilized DOMG-cyclodextrin complex.
Quantitative Data: Cyclodextrin Properties and Typical Molar Ratios
| Cyclodextrin | Aqueous Solubility ( g/100 mL at 25°C) | Typical Molar Ratio (CD:Triglyceride) |
| α-Cyclodextrin | 14.5[10] | 2:1 to 4:1 |
| β-Cyclodextrin | 1.85[10] | 2:1 to 4:1 |
| γ-Cyclodextrin | 23.2[10] | 2:1 to 4:1 |
| Hydroxypropyl-β-CD | >60 | 1:1 to 3:1 |
Note: The stoichiometry of the complex can vary depending on the specific triglyceride and cyclodextrin used.
Logical Workflow for Cyclodextrin-Based Solubilization
Guide 3: Nanoparticle Formulation
Problem: The resulting nanoparticle suspension has a large particle size, is unstable, or shows visible lipid aggregates.
Possible Causes & Solutions:
-
Inefficient Homogenization: The energy input during homogenization may be insufficient to produce small nanoparticles.
-
Inappropriate Surfactant/Emulsifier: The choice and concentration of the stabilizing agent are critical for nanoparticle stability.
-
Lipid Crystallization Issues (for SLNs): Rapid or uncontrolled crystallization can lead to larger particles or expulsion of any encapsulated drug.
Experimental Protocol: Preparation of DOMG Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
-
Lipid Phase Preparation: Heat DOMG to approximately 5-10°C above its melting point. If co-encapsulating a lipophilic drug, dissolve it in the molten lipid.
-
Aqueous Phase Preparation: Heat an aqueous solution containing an emulsifier (e.g., Poloxamer 188, Tween 80) to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase while stirring at high speed to form a coarse pre-emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization or high-power ultrasonication while maintaining the temperature.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
Quantitative Data: Typical Formulation Parameters for Triglyceride Nanoparticles
| Parameter | Solid Lipid Nanoparticles (SLNs) | Nanoemulsions |
| Lipid Concentration | 1-20% (w/v) | 5-30% (w/v) |
| Emulsifier/Surfactant Conc. | 0.5-5% (w/v) | 1-10% (w/v) |
| Resulting Particle Size | 50-300 nm | 20-200 nm |
Logical Workflow for SLN Preparation
Signaling Pathway
Potential Signaling Pathway Involving Metabolites of this compound
The primary signaling role of triglycerides like DOMG is indirect and occurs after their hydrolysis into fatty acids and diacylglycerol (DAG). DAG is a potent second messenger that activates Protein Kinase C (PKC) isoforms.[3][4][5][6] This activation leads to a cascade of downstream phosphorylation events that regulate numerous cellular processes.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Diacylglycerol kinase control of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. agscientific.com [agscientific.com]
- 9. Solubilization of binary lipid mixtures by the detergent Triton X-100: the role of cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Recovery of 1,3-Dioleoyl-2-myristoyl Glycerol from Plasma
Welcome to the technical support center for the optimization of 1,3-Dioleoyl-2-myristoyl glycerol (B35011) (DOM) recovery from plasma samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: Which is the most effective method for extracting 1,3-Dioleoyl-2-myristoyl glycerol (DOM) from plasma?
A1: The optimal extraction method depends on your specific experimental needs, such as sample volume, required purity, and throughput. The most commonly used and effective methods for lipid extraction from plasma, including triglycerides like DOM, are the Folch, Matyash, and Butanol/Methanol (B129727) (BuMe) methods. Each has its advantages and disadvantages in terms of recovery, safety, and ease of use.
Q2: What are the main differences between the Folch, Matyash, and BuMe extraction methods?
A2: The primary differences lie in the solvent systems used and the resulting phase separation. The Folch method utilizes a chloroform (B151607)/methanol mixture, which is highly effective but involves the use of a toxic solvent.[1] The Matyash method replaces chloroform with the less toxic methyl-tert-butyl ether (MTBE).[1] The BuMe method is a single-phase extraction using 1-butanol (B46404) and methanol, which simplifies the procedure and is amenable to high-throughput applications.[2][3]
Q3: What kind of recovery rates can I expect for triglycerides like DOM with these methods?
A3: Recovery rates for triglycerides are generally high with these methods. For instance, the BuMe (1:1 v/v) method has been shown to have a recovery of over 90%.[2] One-phase extraction methods using more polar solvents like methanol or acetonitrile (B52724) can result in poor recovery of nonpolar lipids such as triglycerides, with efficiencies below 5% due to precipitation.[4] Therefore, for accurate quantification of DOM, methods like Folch, Matyash, or BuMe are recommended.
Q4: Can I use a single-phase extraction method for DOM?
A4: Yes, the 1-butanol/methanol (BuMe) method is an efficient single-phase extraction method.[2][3] However, it is crucial to select the appropriate solvent system. While simpler, some single-phase extractions using highly polar solvents are not suitable for nonpolar lipids like triglycerides, as they can lead to significant underestimation due to poor solubilization.[4]
Q5: How can I minimize lipid oxidation during the extraction process?
A5: To minimize oxidation, it is recommended to work with ice-cold solvents and keep samples on ice throughout the extraction procedure.[5] The addition of antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvents can also help prevent the degradation of unsaturated lipids.
Troubleshooting Guide
Low Recovery of this compound (DOM)
Problem: You are observing significantly lower than expected recovery of DOM in your plasma extracts.
Possible Causes and Solutions:
-
Inappropriate Solvent Choice: The polarity of the extraction solvent is critical for efficiently solubilizing nonpolar lipids like triglycerides.
-
Solution: Avoid using highly polar single-solvent systems like methanol or acetonitrile alone, as they can cause precipitation of triglycerides.[4] Opt for established lipid extraction methods such as Folch (chloroform/methanol), Matyash (MTBE/methanol), or BuMe (1-butanol/methanol) which are proven to be effective for a broad range of lipids, including triglycerides.[1][2]
-
-
Incomplete Phase Transfer: In biphasic methods like Folch and Matyash, incomplete transfer of the lipid-containing organic phase can lead to significant loss of DOM.
-
Solution: Ensure you are carefully collecting the correct phase (lower phase in Folch, upper phase in Matyash).[1] For the Folch method, which can be cumbersome, consider re-extracting the aqueous phase to maximize recovery.
-
-
Insufficient Solvent-to-Sample Ratio: Using too little solvent for the amount of plasma can lead to incomplete extraction.
-
Solution: It is crucial to optimize the sample-to-solvent ratio. For instance, for the Folch and Bligh-Dyer methods, a plasma sample-to-solvent ratio of 1:20 (v/v) has been shown to be effective.[6]
-
High Variability in Results
Problem: You are observing poor reproducibility in your DOM recovery across different samples or experiments.
Possible Causes and Solutions:
-
Inconsistent Sample Handling: Variations in sample collection, storage, and freeze-thaw cycles can impact lipid stability and extraction efficiency.
-
Solution: Standardize your sample handling procedures. Minimize the time between plasma collection and freezing, and limit the number of freeze-thaw cycles.[1]
-
-
Precipitate Formation in Frozen Samples: Frozen plasma samples can sometimes form precipitates upon thawing, which may contain lipids.
-
Manual Extraction Errors: Inconsistent vortexing times, incubation periods, or phase separation techniques can introduce variability.
-
Solution: Adhere strictly to the chosen protocol for all samples. For biphasic methods, ensure complete phase separation before collecting the organic layer. Automation of the extraction process can also improve reproducibility.
-
Unexpectedly Low Triglyceride Levels in Lipemic Samples
Problem: In plasma samples that are visibly lipemic (cloudy due to high lipid content), you are measuring unexpectedly low levels of DOM.
Possible Causes and Solutions:
-
Assay Interference: High concentrations of triglycerides can interfere with certain enzymatic assays, leading to falsely low readings. This can be due to the rapid depletion of oxygen in the reaction, causing a "bleaching" of the colorimetric product.
Data Presentation: Comparison of Lipid Extraction Methods
| Parameter | Folch Method | Matyash Method | Butanol/Methanol (BuMe) Method |
| Principle | Biphasic liquid-liquid extraction | Biphasic liquid-liquid extraction | Single-phase liquid-liquid extraction |
| Solvent System | Chloroform/Methanol | Methyl-tert-butyl ether (MTBE)/Methanol | 1-Butanol/Methanol |
| Lipid-Containing Phase | Lower (organic) phase | Upper (organic) phase | Single supernatant phase |
| Triglyceride Recovery | Gold standard, high recovery | Comparable to Folch, high recovery | >90% recovery reported[2] |
| Safety | Uses toxic chloroform | Chloroform-free, safer alternative | Chloroform-free, safer alternative |
| Throughput | Lower, more cumbersome | Higher than Folch | High, suitable for automation |
| Reproducibility (CV%) | Intra-assay CV% of 15.1% reported[3] | Intra-assay CV% of 21.8% reported[3] | Intra-assay CV% of 14.1% reported[3] |
Experimental Protocols
Folch Lipid Extraction Protocol
This protocol is adapted from established methods for plasma lipid extraction.[5]
Materials:
-
Plasma sample
-
Ice-cold methanol
-
Ice-cold chloroform
-
Ice-cold deionized water
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 40 µL of thawed plasma into a 2.0 mL centrifuge tube. Keep the sample on ice.
-
Add an appropriate internal standard for DOM.
-
Add 800 µL of ice-cold chloroform/methanol (2:1, v/v).
-
Vortex the mixture occasionally while incubating on ice for 30 minutes.
-
Add 200 µL of ice-cold water to induce phase separation, resulting in a final chloroform/methanol/water ratio of 8:4:3 (v/v/v).
-
Incubate on ice for an additional 10 minutes.
-
Centrifuge at 311 x g for 5 minutes at 4°C to separate the aqueous and organic layers.
-
Carefully collect the lower organic phase, which contains the lipids.
Matyash Lipid Extraction Protocol
This protocol is a safer alternative to the Folch method.[1]
Materials:
-
Plasma sample
-
Ice-cold methanol
-
Methyl-tert-butyl ether (MTBE)
-
Deionized water
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 10 µL of plasma, add 10 µL of internal standard.
-
Add 400 µL of ice-cold methanol.
-
Add 500 µL of MTBE.
-
Vortex for 10 seconds and sonicate for 1 hour.
-
Add 500 µL of deionized water to induce phase separation.
-
Centrifuge at 10,000 x g for 10 minutes.
-
The upper organic phase contains the lipids. Carefully transfer this phase to a clean tube.
-
To maximize recovery, re-extract the lower aqueous phase with 200 µL of MTBE, centrifuge, and combine the upper organic phases.
Butanol/Methanol (BuMe) Lipid Extraction Protocol
This single-phase method is suitable for high-throughput applications.[2]
Materials:
-
Plasma sample
-
1-Butanol/Methanol (1:1, v/v) containing 5 mM ammonium (B1175870) formate
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 10 µL of plasma, add an appropriate internal standard.
-
Add 100 µL of 1-butanol/methanol (1:1, v/v) with 5 mM ammonium formate.
-
Vortex the mixture for 10 seconds.
-
Sonicate for 60 minutes in a sonic water bath.
-
Centrifuge at 16,000 x g for 10 minutes.
-
The supernatant contains the extracted lipids. Transfer the supernatant to a clean tube for analysis.
Visualizations
References
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. An Efficient Single Phase Method for the Extraction of Plasma Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 6. Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Human Plasma-Based Lipidomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wwwn.cdc.gov [wwwn.cdc.gov]
- 8. benchchem.com [benchchem.com]
- 9. repository.seafdec.org [repository.seafdec.org]
Minimizing acyl migration during synthesis and storage of triglycerides
For Researchers, Scientists, and Drug Development Professionals
Welcome to our technical support center dedicated to providing solutions for minimizing acyl migration during the synthesis and storage of triglycerides. Acyl migration, the intramolecular transfer of an acyl group from one hydroxyl group to another on the glycerol (B35011) backbone, is a common challenge that can lead to the formation of undesired isomers and compromise the purity and biological activity of your target molecules. This resource offers troubleshooting guidance, frequently asked questions, detailed experimental protocols, and key data to help you control and minimize this phenomenon in your work.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| 1. High Levels of Acyl Migration in Final Product | High Reaction Temperature: Elevated temperatures significantly accelerate the rate of acyl migration.[1] | Lower the reaction temperature. Identify the minimum temperature at which your reaction proceeds efficiently. For enzymatic reactions, operate within the enzyme's optimal, milder temperature range (e.g., 40-60°C). |
| Inappropriate Solvent: Non-polar solvents can promote the formation of intermediates that facilitate acyl migration. | Switch to a more polar, aprotic solvent. Solvents like tert-butanol, acetone (B3395972), or acetonitrile (B52724) can help stabilize the triglyceride structure and reduce migration.[2] In some cases, a solvent-free system may be optimal. | |
| Prolonged Reaction Time: The longer the reaction, the greater the opportunity for equilibrium to shift towards a mixture of isomers. | Optimize your reaction time by monitoring its progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stop the reaction as soon as the desired conversion is achieved. | |
| Catalyst-Induced Migration: Both acidic and basic catalysts can actively promote acyl migration.[3] The support material of an immobilized enzyme can also contribute to this issue. | If using a chemical catalyst, consider switching to a regioselective enzyme, such as an sn-1,3 specific lipase (B570770), which will direct acylation to the desired positions. If using an immobilized enzyme, investigate the properties of the support material to ensure it is inert. | |
| 2. Low Yield of the Desired Triglyceride Isomer | Incomplete Reaction: Insufficient reaction time or catalyst concentration can lead to low conversion rates. | Increase the reaction time or the amount of catalyst. Ensure efficient mixing to overcome mass transfer limitations. |
| Side Reactions: Besides acyl migration, other reactions like hydrolysis (due to water) or the formation of mono- and diglycerides can reduce the yield of your target triglyceride.[4] | Ensure all reactants, solvents, and equipment are anhydrous to prevent hydrolysis. Use the correct stoichiometric ratios of fatty acids to the glycerol backbone to avoid incomplete acylation. | |
| Poor Substrate Solubility: If reactants are not fully dissolved, the reaction will be slow and inefficient. | Select a solvent system in which all reactants are fully soluble at the chosen reaction temperature. | |
| 3. Formation of Unwanted Byproducts (e.g., Di- and Monoglycerides) | Hydrolysis: Presence of water in the reaction mixture can lead to the cleavage of ester bonds, resulting in the formation of partial glycerides and free fatty acids.[4] | Use anhydrous solvents and reactants. Consider adding molecular sieves to the reaction mixture to scavenge any trace amounts of water. |
| Incomplete Acylation: Incorrect stoichiometry or inefficient acylation can leave hydroxyl groups on the glycerol backbone unreacted. | Ensure the molar ratio of the acylating agent (e.g., fatty acid, fatty acid chloride) to the available hydroxyl groups is appropriate, often in slight excess. | |
| Non-Specific Catalysis: Chemical catalysts or non-specific enzymes can lead to a random distribution of acyl groups, producing a mixture of byproducts. | Employ a highly regioselective lipase (e.g., sn-1,3 specific) to control the placement of fatty acids on the glycerol backbone. |
Frequently Asked Questions (FAQs)
Q1: What is acyl migration and why is it a problem in triglyceride synthesis?
Acyl migration is the spontaneous movement of a fatty acid from one position on the glycerol backbone to another (e.g., from the sn-2 to the sn-1 position). This isomerization is problematic because the specific positioning of fatty acids is often critical for the biological function and therapeutic efficacy of structured triglycerides. Uncontrolled acyl migration leads to a mixture of isomers, reducing the purity and potency of the desired product.
Q2: What are the primary factors that promote acyl migration?
Several factors can increase the rate of acyl migration:
-
Temperature: Higher temperatures provide the activation energy needed for the acyl group to move.[1]
-
Solvent Polarity: Non-polar solvents tend to accelerate acyl migration, while polar solvents can inhibit it.[2]
-
Catalysts: Both acidic and basic conditions can catalyze the reaction.
-
Reaction Time: Longer reaction times allow for greater isomerization as the mixture approaches thermodynamic equilibrium.
-
Water Content: The presence of water can facilitate hydrolysis and re-esterification, contributing to acyl migration.
Q3: How can I minimize acyl migration during synthesis?
To minimize acyl migration, consider the following strategies:
-
Use Enzymatic Catalysis: Employ regioselective lipases, such as sn-1,3 specific lipases, to control the position of fatty acid attachment.[4]
-
Control Temperature: Conduct reactions at the lowest effective temperature.
-
Choose the Right Solvent: Use polar, aprotic solvents.
-
Optimize Reaction Time: Monitor the reaction and stop it once the desired product is formed.
-
Use Protecting Groups: In chemical synthesis, temporarily block free hydroxyl groups with protecting groups to prevent migration to those positions.
Q4: What are the best storage conditions to prevent acyl migration in purified triglycerides?
To maintain the isomeric purity of triglycerides during storage, it is recommended to:
-
Store at Low Temperatures: Storage at -20°C or, ideally, -80°C significantly slows down the rate of acyl migration.
-
Use an Appropriate Solvent: If storing in solution, choose a polar, aprotic solvent.
-
Store in an Inert Atmosphere: To prevent oxidation, which can produce byproducts that may catalyze migration, store under an inert gas like argon or nitrogen.
-
Minimize Freeze-Thaw Cycles: Repeated changes in temperature can promote molecular rearrangement. Aliquot samples to avoid multiple freeze-thaw cycles.
Q5: What analytical techniques are suitable for detecting and quantifying acyl migration?
Several analytical methods can be used to separate and quantify triglyceride isomers:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) can separate isomers, often with enhanced resolution when using silver ion chromatography (Ag+-HPLC), which separates based on the degree and position of unsaturation.[5]
-
Gas Chromatography (GC): GC, often coupled with a flame ionization detector (GC-FID) or mass spectrometry (GC-MS), is a powerful tool for analyzing the fatty acid composition at each position of the glycerol backbone after enzymatic digestion or for separating isomers on specialized columns.[6][7]
-
Mass Spectrometry (MS): When coupled with chromatography (LC-MS or GC-MS), MS can help identify and quantify different triglyceride isomers based on their mass-to-charge ratio and fragmentation patterns.[5]
Data Presentation
Quantitative Impact of Reaction Conditions on Acyl Migration
The following tables summarize quantitative data on factors affecting acyl migration to guide your experimental design.
Table 1: Effect of Temperature on the Half-Life of 1,2-Diacylglycerol Isomerization
| Temperature (°C) | Half-life (t1/2) of 1,2-Diacylglycerol (hours) |
| 25 | 3,425 |
| 80 | 15.8 |
Data adapted from literature investigating the kinetics of acyl migration. This demonstrates the exponential increase in migration rate with temperature.
Table 2: Relative Rate of Acyl Migration in Different Solvents
| Solvent | Log P | Relative Rate Constant |
| Hexane | 3.5 | Highest |
| Dichloromethane | 1.25 | Moderate |
| Acetonitrile | -0.33 | Low |
| Acetone | -0.23 | Low |
| Ethanol (B145695) | -0.24 | Low |
| t-Butanol | 0.8 | Lowest |
This table illustrates the general trend that non-polar solvents (higher Log P) accelerate acyl migration, while polar solvents inhibit it.[2]
Table 3: Long-Term Storage Stability of Triglycerides
| Storage Temperature | Duration | Observation on Acyl Migration |
| -20°C | Up to 1 year | Triglyceride profiles are generally stable with minimal changes observed.[8] |
| -70°C / -80°C | Up to 10 years | Considered highly stable with no significant influence on triglyceride fatty acid profiles. |
| 4°C | Short-term (days) | Some degree of acyl migration may occur; not recommended for long-term storage. |
| Room Temperature | Hours to Days | Significant acyl migration is likely to occur. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of a Structured Triglyceride (MLM-type)
This protocol describes a two-step enzymatic process to synthesize a structured triglyceride with medium-chain fatty acids (M) at the sn-1 and sn-3 positions and a long-chain fatty acid (L) at the sn-2 position.
Step 1: Production of 2-Monoacylglycerol (2-MAG) via Ethanolysis
-
Materials:
-
Triglyceride oil rich in the desired long-chain fatty acid (e.g., high-oleic sunflower oil)
-
Anhydrous ethanol
-
Hexane (or another suitable non-polar solvent)
-
Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM)
-
-
Procedure: a. Dissolve the triglyceride oil in hexane. b. Add dry ethanol to the mixture. The molar ratio of ethanol to oil is a critical parameter to optimize. c. Add the immobilized sn-1,3 specific lipase (e.g., 5-10% by weight of substrates). d. Incubate the reaction at a controlled mild temperature (e.g., 40°C) with gentle agitation. e. Monitor the reaction progress by TLC or GC until the desired amount of 2-monoacylglycerol (2-MAG) is formed. f. Stop the reaction by filtering out the enzyme. g. Purify the 2-MAG from the reaction mixture, for example, by liquid-liquid extraction or crystallization at low temperature.
Step 2: Esterification of 2-MAG with Medium-Chain Fatty Acids
-
Materials:
-
Purified 2-MAG from Step 1
-
Medium-chain fatty acid (e.g., capric acid or caprylic acid)
-
Immobilized sn-1,3 specific lipase
-
A suitable polar aprotic solvent (e.g., acetone or tert-butanol)
-
Molecular sieves
-
-
Procedure: a. Dissolve the purified 2-MAG and the medium-chain fatty acid in the solvent. A molar excess of the fatty acid is typically used. b. Add activated molecular sieves to the mixture to remove any traces of water. c. Add the immobilized sn-1,3 specific lipase. d. Incubate the reaction at a controlled mild temperature with gentle agitation. e. Monitor the formation of the MLM structured triglyceride. f. Once the reaction is complete, remove the enzyme by filtration. g. Purify the final structured triglyceride product using column chromatography or other suitable techniques.
Protocol 2: Chemical Synthesis of a Specific 1,2-Diacylglycerol Using a Protecting Group
This protocol outlines a method to synthesize a specific 1,2-diacylglycerol, avoiding acyl migration through the use of a protecting group on the sn-3 position.
-
Materials:
-
sn-Glycerol-3-phosphate or a suitable glycerol derivative
-
A protecting group for the sn-3 hydroxyl (e.g., trityl chloride)
-
Desired fatty acid chlorides or anhydrides
-
A non-nucleophilic base (e.g., pyridine (B92270) or DMAP)
-
Deprotection reagent (e.g., a mild acid for a trityl group)
-
Anhydrous solvents
-
-
Procedure: a. Protection: Selectively protect the primary hydroxyl group at the sn-3 position of your glycerol starting material. For example, react sn-glycerol-3-phosphate with trityl chloride in the presence of a base. b. Diacylation: Acylate the free sn-1 and sn-2 hydroxyl groups with the desired fatty acid chlorides or anhydrides in the presence of a base like pyridine.[4] This reaction should be carried out under anhydrous conditions at a low temperature to prevent side reactions. c. Deprotection: Carefully remove the protecting group from the sn-3 position. For a trityl group, this can be achieved with a mild acid treatment. This step must be performed under conditions that do not induce acyl migration. d. Purification: Purify the final 1,2-diacylglycerol product using column chromatography on silica (B1680970) gel.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Acyl migration of 2-monoacylglycerols rich in DHA: Effect of temperature and solvent medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. perkinelmer.cl [perkinelmer.cl]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Quantification of Low-Abundance Triacylglycerols
Welcome to the Technical Support Center for the quantification of low-abundance triacylglycerols (TAGs). This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of analyzing TAGs present at trace levels in various biological matrices. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental design and data interpretation.
Troubleshooting Guide
This section addresses common issues encountered during the quantification of low-abundance TAGs in a question-and-answer format, providing targeted solutions to specific experimental challenges.
| Issue | Question | Potential Causes and Solutions |
| Low or No Analyte Signal | Why am I observing a very low or no signal for my target low-abundance TAGs? | 1. Inefficient Extraction: The chosen extraction method may have poor recovery for low-concentration TAGs. Solution: Employ a robust lipid extraction method such as a modified Folch or Bligh-Dyer procedure. For plasma samples, solid-phase extraction (SPE) using an aminopropyl silica (B1680970) column can effectively isolate the TAG fraction.[1][2][3] 2. Ion Suppression/Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of your target TAGs.[4][5] Solution: Improve sample cleanup using SPE.[1][2][3] Optimize chromatographic separation to resolve TAGs from interfering matrix components.[6] Dilute the sample, if feasible, to reduce the concentration of interfering substances. Utilize a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects. 3. Suboptimal Mass Spectrometry Conditions: The instrument may not be sensitive enough, or the source parameters may not be optimized for your analytes. Solution: "Steam clean" the LC/MSD system overnight to improve the signal-to-noise level.[7] Ensure the system is properly tuned, especially the mass axis calibration.[7] Optimize ionization source parameters (e.g., nebulizer pressure, drying gas temperature, and flow rate).[7] For low-abundance lipids, a targeted approach like Multiple Reaction Monitoring (MRM) can enhance sensitivity and specificity.[8] 4. Analyte Degradation: TAGs, especially those with polyunsaturated fatty acids, can be prone to oxidation. Solution: Minimize sample exposure to air and light. Add antioxidants like butylated hydroxytoluene (BHT) during sample extraction and storage. Store samples at -80°C. |
| Poor Chromatographic Resolution | Why are my TAG peaks co-eluting or showing poor resolution? | 1. Inappropriate Column or Mobile Phase: The chosen stationary and mobile phases may not be suitable for resolving complex TAG isomers.[6][9] Solution: For separating TAGs based on their equivalent carbon number (ECN), use a non-aqueous reversed-phase (NARP) HPLC method with a C18 column.[10][11][12] For separating isomers based on the degree of unsaturation, silver-ion HPLC is the method of choice.[13][14] Connecting two or three columns in series can enhance resolution for complex samples.[9] Optimize the mobile phase gradient; nonlinear or step-wise gradients can significantly improve separation.[9][12] 2. Suboptimal Flow Rate or Temperature: These parameters can significantly impact chromatographic selectivity. Solution: A lower flow rate in HPLC generally leads to better resolution, although it increases analysis time.[9] In NARP-HPLC, increasing the column temperature can decrease retention times but may also reduce selectivity.[9] Conversely, in silver-ion HPLC with hexane-based mobile phases, increasing the temperature can unexpectedly increase retention times for unsaturated TAGs.[14] 3. Peak Tailing or Fronting: Asymmetrical peaks can compromise resolution and quantification.[9][15] Solution: Peak tailing can be caused by active sites in the GC system or secondary interactions in LC. Ensure proper deactivation of the GC system and consider mobile phase additives in LC to reduce secondary interactions. Peak fronting can be a result of column overload; try diluting the sample or reducing the injection volume.[15][16] If the sample solvent is stronger than the mobile phase in LC, it can cause peak distortion; dissolve the sample in the initial mobile phase whenever possible.[15] |
| High Background Noise | What is causing the high background noise in my mass spectrometry data? | 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents are a common source of high background. Solution: Use high-purity, LC-MS grade solvents and freshly prepared reagents. Filter all mobile phases and samples before use. 2. Column Bleed: Degradation of the stationary phase, especially at high temperatures in GC, can lead to a rising baseline.[9] Solution: Use a column specifically designed for high-temperature applications and ensure it is properly conditioned.[9] 3. System Contamination: Contamination can originate from the LC system, injector, or the mass spectrometer itself. Solution: "Steam clean" the LC/MSD system overnight by running a high flow of a strong solvent mixture at elevated temperatures.[7] Regularly clean the ion source. |
| Inaccurate Quantification | Why are my quantitative results for low-abundance TAGs not reproducible? | 1. Lack of an Appropriate Internal Standard: Without a suitable internal standard, it is difficult to correct for variations in sample preparation, injection volume, and instrument response.[17] Solution: Use a stable isotope-labeled internal standard for each class of lipid being analyzed. If a specific standard is not available, a structurally similar TAG with an odd-chain fatty acid can be used. The internal standard should be added at the very beginning of the sample preparation process. 2. Non-linear Detector Response: The detector response may not be linear across the concentration range of your analytes, especially for very low and very high abundance species. Solution: Prepare a calibration curve using a series of standards that span the expected concentration range of the analytes. Ensure that the response is linear in the range of quantification. 3. Inconsistent Fragmentation: The fragmentation pattern of TAGs can vary depending on the instrument and collision energy, affecting quantification based on fragment ions.[17][18] Solution: Optimize the collision energy for each TAG or class of TAGs to ensure reproducible fragmentation.[19] Use a consistent set of parameters for all samples and standards. Modeling the fragmentation patterns can also aid in the quantification of regioisomers.[18] |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying low-abundance triacylglycerols?
The primary challenges include their low concentration in complex biological matrices, the presence of isomeric species that are difficult to separate, potential for degradation during sample handling, and susceptibility to matrix effects which can lead to ion suppression or enhancement in mass spectrometry.
Q2: How do I choose the right ionization technique for low-abundance TAG analysis?
Both Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) can be used for TAG analysis.[20]
-
APCI is often preferred for non-polar lipids like TAGs, especially when coupled with non-aqueous reversed-phase HPLC, as it provides good ionization efficiency for these molecules.[20]
-
ESI is a softer ionization technique and is particularly useful for generating intact molecular ions, often as ammonium (B1175870) or sodium adducts.[21] ESI can be more sensitive than APCI for certain TAGs, especially saturated and very-long-chain species.[21] The choice may also depend on the specific instrumentation and the complexity of the sample.
Q3: What is the importance of an internal standard in TAG quantification?
An internal standard is crucial for accurate and precise quantification.[17] It helps to correct for variability introduced during sample preparation (e.g., extraction efficiency), chromatography (e.g., injection volume), and detection (e.g., instrument response and matrix effects). An ideal internal standard is a stable isotope-labeled version of the analyte of interest. If this is not available, a structurally similar compound that is not naturally present in the sample, such as a TAG with odd-chain fatty acids, can be used.[22]
Q4: How can I separate isomeric triacylglycerols?
The separation of TAG isomers is a significant challenge. Two main HPLC techniques are employed:
-
Non-Aqueous Reversed-Phase (NARP) HPLC: This method separates TAGs based on their equivalent carbon number (ECN), which is a function of the total number of carbons and double bonds in the fatty acid chains. It can resolve some positional isomers.[10][12]
-
Silver-Ion HPLC: This technique separates TAGs based on the number, position, and geometry (cis/trans) of the double bonds in their fatty acid chains.[13][14] It is particularly powerful for separating isomers with the same ECN but different degrees of unsaturation.
Q5: What are matrix effects and how can I minimize them?
Matrix effects are the alteration of ionization efficiency of an analyte due to the presence of co-eluting components in the sample matrix.[4][5] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification. To minimize matrix effects, you can:
-
Improve sample cleanup to remove interfering substances.[1][2][3]
-
Optimize chromatographic separation to resolve the analyte from matrix components.[6]
-
Use a stable isotope-labeled internal standard that experiences the same matrix effects as the analyte.
-
Dilute the sample to reduce the concentration of matrix components.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for TAG Isolation from Plasma
This protocol describes a method for the separation of TAGs from other lipid classes in plasma using an aminopropyl silica SPE column.[1][2][3]
Materials:
-
Aminopropyl silica SPE columns (100 mg)
-
Methanol
-
Ethyl acetate
-
Nitrogen gas for evaporation
-
Vortex mixer
-
Centrifuge
Procedure:
-
Lipid Extraction: Perform a total lipid extraction from the plasma sample using a modified Folch method (chloroform:methanol, 2:1 v/v).
-
Column Conditioning: Condition the aminopropyl silica SPE column by washing with 2 mL of hexane.
-
Sample Loading: Dissolve the dried lipid extract in 500 µL of chloroform and load it onto the conditioned SPE column.
-
Elution of Neutral Lipids: Elute the neutral lipids, including TAGs and cholesterol esters, with 5 mL of chloroform:isopropanol (2:1 v/v).
-
Elution of TAGs: Elute the TAG fraction with 5 mL of hexane:diethyl ether (80:20 v/v).
-
Drying and Reconstitution: Evaporate the solvent from the collected TAG fraction under a stream of nitrogen gas. Reconstitute the dried extract in a suitable solvent for LC-MS analysis.
Protocol 2: Non-Aqueous Reversed-Phase (NARP) HPLC for TAG Separation
This protocol outlines a general method for the separation of TAGs using NARP-HPLC.[10][12]
Instrumentation and Columns:
-
HPLC system with a binary pump and a UV or mass spectrometer detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase:
-
Solvent A: Acetonitrile
-
Solvent B: Isopropanol or a mixture of acetone (B3395972) and acetonitrile.[12]
Procedure:
-
Sample Preparation: Dissolve the TAG extract in the initial mobile phase composition.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Gradient: A typical gradient could be starting with 100% Solvent A, holding for a few minutes, then ramping to a higher percentage of Solvent B over 30-60 minutes. The exact gradient will need to be optimized based on the specific TAGs of interest.[12]
-
-
Detection: Monitor the elution of TAGs using a UV detector at a low wavelength (e.g., 205 nm) or a mass spectrometer.
Protocol 3: Silver-Ion HPLC for TAG Isomer Separation
This protocol provides a general method for the separation of TAG isomers based on their degree of unsaturation using silver-ion HPLC.[13][14]
Instrumentation and Columns:
-
HPLC system with a gradient pump and a suitable detector (e.g., ELSD or mass spectrometer).
-
Silver-ion HPLC column (commercially available or prepared by loading a silica column with silver nitrate).
Mobile Phase:
-
A gradient of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., acetone, acetonitrile, or ethyl acetate).[13]
Procedure:
-
Sample Preparation: Dissolve the TAG sample in a non-polar solvent like hexane.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Controlled temperature, as it can significantly affect retention.[14]
-
Gradient: A shallow gradient from a low to a high percentage of the more polar solvent is typically used to separate TAGs based on the number of double bonds.
-
-
Detection: An Evaporative Light Scattering Detector (ELSD) is commonly used as the mobile phases are often not UV-compatible. Mass spectrometry can also be coupled with silver-ion HPLC.
Quantitative Data Summary
Table 1: Comparison of Ionization Techniques for Triacylglycerol Analysis
| Feature | Atmospheric Pressure Chemical Ionization (APCI) | Electrospray Ionization (ESI) |
| Principle | Gas-phase chemical ionization | Ion evaporation from charged droplets |
| Typical Adducts | [M+H]+ | [M+NH4]+, [M+Na]+ |
| Best For | Non-polar lipids, coupling with NARP-HPLC | Softer ionization, generating intact molecular ions |
| Sensitivity | Generally good for non-polar compounds | Can be more sensitive for certain TAGs, especially saturated and very-long-chain species[21] |
| Matrix Effects | Susceptible to matrix effects | Susceptible to matrix effects, can be more pronounced |
Visualizations
References
- 1. A method for separation of phosphatidylcholine, triacylglycerol, non-esterified fatty acids and cholesterol esters from plasma by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cambridge.org [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 7. agilent.com [agilent.com]
- 8. Advances in mass spectrometry of lipids for the investigation of Niemann-pick type C disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Analysis of triacylglycerols with non-aqueous reversed-phase liquid chromatography and positive ion electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lib3.dss.go.th [lib3.dss.go.th]
- 13. aocs.org [aocs.org]
- 14. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Modeling the fragmentation patterns of triacylglycerides in mass spectrometry allows the quantification of the regioisomers with a minimal number of standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Serum Lipidomics Profiling using LC-MS and High Energy Collisional Dissociation Fragmentation: Focus on Triglyceride Detection and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. aocs.org [aocs.org]
- 22. lcms.cz [lcms.cz]
Technical Support Center: Optimizing Triglyceride Analysis by Liquid Chromatography
Welcome to the Technical Support Center for triglyceride analysis using liquid chromatography (LC). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions for improving peak shape and overall data quality in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the liquid chromatography of triglycerides, offering potential causes and solutions in a direct question-and-answer format.
Q1: Why are my triglyceride peaks broad and poorly resolved?
Poor peak resolution is a common challenge in triglyceride analysis, often resulting from suboptimal chromatographic conditions. Several factors related to the mobile phase, column, or other system parameters can contribute to this issue.
Potential Causes & Solutions:
-
Mobile Phase Composition: The choice and composition of the mobile phase are critical for achieving good separation. For Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), acetonitrile (B52724) is a frequently used organic solvent, with acetone (B3395972) being an effective organic modifier.[1][2] The use of nonlinear or step-wise elution gradients can significantly enhance the separation of complex triglyceride mixtures.[1][2]
-
Column Selection: The stationary phase plays a crucial role in the separation. For RP-HPLC, octadecylsilane (B103800) (ODS or C18) stationary phases with small particle diameters (e.g., 1.8 µm, 3–4 µm) have demonstrated the best separations for triglycerides.[1][2][3] In some cases, connecting two or three columns in series can improve resolution for highly complex samples.[1][2]
-
Flow Rate: Optimizing the flow rate can improve resolution. In HPLC, a lower flow rate generally leads to narrower peaks and better resolution, although it will increase the analysis time.[1]
-
Column Temperature: Temperature affects retention times and selectivity. In RP-HPLC, increasing the temperature typically shortens retention times but may decrease selectivity.[1][2] Conversely, in silver-ion HPLC with hexane-based solvents, higher temperatures can unexpectedly increase retention times for unsaturated triglycerides.[1][4]
-
Sample Overload: Injecting too much sample can lead to peak fronting and decreased resolution.[1] It is advisable to inject a volume that is 1-2% of the total column volume.[1]
Q2: My triglyceride peaks are tailing. What are the common causes and how can I fix this?
Peak tailing can compromise quantification and resolution and is often a sign of secondary, undesirable interactions between the analyte and the stationary phase or issues with the column itself.
Potential Causes & Solutions:
-
Exposed Silanol (B1196071) Groups: In silica-based columns (like C18), unbonded, exposed silanol groups can interact with analytes, particularly basic compounds, causing peak tailing.[5] While modern, high-purity silica (B1680970) columns (Type B) have fewer of these active sites, they can still be a source of tailing.[5]
-
Solution: Adjusting the mobile phase to a low pH (e.g., ≤ 3) can suppress the ionization of silanol groups, reducing these interactions.[5]
-
-
Column Contamination/Degradation: Accumulation of strongly retained sample components or degradation of the stationary phase can create active sites that cause tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
-
Metal Contamination: Trace metals in the silica matrix, HPLC system, or sample can lead to peak tailing.[5]
Q3: I'm observing an unstable or drifting baseline. What could be the cause?
An unstable baseline can interfere with peak detection and integration, leading to inaccurate results.
Potential Causes & Solutions:
-
Contaminated Mobile Phase: Impurities in the mobile phase solvents are a common cause of baseline issues, especially in gradient elution.[1]
-
Solution: Use high-purity (HPLC or GC grade) solvents and filter them before use.[1] Ensure solvent reservoirs are closed to prevent contamination and evaporation.
-
-
Column Bleed: At high temperatures, the stationary phase can degrade and "bleed," causing a rising baseline.[1]
-
Solution: Use a column specifically designed for high-temperature applications and ensure it is properly conditioned.[1]
-
-
Detector Issues: Fluctuations in the detector lamp or temperature can cause baseline noise.
-
Solution: Allow the detector to warm up sufficiently. If the problem continues, the lamp may need to be replaced.
-
Data Presentation: Key Chromatographic Parameters
The following tables summarize key parameters for triglyceride analysis by RP-HPLC.
Table 1: Recommended Column Specifications for Triglyceride Analysis
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18 (ODS) | Provides good selectivity based on chain length and degree of unsaturation.[1] |
| Particle Size | 1.8 µm - 4 µm | Smaller particles offer higher efficiency and better resolution.[1][2][3] |
| Column Dimensions | 2.1-4.6 mm ID, 150-250 mm Length | Standard dimensions for conventional HPLC and UHPLC. Longer columns can increase resolution.[2][3] |
Table 2: Common Mobile Phase Systems for Triglyceride RP-HPLC
| Mobile Phase A (Weak Solvent) | Mobile Phase B (Strong Solvent) | Mode |
| Acetonitrile (ACN) | Acetone | Gradient[1][2] |
| Acetonitrile (ACN) | Isopropanol (B130326) (IPA) | Gradient[7] |
| Acetonitrile (ACN) | Methyl tert-butyl ether (MTBE) | Gradient[8] |
| Methanol/Ethanol with Buffer | Methanol/Ethanol with Buffer | Gradient[9] |
Experimental Protocols
Protocol 1: General RP-HPLC Method for Triglyceride Separation
This protocol outlines a general methodology for the separation of triglycerides from a sample like vegetable oil.
-
Sample Preparation: Dissolve the oil sample in a suitable solvent. The injection solvent should ideally be the mobile phase itself or a weaker solvent to prevent peak distortion.[1] A common practice is to dissolve the oil in isopropanol (IPA) at a concentration of approximately 10 mg/mL.[3][10]
-
LC System & Column:
-
Mobile Phase & Gradient:
-
Mobile Phase A: Acetonitrile (ACN)
-
Mobile Phase B: Isopropanol (IPA)
-
Gradient Program: A linear gradient from 20% B to 60% B over 24 minutes.[3]
-
-
Flow Rate: 0.3 - 0.6 mL/min, depending on column dimensions and desired resolution.[3]
-
Detection: A UV/VIS Diode Array Detector (DAD) at a low wavelength (e.g., 205-215 nm) or an Evaporative Light Scattering Detector (ELSD) can be used.[7][8] Mass Spectrometry (MS) is also commonly employed for identification.[11]
-
Injection Volume: 1-5 µL, depending on the sample concentration and column size.
Visualization of Workflows
Troubleshooting Workflow for Poor Peak Shape
The following diagram illustrates a logical workflow for troubleshooting common peak shape issues in triglyceride chromatography.
Caption: A logical workflow for troubleshooting poor peak shape in liquid chromatography.
Experimental Workflow for Triglyceride Analysis
This diagram outlines the typical experimental steps for analyzing triglycerides in a sample.
Caption: A typical experimental workflow for the analysis of triglycerides by LC.
References
- 1. benchchem.com [benchchem.com]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. agilent.com [agilent.com]
- 4. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 7. youngin.com [youngin.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC-MS Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]
- 10. agilent.com [agilent.com]
- 11. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ESI-MS Analysis of 1,3-Dioleoyl-2-myristoyl glycerol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Electrospray Ionization-Mass Spectrometry (ESI-MS) analysis of 1,3-Dioleoyl-2-myristoyl glycerol (B35011).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of 1,3-Dioleoyl-2-myristoyl glycerol?
A1: In ESI-MS, the "matrix effect" refers to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1] For this compound, this can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), compromising the accuracy, precision, and sensitivity of quantitative analysis.[1] In complex biological samples, phospholipids (B1166683) are a major contributor to matrix effects in the analysis of triglycerides like this compound.[2][3]
Q2: How can I determine if my analysis of this compound is impacted by matrix effects?
A2: Two primary methods can be used to assess the presence and extent of matrix effects:
-
Post-Extraction Spike Method: This quantitative method compares the signal response of this compound in a clean, neat solvent to its response when spiked into a blank matrix sample that has undergone the full extraction procedure.[1] The percentage difference between these signals indicates the degree of ion suppression or enhancement.[1]
-
Post-Column Infusion Method: This is a qualitative technique used to identify retention time regions where matrix effects occur. A constant flow of a this compound standard is infused into the mass spectrometer downstream of the analytical column. A blank matrix extract is then injected onto the column. Any fluctuation (dip or rise) in the constant signal of the infused standard points to ion suppression or enhancement at that specific retention time.[1]
Q3: My signal for this compound is low and inconsistent between replicates. What are the immediate troubleshooting steps?
A3: Low and variable signal intensity are common indicators of ion suppression caused by matrix effects.[1] Immediate actions you can take include:
-
Sample Dilution: A straightforward first step is to dilute your sample. This reduces the concentration of interfering matrix components.[1] However, ensure that the concentration of this compound remains above the instrument's limit of detection.[4]
-
Optimize Chromatography: Improving the chromatographic separation between this compound and co-eluting matrix components can significantly reduce interference.[1] This can be achieved by adjusting the mobile phase gradient, changing the solvent composition, or using a different type of analytical column.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the ESI-MS analysis of this compound.
| Observed Issue | Potential Cause | Recommended Solution(s) |
| Poor Signal-to-Noise Ratio | Ion suppression from co-eluting phospholipids or salts. | 1. Implement a more rigorous sample cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). 2. Optimize chromatographic conditions to separate the analyte from the interfering region. 3. Dilute the sample if the analyte concentration is sufficiently high. |
| Inconsistent Peak Areas Across Replicates | Variable matrix effects between samples. | 1. Use a stable isotope-labeled internal standard that is structurally similar to this compound to normalize the signal. 2. Ensure sample preparation is highly consistent across all samples. 3. Evaluate the matrix effect for each sample type if they vary significantly. |
| Peak Shape Issues (Fronting or Tailing) | High concentrations of matrix components affecting chromatography. | 1. Re-evaluate and optimize the sample preparation method to remove more of the matrix. 2. Adjust the injection solvent to be weaker than the initial mobile phase. 3. Reduce the injection volume. |
| Signal Enhancement (Unusually High Signal) | Co-eluting compounds enhancing the ionization of the analyte. | 1. While less common than suppression, this still affects quantitation. Use a matrix-matched calibration curve for accurate results. 2. Improve chromatographic separation. |
Data Presentation: Effectiveness of Sample Preparation Techniques
While specific quantitative data for this compound is highly matrix-dependent, the following table summarizes the general effectiveness of common sample preparation techniques for reducing matrix effects in lipid analysis.
| Technique | Principle | Effectiveness in Reducing Matrix Effects | Typical Analyte Recovery | Notes |
| Protein Precipitation (PPT) | Protein removal by precipitation with an organic solvent (e.g., acetonitrile, methanol). | Low to Moderate | High | Simple and fast, but often co-extracts phospholipids, a major source of matrix effects.[2] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Moderate to High | Moderate to High | Can be more selective than PPT in removing certain interferences. The choice of solvents is critical.[5] |
| Solid-Phase Extraction (SPE) | Separation based on affinity for a solid sorbent. | High | High | Generally provides the cleanest extracts by allowing for selective elution of the analyte or retention of interferences.[1] |
| Phospholipid Depletion Plates | SPE plates with a sorbent that specifically removes phospholipids. | Very High | High | Highly effective for biological matrices like plasma and serum where phospholipids are the primary interference.[2] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol allows for the quantitative determination of ion suppression or enhancement for this compound.
Materials:
-
This compound standard solution
-
Blank matrix (e.g., plasma, tissue homogenate) free of the analyte
-
All solvents and reagents used in your standard extraction procedure
Procedure:
-
Prepare Sample Set A (Neat Standard): Spike the this compound standard into a clean solvent (the same as your final reconstitution solvent) to a known final concentration.
-
Prepare Sample Set B (Blank Matrix Extract): Process the blank matrix through your entire sample preparation and extraction workflow.
-
Prepare Sample Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the this compound standard to the same final concentration as in Set A.
-
Analysis: Analyze all three sets of samples by LC-ESI-MS.
-
Calculation: Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Protocol 2: General Solid-Phase Extraction (SPE) for Triglyceride Enrichment
This is a generalized protocol for cleaning up a biological sample to enrich for triglycerides like this compound and reduce matrix effects. This protocol should be optimized for your specific application.
Materials:
-
Reversed-phase SPE cartridge (e.g., C18)
-
Water
-
Dichloromethane
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 2-3 column volumes of methanol, followed by 2-3 column volumes of water.
-
Loading: Load the pre-treated sample (e.g., plasma extract) onto the SPE cartridge.
-
Washing: Pass 2-3 column volumes of a polar solvent (e.g., water or a high-percentage aqueous methanol solution) through the cartridge to remove highly polar interferences like salts.
-
Elution: Elute the triglycerides, including this compound, with a non-polar solvent such as hexane or dichloromethane.
-
Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a solvent compatible with your LC mobile phase for analysis.
Visualizations
Caption: Troubleshooting workflow for addressing suspected matrix effects.
Caption: A typical Solid-Phase Extraction (SPE) workflow for lipid analysis.
References
Selection of mobile phase for optimal separation of triglyceride regioisomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the selection of a mobile phase for the optimal separation of triglyceride (TAG) regioisomers. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Question: Why am I observing poor resolution or complete co-elution of my triglyceride regioisomers?
Answer:
The separation of triglyceride regioisomers, such as 1,2-dipalmitoyl-3-oleoyl-glycerol (PPO) and 1,3-dipalmitoyl-2-oleoyl-glycerol (POP), is inherently challenging because they share the same fatty acid composition and thus the same equivalent carbon number (ECN).[1] This similarity in physicochemical properties makes their separation by conventional chromatographic techniques difficult.[1] The primary reasons for poor resolution or co-elution are often related to a sub-optimal choice of stationary phase, mobile phase composition, or temperature.
Troubleshooting Steps:
-
Evaluate Your Chromatographic Technique: Two primary HPLC techniques are effective for separating TAG regioisomers: Non-Aqueous Reversed-Phase (NARP) HPLC and Silver-Ion HPLC (Ag+-HPLC).[1] Supercritical Fluid Chromatography (SFC) is also an emerging powerful technique.[2][3] If you are using a standard reversed-phase method, consider switching to one of these more selective techniques.
-
Optimize the Mobile Phase Composition: The mobile phase composition is a critical factor influencing selectivity and resolution.[4]
-
For NARP-HPLC: Acetonitrile (B52724) is a common primary solvent.[4] Modifiers such as isopropanol (B130326), acetone (B3395972), or methyl tert-butyl ether are added to enhance solubility and fine-tune the separation.[1][4] Systematically varying the proportion of the modifier can significantly impact the resolution of closely eluting regioisomers.[1] Employing a gradient elution, where the mobile phase composition changes over time, is a standard and effective strategy for complex TAG mixtures.[4]
-
For Ag+-HPLC: Mobile phases typically consist of a non-polar solvent like hexane (B92381) with modifiers such as acetonitrile, isopropanol, or toluene.[1][5] A gradient of hexane-acetonitrile-2-propanol has been shown to provide good resolution and reproducibility.[5][6]
-
For SFC: Supercritical CO2 is used as the main mobile phase, with organic modifiers like methanol (B129727) and acetonitrile.[3][7]
-
-
Control the Column Temperature: Temperature plays a significant role in separation efficiency.[4]
-
In NARP-HPLC, lower temperatures (e.g., 10-20°C) can sometimes improve separation, though this may increase backpressure.[1][4]
-
Conversely, in Ag+-HPLC with hexane-based mobile phases, increasing the temperature can sometimes increase retention times for unsaturated TAGs, potentially improving resolution.[1] It is recommended to experiment with temperature in 5°C increments to find the optimal condition.[1]
-
-
Select an Appropriate Stationary Phase:
-
For NARP-HPLC, octadecylsilane (B103800) (ODS or C18) columns are widely used.[4] Polymeric ODS and C30 phases have also demonstrated good performance in recognizing structural differences between TAG regioisomers.[1][8][9] For complex mixtures, connecting two or three columns in series can enhance separation.[4][10]
-
For Ag+-HPLC, commercially available silver-ion columns are used, where silver ions are bonded to the stationary phase.[1][5]
-
Question: My chromatographic peaks are tailing. What are the common causes and how can I resolve this issue?
Answer:
Peak tailing can compromise quantification and resolution. The common causes are often related to sample overload, incompatible injection solvent, or column degradation.
Troubleshooting Steps:
-
Perform a Loading Study: Injecting too much sample can lead to peak fronting or tailing and decreased resolution.[11] To address this, perform a loading study by systematically injecting decreasing amounts of your sample until symmetrical peak shapes are achieved.[1]
-
Ensure Injection Solvent Compatibility: The solvent used to dissolve the sample should be compatible with the mobile phase. A mismatch in solvent strength can cause peak distortion.
-
Check for Column Degradation: Over time, columns can become contaminated or the stationary phase can degrade. If the above steps do not resolve the issue, consider replacing the column.
Frequently Asked Questions (FAQs)
Q1: What are the primary HPLC techniques for separating triglyceride regioisomers?
A1: The two main HPLC-based approaches are Silver-Ion HPLC (Ag+-HPLC) and Non-Aqueous Reversed-Phase (NARP) HPLC.[1] Ag+-HPLC offers excellent selectivity based on the interaction between silver ions and the double bonds of unsaturated fatty acids.[1][5] NARP-HPLC separates triglycerides based on their partitioning between a non-polar stationary phase and a polar mobile phase, and its selectivity for regioisomers can be significantly enhanced through careful optimization of the mobile phase, column, and temperature.[1]
Q2: Which mobile phase modifiers are most effective in NARP-HPLC for separating triglyceride regioisomers?
A2: In NARP-HPLC, acetonitrile is a common main component of the mobile phase.[4] Modifiers such as acetone, isopropanol (IPA), or methyl tert-butyl ether (MTBE) are frequently added to improve solubility and optimize the separation of critical regioisomeric pairs.[1][4] The choice and proportion of the modifier can significantly alter the selectivity of the separation.[4]
Q3: How does temperature affect the separation of triglyceride regioisomers in different HPLC modes?
A3: In reversed-phase HPLC, lower temperatures generally lead to better separations, although this can result in higher backpressure.[4] For some highly saturated triglycerides, solubility can be an issue at lower temperatures, necessitating a carefully optimized, slightly elevated temperature.[4] In contrast, for Ag+-HPLC using hexane-based solvents, increasing the temperature can sometimes unexpectedly increase the retention time for unsaturated TAGs, which may improve resolution.[1]
Q4: Can connecting multiple columns in series improve the separation of triglyceride regioisomers?
A4: Yes, for complex mixtures, using two or three columns connected in series can significantly enhance separation efficiency and resolution in both NARP-HPLC and Ag+-HPLC.[4][5][6][10] This approach increases the overall column length and theoretical plates, providing more opportunities for the subtle differences between regioisomers to be resolved.[10]
Q5: What is Supercritical Fluid Chromatography (SFC) and can it be used for triglyceride regioisomer separation?
A5: SFC is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[7] It has been successfully applied to the separation of TAG regioisomers and is noted for offering shorter analysis times compared to HPLC under certain conditions.[2][3] SFC coupled with mass spectrometry provides a powerful tool for both separation and identification.[3]
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Triglyceride Regioisomer Separation
| Feature | Silver-Ion HPLC (Ag+-HPLC) | Non-Aqueous Reversed-Phase (NARP) HPLC | Supercritical Fluid Chromatography (SFC) |
| Separation Principle | π-complex formation with double bonds[1][5] | Partitioning based on polarity/ECN[1][2] | Partitioning between supercritical fluid and stationary phase |
| Typical Stationary Phase | Silver ions bonded to silica[1] | C18 (Octadecylsilane), C30[1] | Chiral phases (e.g., CHIRALPAK® IG-U)[3] |
| Typical Mobile Phase | Hexane/Acetonitrile, Toluene gradients[1][5] | Acetonitrile/Isopropanol, Acetonitrile/Acetone[1][8] | Supercritical CO2 with Methanol/Acetonitrile modifier[3] |
| Key Advantage | Excellent selectivity for isomers based on unsaturation[1] | Good for general TAG profiling by ECN[1] | Fast separations[2][3] |
| Key Disadvantage | Lower selectivity for TAGs differing only in acyl chain length[12] | Poor selectivity for regioisomers without extensive method development[1] | Requires specialized instrumentation |
Table 2: Exemplary Mobile Phase Compositions for NARP-HPLC Separation of Triglyceride Regioisomers
| Stationary Phase | Mobile Phase Composition | Temperature | Application Note | Reference |
| Nucleodur C18 ISIS | Isocratic: Acetonitrile/2-propanol | 18°C | Fast separation (<15 min) of TAG regioisomers. | [8] |
| Polymeric ODS | Gradient: Acetonitrile with modifiers (e.g., isopropanol, acetone) | 10-20°C | Can enhance separation of structural isomers. | [1] |
| C30 | Gradient: Acetonitrile with modifiers | Optimized | Provides different selectivity compared to C18. | [9] |
Experimental Protocols
Protocol 1: General Method Development for NARP-HPLC Separation
-
Column Selection: Begin with a high-quality C18 or polymeric ODS column (e.g., 250 x 4.6 mm, 5 µm). For highly complex samples, consider connecting two columns in series.
-
Mobile Phase Preparation: Prepare mobile phase A (e.g., Acetonitrile) and mobile phase B (e.g., Isopropanol or Acetone). Use HPLC-grade solvents and degas thoroughly.
-
Initial Gradient: Start with a broad linear gradient (e.g., 5% to 95% B over 60 minutes) to elute all components and get an initial profile of the sample.
-
Temperature Optimization: Set the column oven to a low temperature (e.g., 15°C) and perform an initial run. Subsequently, increase the temperature in 5°C increments to observe the effect on resolution.
-
Gradient Optimization: Based on the initial run, adjust the gradient slope to improve the separation of the regioisomers of interest. A shallower gradient in the region where the isomers elute can significantly enhance resolution.
-
Modifier Selection: If resolution is still insufficient, test a different modifier (e.g., switch from isopropanol to acetone or MTBE) as this can alter the selectivity.
-
Detector: Use a mass spectrometer (MS) or an evaporative light scattering detector (ELSD) as triglycerides lack strong UV chromophores.[1]
Protocol 2: General Method for Ag+-HPLC Separation
-
Column: Use a commercially available silver-ion column (e.g., ChromSpher 5 Lipids).
-
Mobile Phase: A common mobile phase is a gradient of a weak solvent (e.g., hexane) and a stronger solvent (e.g., acetonitrile or a mixture of acetonitrile and isopropanol). A gradient of hexane-acetonitrile-2-propanol has been reported to be effective.[5][6]
-
Elution: Isocratic elution with hexane containing a small percentage of a polar modifier can be used, or a gradient elution can be employed for more complex mixtures.[1]
-
Temperature: Optimize the column temperature. Unlike NARP-HPLC, higher temperatures may improve resolution in some cases.[1]
-
Detection: Couple the HPLC system to a mass spectrometer for identification and quantification.
Visualizations
Caption: A logical workflow for troubleshooting poor separation of triglyceride regioisomers.
Caption: Comparison of the core principles of NARP-HPLC and Ag+-HPLC for TAG separation.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Regioisomeric characterization of triacylglycerols using silver-ion HPLC/MS and randomization synthesis of standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Fast non-aqueous reversed-phase liquid chromatography separation of triacylglycerol regioisomers with isocratic mobile phase. Application to different oils and fats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aocs.org [aocs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for 1,3-Dioleoyl-2-myristoyl Glycerol Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of specific triglycerides like 1,3-Dioleoyl-2-myristoyl glycerol (B35011) is crucial for product development, quality control, and various research applications. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering various detection methods to suit different analytical needs. This guide provides an objective comparison of three common HPLC-based methods for the quantification of triglycerides: HPLC with Evaporative Light Scattering Detection (HPLC-ELSD), HPLC with Charged Aerosol Detection (HPLC-CAD), and Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS/MS).
Performance Comparison of Analytical Methods
The choice of an analytical method for the quantification of 1,3-Dioleoyl-2-myristoyl glycerol depends on several factors, including the required sensitivity, selectivity, and the complexity of the sample matrix. The following tables summarize typical performance characteristics for each of the discussed methods based on published data for triglyceride analysis.
Table 1: Performance Characteristics of HPLC-ELSD for Triglyceride Analysis
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.99[1] |
| Limit of Detection (LOD) | 0.2 - 0.7 µg/mL |
| Limit of Quantification (LOQ) | 0.6 - 1.9 µg/mL |
| Accuracy (% Recovery) | 93.33 ± 0.22% |
| Precision (RSD%) | < 2% |
Table 2: Performance Characteristics of HPLC-CAD for Triglyceride Analysis
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.999[2] |
| Limit of Detection (LOD) | < 1.85 µg/mL[3] |
| Limit of Quantification (LOQ) | < 6.16 µg/mL[3] |
| Accuracy (% Recovery) | Good |
| Precision (RSD%) | < 2%[2] |
Table 3: Performance Characteristics of UPLC-MS/MS for Triglyceride Analysis
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (RSD%) | < 10% (Repeatability) |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for achieving reproducible and accurate results. Below are representative methodologies for the analysis of triglycerides using HPLC-ELSD, HPLC-CAD, and UPLC-MS/MS.
Detailed Experimental Protocol: HPLC-ELSD for Triglyceride Quantification
This protocol outlines a typical method for the separation and quantification of intact triglycerides using HPLC with an Evaporative Light Scattering Detector (ELSD).
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the oil or lipid sample into a 10 mL volumetric flask.
-
Dissolve the sample in 5 mL of hexane.
-
Bring the volume to 10 mL with isopropanol.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
2. Preparation of Calibration Standards:
-
Prepare a stock solution of this compound standard in hexane:isopropanol (1:1, v/v) at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution with the same solvent mixture to obtain a series of calibration standards ranging from 0.05 to 1.0 mg/mL.
3. Chromatographic Conditions:
-
HPLC System: A quaternary or binary HPLC system with a degasser, autosampler, and column oven.
-
Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Dichloromethane
-
-
Gradient Program:
-
Start with 70% A and 30% B.
-
Linearly increase to 70% B over 30 minutes.
-
Hold at 70% B for 10 minutes.
-
Return to initial conditions and equilibrate for 10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.[1]
4. ELSD Conditions:
-
Nebulizer Temperature: 40°C.[4]
-
Evaporator Temperature: 40°C.[4]
-
Gas Flow (Nitrogen): 1.6 SLM (Standard Liters per Minute).[4][5]
Method Validation Workflow and Data Analysis
The validation of an analytical method is a critical step to ensure its suitability for the intended purpose. A typical workflow for the validation of an HPLC method for triglyceride quantification is illustrated below.
Comparison of Alternatives
While HPLC is a dominant technique, Gas Chromatography (GC) is another widely used method for triglyceride analysis. However, GC typically requires derivatization of the triglycerides into their fatty acid methyl esters (FAMEs) prior to analysis. This adds a sample preparation step and provides information on the fatty acid profile rather than the intact triglyceride. HPLC, on the other hand, allows for the analysis of intact triglycerides, providing direct quantification of molecules like this compound.
Within HPLC, the choice of detector is a critical consideration:
-
HPLC-ELSD: This is a universal detector that is well-suited for non-volatile compounds like triglycerides that lack a strong UV chromophore.[2] It offers good sensitivity and a more uniform response for different triglycerides compared to UV detection.
-
HPLC-CAD: Similar to ELSD, CAD is a universal detector, but it often provides higher sensitivity, a wider dynamic range, and more consistent inter-analyte response.[2] This makes it an excellent choice for the simultaneous analysis of different lipid classes.
-
UPLC-MS/MS: This technique offers the highest sensitivity and selectivity.[6] The use of a mass spectrometer allows for the confirmation of the identity of the analyte and can provide structural information. This is particularly advantageous for complex matrices or when very low detection limits are required.
Conclusion
The selection of an appropriate HPLC method for the quantification of this compound should be based on the specific requirements of the analysis. For routine quality control with relatively high concentrations, HPLC-ELSD provides a robust and cost-effective solution. When higher sensitivity and a wider dynamic range are needed, HPLC-CAD is a superior choice. For applications demanding the utmost sensitivity, selectivity, and structural confirmation, particularly in complex biological matrices, UPLC-MS/MS is the gold standard. Regardless of the chosen method, rigorous validation is paramount to ensure the generation of accurate and reliable data.
References
- 1. Rapid Detection and Quantification of Triacylglycerol by HPLC–ELSD in Chlamydomonas reinhardtii and Chlorella Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hplc.eu [hplc.eu]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. HPLC-ELSD Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]
- 6. lcms.cz [lcms.cz]
Lipase Selectivity: A Comparative Analysis of 1,3-Dioleoyl-2-myristoyl glycerol and Other Triglyceride Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of lipase (B570770) selectivity towards the structured triglyceride 1,3-Dioleoyl-2-myristoyl glycerol (B35011) (OOM) in relation to other triglyceride substrates. The information presented is based on established principles of enzyme kinetics and selectivity, supported by experimental data from scientific literature. This document aims to assist researchers in selecting the appropriate lipase for specific applications, such as the synthesis of structured lipids for pharmaceutical or nutritional purposes.
Principles of Lipase Selectivity
Lipases (Triacylglycerol acylhydrolases, EC 3.1.1.3) are a class of enzymes that catalyze the hydrolysis of triglycerides into fatty acids and glycerol.[1] Their utility in biocatalysis stems from their remarkable selectivity, which can be categorized into three main types:
-
Chemoselectivity: The ability to differentiate between various chemical groups.
-
Regioselectivity: The preference for hydrolyzing ester bonds at specific positions on the glycerol backbone (sn-1, sn-2, or sn-3). Many microbial lipases are sn-1,3-specific, meaning they preferentially hydrolyze the ester bonds at the outer positions.[2][3]
-
Stereoselectivity: The ability to distinguish between enantiomers.
The selectivity of a lipase is influenced by the enzyme's structure, the substrate's molecular properties, and the reaction conditions.[4] For a structured triglyceride like OOM, with oleic acid (a long-chain unsaturated fatty acid) at the sn-1 and sn-3 positions and myristic acid (a medium-chain saturated fatty acid) at the sn-2 position, sn-1,3-specific lipases are of particular interest.
Comparative Analysis of Lipase Selectivity
While direct, comprehensive comparative studies on the lipase-catalyzed hydrolysis of 1,3-Dioleoyl-2-myristoyl glycerol (OOM) are not abundant in publicly available literature, we can infer its susceptibility to various lipases based on studies of structurally similar triglycerides and the known selectivity profiles of common lipases. The following tables summarize the selectivity of several well-characterized lipases for different fatty acid types and positional specificities.
Table 1: General Selectivity of Common Microbial Lipases
| Lipase Source | Common Designation | Regioselectivity | Fatty Acid Specificity | Potential for OOM Hydrolysis (sn-1,3) |
| Rhizomucor miehei | RML | sn-1,3 specific[5][6] | Prefers medium to long-chain fatty acids (C8-C16).[5][6][7] | High |
| Thermomyces lanuginosus | TLL | sn-1,3 specific[8] | High affinity for long-chain fatty acids like oleic acid.[9] | High |
| Candida antarctica Lipase B | CALB | Generally considered non-specific, but can show some regioselectivity.[10] | Broad, with a preference for medium-chain fatty acids.[11] | Moderate to High |
| Geotrichum candidum | GCL | sn-1,3 specific | Highly selective for long-chain unsaturated fatty acids with a cis-9 double bond (e.g., oleic acid).[11] | High |
| Candida rugosa (formerly Candida cylindracea) | CRL | sn-1,3 specific | Broad, hydrolyzes a wide range of fatty acids.[12] | High |
Inference for OOM: Based on the data, lipases from Rhizomucor miehei, Thermomyces lanuginosus, Geotrichum candidum, and Candida rugosa are expected to be highly effective in selectively hydrolyzing the oleic acid moieties at the sn-1 and sn-3 positions of OOM, leaving 2-myristoyl glycerol as a primary product. The influence of the sn-2 myristoyl group on the overall rate of hydrolysis can vary between lipases. Some studies suggest that the nature of the fatty acid at the sn-2 position can affect the activity of certain lipases on phosphatidylcholine substrates.[13]
Table 2: Influence of Fatty Acid Chain Length on Lipase Activity
| Lipase | Substrate (Fatty Acid Chain Length) | Relative Activity (%) | Reference |
| Rhizomucor miehei | Caprylic acid (C8) | 100 | [7][14] |
| Myristic acid (C14) | ~80 | [7][14] | |
| Palmitic acid (C16) | ~70 | [7][14] | |
| Thermomyces lanuginosus | Triolein (C18:1) | High | [9] |
| Tributyrin (C4) | Lower | [9] |
This data indicates that while lipases have optimal chain length preferences, they often exhibit broad substrate specificity. For OOM, the long-chain oleic acid at the sn-1 and sn-3 positions would be a favorable substrate for lipases like TLL.
Experimental Protocols
The determination of lipase selectivity involves a series of well-defined experimental procedures. Below are generalized protocols for key assays.
Determination of Positional Specificity (Regioselectivity)
This protocol is designed to identify whether a lipase is sn-1,3 specific or non-specific.
Workflow Diagram:
Caption: Experimental workflow for determining lipase regioselectivity.
Methodology:
-
Substrate Preparation: A known amount of the triglyceride substrate (e.g., OOM or a standard like triolein) is emulsified in a buffer solution (e.g., phosphate (B84403) or Tris-HCl buffer) containing a surfactant like gum arabic or Triton X-100.
-
Enzymatic Reaction: The lipase solution is added to the substrate emulsion to initiate the hydrolysis reaction. The reaction is carried out at a specific temperature and pH, which are optimized for the lipase being tested.
-
Reaction Termination: After a defined period, the reaction is stopped by adding a mixture of ethanol and acetone, which denatures the enzyme.
-
Product Extraction: The lipid components (unreacted triglyceride, diglycerides, monoglycerides, and free fatty acids) are extracted using an organic solvent system such as hexane:isopropanol.
-
Product Analysis:
-
The composition of the reaction products is analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to separate the different lipid classes.
-
The fatty acid composition of each glyceride fraction (triglyceride, diglyceride, monoglyceride) is determined by gas chromatography (GC) after transesterification to fatty acid methyl esters (FAMEs).
-
-
Interpretation: For an sn-1,3 specific lipase acting on OOM, the primary products would be oleic acid and 2-myristoyl glycerol. The presence of significant amounts of myristic acid in the free fatty acid fraction would indicate non-specific hydrolysis.
Determination of Fatty Acid Specificity
This protocol assesses the preference of a lipase for different fatty acids.
Logical Relationship Diagram:
Caption: Competitive hydrolysis for determining fatty acid specificity.
Methodology:
-
Substrate Mixture: An equimolar mixture of different triglycerides (e.g., triolein, trimyristin, tripalmitin) is prepared and emulsified.
-
Enzymatic Reaction: The lipase is added to the substrate mixture, and the reaction is allowed to proceed. Samples are taken at different time points.
-
Analysis: The free fatty acids released at each time point are quantified. This can be done by titration (pH-stat method) or by extraction followed by GC analysis.
-
Interpretation: The relative rates of release of the different fatty acids indicate the lipase's specificity. A higher rate of oleic acid release compared to myristic or palmitic acid would indicate a preference for oleic acid.
Conclusion
The selectivity of lipases is a critical factor in their application for the synthesis and modification of structured triglycerides like this compound. Based on the available data, sn-1,3 specific lipases from sources such as Rhizomucor miehei, Thermomyces lanuginosus, and Geotrichum candidum are prime candidates for the selective hydrolysis of the oleic acid moieties at the sn-1 and sn-3 positions of OOM. The choice of lipase will ultimately depend on the specific process requirements, including desired reaction rates, stability under process conditions, and cost-effectiveness. The experimental protocols outlined in this guide provide a framework for the empirical determination of lipase selectivity for novel or specific substrates.
References
- 1. Triacylglycerol lipase - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of lipase specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification and Properties of Extracellular Lipases with Transesterification Activity and 1,3-Regioselectivity from Rhizomucor miehei and Rhizopus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selectivity of Rhizomucor miehei lipase as affected by choice of cosubstrate system in ester modification reactions in organic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Substrate hydrophobicity and enzyme modifiers play a major role in the activity of lipase from Thermomyces lanuginosus - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Lipase-catalyzed hydrolysis of TG containing acetylenic FA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of sn-2 fatty acid substitution on phospholipase C enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Method validation for distinguishing between TG(18:1/14:0/18:1) and TG(18:1/18:1/14:0)
For researchers, scientists, and drug development professionals engaged in lipidomics, the precise structural elucidation of triglycerides (TGs) is paramount. Distinguishing between constitutional isomers, such as TG(18:1/14:0/18:1) and TG(18:1/18:1/14:0), presents a significant analytical challenge due to their identical mass and elemental composition. This guide provides a comparative overview of validated analytical methodologies for the effective separation and identification of these TG isomers, with a focus on experimental protocols and data presentation to aid in method selection and implementation.
Comparative Analysis of Analytical Techniques
The differentiation of TG(18:1/14:0/18:1) and TG(18:1/18:1/14:0) primarily relies on sophisticated chromatographic and mass spectrometric techniques. The choice of method often depends on the required level of specificity, sensitivity, throughput, and available instrumentation.
| Feature | Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) | Reversed-Phase Liquid Chromatography-Tandem Mass Spectrometry (RPLC-MS/MS) | Shotgun Lipidomics (Direct Infusion-MS/MS) |
| Specificity | High to Very High | High | Moderate to High |
| Sensitivity | High | High | High |
| Quantitative Accuracy | High (with appropriate standards) | High (with stable isotope-labeled internal standards) | Semi-quantitative to High (with class-specific internal standards) |
| Throughput | Medium to High | Medium | High |
| Cost | High | High | Medium to High |
| Expertise Required | High | High | High |
| Sample Preparation | Moderate | Moderate | Minimal |
| Isomer Resolution | Excellent for regioisomers and enantiomers[1][2][3] | Good for regioisomers with optimized chromatography[4][5] | Limited without chromatographic separation[4][6] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation and sample matrix.
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)
SFC is a powerful technique for the separation of lipid isomers, offering high resolution and shorter analysis times compared to traditional HPLC.[1][2][7][8]
Lipid Extraction:
-
Homogenize the biological sample (e.g., tissue, plasma) in a chloroform/methanol (B129727) mixture (2:1, v/v).
-
Induce phase separation by adding water.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent (e.g., isopropanol/acetonitrile).
SFC-MS Analysis:
-
SFC System: A system capable of handling supercritical CO2.
-
Column: A chiral column such as one based on a tris(3,5-dimethylphenylcarbamate) derivative of amylose (B160209) is often effective for separating both regioisomers and enantiomers.[2][3]
-
Mobile Phase: Supercritical CO2 as the primary mobile phase with a co-solvent (modifier) such as methanol or acetonitrile. A gradient of the modifier is typically used.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is common, often with the addition of ammonium (B1175870) formate (B1220265) to the modifier to promote the formation of [M+NH4]+ adducts.
-
MS/MS Analysis: Perform collision-induced dissociation (CID) on the precursor ions corresponding to the TG isomers. The fragmentation patterns will differ based on the fatty acid at the sn-2 position. For TG(18:1/14:0/18:1), the loss of 18:1 will be less favorable from the sn-2 position compared to the sn-1/3 positions. For TG(18:1/18:1/14:0), the loss of 14:0 from the sn-2 position will be less favorable.[4][9]
Reversed-Phase Liquid Chromatography-Tandem Mass Spectrometry (RPLC-MS/MS)
RPLC separates lipids based on their hydrophobicity, which is influenced by both chain length and the position of fatty acids on the glycerol (B35011) backbone.[4][10][11]
Lipid Extraction:
-
The lipid extraction protocol is similar to that for SFC-MS. The use of a stable isotope-labeled internal standard, if available, is recommended for accurate quantification.
RPLC-MS/MS Analysis:
-
LC System: A UHPLC system is preferred for better resolution and shorter run times.
-
Column: A C18 or C30 reversed-phase column with a long column length or multiple columns in series may be necessary to achieve separation of the isomers.[5]
-
Mobile Phase: A binary gradient is common, consisting of an aqueous solvent (A) and an organic solvent mixture (B). For example:
-
Solvent A: Water with a small amount of formic acid and ammonium formate.
-
Solvent B: Acetonitrile/isopropanol mixture.
-
-
Mass Spectrometer and Ionization: Similar to SFC-MS, a high-sensitivity mass spectrometer with ESI in positive ion mode is used.
-
MS/MS Analysis: The principles of fragmentation for distinguishing isomers are the same as in SFC-MS. The relative abundance of fragment ions resulting from the neutral loss of the fatty acids will be indicative of their position on the glycerol backbone.
Shotgun Lipidomics (Direct Infusion-MS/MS)
This high-throughput technique involves the direct infusion of a total lipid extract into the mass spectrometer without prior chromatographic separation.[4][6] Isomer differentiation relies solely on the mass spectrometer's ability to induce and detect position-specific fragmentation.
Lipid Extraction:
-
Lipid extraction is performed as described above. The use of class-specific internal standards is crucial for quantification.
Direct Infusion-MS/MS Analysis:
-
Infusion: The lipid extract is infused directly into the mass spectrometer's ion source at a constant flow rate.
-
Mass Spectrometer: A high-resolution tandem mass spectrometer is essential.
-
Ionization and Adduct Formation: ESI in positive ion mode is typically used. The choice of cationizing agent (e.g., NH4+, Li+, Na+) can significantly influence the fragmentation pattern and the ability to distinguish isomers.[4][9][12] Lithium adducts, for instance, can provide more diagnostic fragment ions.[4]
-
MS/MS Fragmentation: Collision-induced dissociation (CID) is applied to the selected precursor ion. The ratio of the fragment ions corresponding to the loss of each fatty acid is used to infer the relative abundance of the isomers. More advanced fragmentation techniques like electron-induced dissociation (EID) can provide more detailed structural information.[13]
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical basis for distinguishing between TG(18:1/14:0/18:1) and TG(18:1/18:1/14:0).
Caption: General experimental workflow for the separation and identification of triglyceride isomers.
Caption: Logical diagram of isomer differentiation based on fragmentation patterns in tandem mass spectrometry.
References
- 1. Chiral separation of Triacyclglycerols Isomers by Supercritical fluid chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. researchgate.net [researchgate.net]
- 3. Direct Chiral Supercritical Fluid Chromatography-Mass Spectrometry Analysis of Monoacylglycerol and Diacylglycerol Isomers for the Study of Lipase-Catalyzed Hydrolysis of Triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utupub.fi [utupub.fi]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. Modeling the fragmentation patterns of triacylglycerides in mass spectrometry allows the quantification of the regioisomers with a minimal number of standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. lcms.cz [lcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. Structural identification of triacylglycerol isomers using electron impact excitation of ions from organics (EIEIO) - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Certified Reference Materials for Triglyceride Analysis
For researchers, scientists, and drug development professionals engaged in lipid analysis, the accuracy and comparability of triglyceride measurements are paramount. This guide provides an objective comparison of commercially available Certified Reference Materials (CRMs) for triglyceride analysis, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reference material for your laboratory's needs.
The use of CRMs is fundamental to establishing metrological traceability, ensuring that measurement results are accurate, reliable, and comparable across different laboratories and analytical methods. This guide focuses on a comparison of prominent CRMs and the analytical methods they are used to validate.
Comparison of Certified Reference Materials for Triglyceride Analysis
The selection of a suitable CRM is a critical first step in ensuring the quality of triglyceride analysis. Here, we compare three globally recognized CRMs: NIST SRM 1951b, KRISS CRM 111-01-011, and a multi-component triglyceride mixture from Sigma-Aldrich (TraceCERT®).
| Feature | NIST SRM 1951b | KRISS CRM 111-01-011 | Sigma-Aldrich TraceCERT® Triglyceride Mixture |
| Matrix | Frozen Human Serum | Frozen Human Serum | Solid (mixture of pure triglycerides) |
| Analytes | Total Cholesterol, HDL-Cholesterol, LDL-Cholesterol, Triglycerides (Total Glycerides and Triglycerides only) | Triglycerides | Glyceryl tridecanoate, Glyceryl tridodecanoate, Glyceryl trimyristate, Glyceryl trioctanoate, Tripalmitin |
| Certified Value (Triglycerides) | Level I: 97.06 ± 0.84 mg/dL Level II: 167.6 ± 2.1 mg/dL[1] | 1.825 ± 0.072 mmol/kg[2][3] | Not applicable (mixture of individual compounds with specified masses) |
| Certification Method | Isotope Dilution/Gas Chromatography/Mass Spectrometry (ID/GC/MS)[4] | Isotope Dilution-Liquid Chromatography–Tandem Mass Spectrometry (ID-LC–MS/MS)[2][3] | Produced and certified in accordance with ISO 17034 and ISO/IEC 17025 |
| Intended Use | Evaluating accuracy of clinical procedures, validating secondary reference materials[4] | Ensuring SI-traceability in triglyceride measurements[2][3] | Calibration, method validation, and quality control, particularly for chromatographic methods |
Performance of Common Triglyceride Analysis Methods
The performance of any triglyceride analysis is dependent on both the reference material used for calibration and the analytical method employed. The U.S. Centers for Disease Control and Prevention (CDC) Lipid Standardization Program provides a framework for assessing the accuracy and precision of these methods against a reference measurement procedure.
| Analytical Method | Typical Bias from Reference Method | Inter-Laboratory CV (%) | Key Considerations |
| Enzymatic Methods | -0.13% to -0.71%[5][6] | 2.9% to 7.73% | Widely used in automated clinical analyzers. Performance can vary between reagent manufacturers. |
| Fluorometric Methods | -0.13% to -0.71%[5][6] | Generally higher than enzymatic methods | Less common now, largely replaced by enzymatic assays. |
| Gas Chromatography-Isotope Dilution Mass Spectrometry (GC-IDMS) | Reference Method (Bias ≈ 0) | < 1.5%[7] | Considered the "gold standard" reference method by the CDC for its high accuracy and precision.[8] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for minimizing inter-laboratory variability and ensuring accurate results.
Enzymatic Triglyceride Assay (Generalized Protocol)
This is the most common routine method used in clinical laboratories. The principle involves the enzymatic hydrolysis of triglycerides to glycerol (B35011) and free fatty acids, followed by a series of coupled enzymatic reactions that result in the formation of a colored or fluorescent product.
a. Reagent Preparation:
-
Reconstitute the enzyme reagents and prepare the working reagent according to the manufacturer's instructions. This typically involves dissolving lyophilized powders in the provided buffer.
b. Standard Curve Preparation:
-
Prepare a series of triglyceride standards by diluting a stock standard solution with the assay buffer to generate a standard curve covering the expected range of triglyceride concentrations in the samples.
c. Sample Preparation:
-
Serum or plasma samples can often be used directly.[9] If necessary, dilute samples with high triglyceride concentrations with assay buffer to fall within the range of the standard curve.[4]
d. Assay Procedure (Automated or Manual):
-
Add a small volume of each standard and sample to individual wells of a microplate.
-
Add the working enzyme reagent to each well.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 5-10 minutes) to allow the enzymatic reactions to proceed.[4]
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
e. Data Analysis:
-
Subtract the absorbance/fluorescence of the blank from all standard and sample readings.
-
Plot the corrected readings for the standards against their known concentrations to generate a standard curve.
-
Determine the triglyceride concentration of the samples by interpolating their corrected readings from the standard curve.
CDC Reference Method: Gas Chromatography-Isotope Dilution Mass Spectrometry (GC-IDMS)
This is a highly accurate and precise method used by the CDC to assign reference values to serum materials.
a. Principle: GC-IDMS involves the addition of a known amount of a stable isotope-labeled internal standard of the analyte (e.g., ¹³C₃-glycerol) to the sample. The sample is then processed to hydrolyze the triglycerides, releasing glycerol. The glycerol is derivatized to make it volatile, and the derivatized products are separated by gas chromatography and detected by mass spectrometry. The ratio of the signal from the natural analyte to the signal from the isotope-labeled internal standard is used to calculate the exact concentration of the analyte.[8]
b. Key Steps:
-
Sample Preparation: A known amount of the isotopically labeled internal standard is added to a measured volume of the serum sample.
-
Hydrolysis: The triglycerides in the sample are hydrolyzed under basic conditions to release glycerol.
-
Derivatization: The glycerol is converted to a volatile derivative, typically by reaction with acetic anhydride (B1165640) and pyridine.[8]
-
Extraction: The derivatized glycerol is extracted into an organic solvent.
-
GC-MS Analysis: The extracted sample is injected into the GC-MS system. The gas chromatograph separates the derivatized glycerol from other components, and the mass spectrometer detects and quantifies the natural and isotope-labeled derivatives.
-
Quantification: The concentration of triglycerides is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a primary reference material (e.g., NIST SRM 1595 Tripalmitin).
Visualizing Key Processes
To further aid in understanding the context and application of triglyceride analysis, the following diagrams illustrate a key metabolic pathway and a typical workflow for a clinical lipid panel.
Caption: A simplified diagram of the triglyceride metabolism pathway.
Caption: A typical workflow for a clinical lipid panel analysis.
References
- 1. cdc.gov [cdc.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. Comparison between the triglycerides standardization of routine methods used in Japan and the chromotropic acid reference measurement procedure used by the CDC Lipid Standardization Programme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison between the triglycerides standardization of routine methods used in Japan and the chromotropic acid reference measurement procedure used by the CDC Lipid Standardization Programme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to make things work again--troubleshooting using the GC-IDMS determination of triacylglycerols as an example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. sciencellonline.com [sciencellonline.com]
A Comparative Guide to In-Vitro Digestion Models for Triglyceride Absorption
For Researchers, Scientists, and Drug Development Professionals
In the study of lipid metabolism and the development of lipid-based drug delivery systems, in-vitro digestion models are indispensable tools. They provide a controlled environment to investigate the complex processes of triglyceride (TG) hydrolysis and subsequent fatty acid and monoglyceride absorption, offering a cost-effective and ethical alternative to in-vivo studies.[1][2] This guide offers a comparative overview of common in-vitro models, detailing their methodologies and presenting quantitative data to aid in model selection.
Overview of In-Vitro Digestion Models
In-vitro digestion models are broadly categorized into static and dynamic systems.
-
Static models are characterized by fixed conditions (pH, enzyme concentration) for each digestive phase (oral, gastric, intestinal).[3][4] They are simpler, more accessible, and ideal for high-throughput screening.[5][6] The internationally recognized INFOGEST protocol is a prime example of a standardized static model.[5][7]
-
Dynamic models aim to more closely mimic physiological reality by simulating processes like gastric emptying, gradual secretion of digestive fluids, and pH changes.[8][9] These models, while more complex, offer a more nuanced understanding of digestion kinetics.[8]
A crucial component often coupled with these digestion models is a cell-based absorption model, most commonly utilizing Caco-2 cells . These human colon adenocarcinoma cells differentiate to form a polarized monolayer that simulates the intestinal barrier, allowing for the study of lipid transport and absorption.[1][10][11]
Comparative Performance of In-Vitro Digestion Models
The choice of model significantly impacts experimental outcomes. The following table summarizes key quantitative data from comparative studies.
| Model Type | Key Parameter | Triglyceride Substrate | Result | Reference |
| Static vs. Dynamic | Final Free Fatty Acid (FFA) Release | Glycerol Trilaurate (GTL) | 58.56% | [8] |
| Glycerol Tripalmitate (GTP) | 54.36% | [8] | ||
| Glycerol Tristearate (GTS) | 52.97% | [8] | ||
| Static Infant Model | Lipolysis Degree | Human Milk | 86.8% | [12] |
| Bovine Milk | 80.2% | [12] | ||
| Caprine Milk | 82.7% | [12] | ||
| Static Model (INFOGEST) | Lipolysis Extent (Healthy Conditions: pH 7, 10 mM Bile) | Various Foods | >90% for 30 out of 52 foods | [13] |
| Static Model (INFOGEST) | Lipolysis Extent (Cystic Fibrosis Conditions: pH 6, 1 mM Bile) | Various Foods | >90% for only 1 out of 52 foods | [13] |
A notable finding is that dynamic models can show some degree of gastric lipase (B570770) activity, which is often negligible in static models.[8]
Experimental Protocols
Detailed and standardized protocols are critical for reproducibility. Below are outlines for the widely used INFOGEST static model and a general procedure for Caco-2 cell absorption studies.
1. INFOGEST 2.0 Static In-Vitro Digestion Protocol (Adapted for Lipids)
This protocol simulates the oral, gastric, and intestinal phases of digestion.[3][5][14]
-
Oral Phase:
-
Mix the food sample with simulated salivary fluid (SSF) at a 1:1 (w/w) ratio.
-
Adjust pH to 7.0.
-
Incubate at 37°C for 2 minutes with gentle agitation.
-
-
Gastric Phase:
-
Add simulated gastric fluid (SGF) containing pepsin and gastric lipase to the oral bolus at a 1:1 (v/w) ratio.
-
Adjust pH to 3.0.
-
Incubate at 37°C for 2 hours with constant mixing.
-
-
Intestinal Phase:
-
Add simulated intestinal fluid (SIF) containing pancreatin (B1164899) and bile salts to the gastric chyme at a 1:1 (v/v) ratio.
-
Adjust pH to 7.0.
-
Incubate at 37°C for 2 hours with constant mixing.
-
The extent of lipolysis is often determined by titrating the released free fatty acids (FFAs) with NaOH using a pH-stat device.[6]
-
2. Caco-2 Cell Model for Triglyceride Absorption
This procedure is performed after the in-vitro digestion phase to assess the transport of digestion products across an intestinal barrier model.[1][10][11]
-
Cell Culture: Culture Caco-2 cells on permeable membrane inserts until they form a confluent and differentiated monolayer (typically 15-21 days post-seeding).
-
Application of Digesta:
-
Isolate the micellar fraction from the intestinal digesta via ultracentrifugation.
-
Apply the micellar fraction to the apical side of the Caco-2 cell monolayer.
-
-
Incubation: Incubate the cells at 37°C for a specified period (e.g., 4 hours) to allow for absorption.[11]
-
Sample Collection: Collect the medium from the basolateral compartment.
-
Analysis: Analyze the basolateral medium for the presence of resynthesized triglycerides within chylomicrons and other lipoproteins to quantify absorption.
Visualizing the Workflow and Pathways
Experimental Workflow for In-Vitro Digestion and Absorption
The following diagram illustrates the sequential steps involved in a typical in-vitro triglyceride digestion and absorption experiment.
Caption: Workflow of TG digestion and Caco-2 absorption.
Triglyceride Absorption and Re-esterification Pathway in Enterocytes
This diagram outlines the key steps of lipid absorption and metabolism within an intestinal cell (enterocyte). Pancreatic lipase breaks down triglycerides into fatty acids and monoglycerides, which are then absorbed and re-formed into triglycerides for transport.[15][16][17][18]
Caption: Cellular pathway of triglyceride absorption.
References
- 1. Using Caco-2 Cells to Study Lipid Transport by the Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. INFOGEST static in vitro simulation of gastrointestinal food digestion - Quadram Institute [quadram.ac.uk]
- 4. INFOGEST static in vitro simulation of gastrointestinal food digestion | Springer Nature Experiments [experiments.springernature.com]
- 5. INFOGEST | BIO-CAT [bio-cat.com]
- 6. researchgate.net [researchgate.net]
- 7. Static in vitro digestion method - INFOGEST, 2015 | PDF [slideshare.net]
- 8. Comparative evaluation of static and dynamic simulated digestion models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In-vitro digestion models: a critical review for human and fish and a protocol for in-vitro digestion in fish - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using Caco-2 Cells to Study Lipid Transport by the Intestine [jove.com]
- 11. Video: Using Caco-2 Cells to Study Lipid Transport by the Intestine [jove.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. In Vitro Digestion of Lipids in Real Foods: Influence of Lipid Organization Within the Food Matrix and Interactions with Nonlipid Components - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] INFOGEST static in vitro simulation of gastrointestinal food digestion | Semantic Scholar [semanticscholar.org]
- 15. longdom.org [longdom.org]
- 16. Digestion and Absorption of Lipids – Nutrition: Science and Everyday Application [pressbooks.library.vcu.edu]
- 17. Digestion and Absorption of Dietary Triglycerides | Abdominal Key [abdominalkey.com]
- 18. Fat digestion and absorption: Normal physiology and pathophysiology of malabsorption, including diagnostic testing - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Effects of Different Triglycerides on Cell Membrane Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of how different triglycerides impact the physical and functional properties of cell membranes. The information presented is supported by established experimental data and methodologies to assist in the design and interpretation of cell-based assays and drug delivery systems.
Impact of Triglyceride Structure on Membrane Characteristics
The structure of triglycerides, specifically the chain length and degree of saturation of their constituent fatty acids, plays a pivotal role in modulating the biophysical properties of the cell membrane. These alterations can have profound effects on membrane fluidity, permeability, and the organization of membrane microdomains, which in turn influence cellular signaling and transport processes.
Saturated fatty acids, which lack double bonds, have straight hydrocarbon chains that allow for tight packing within the membrane, leading to a more ordered and rigid structure.[1][2] In contrast, unsaturated fatty acids contain one or more double bonds, which introduce kinks in their hydrocarbon tails.[1] These kinks disrupt the close packing of lipids, resulting in a more disordered and fluid membrane.[1][2]
The length of the fatty acid chain also influences membrane fluidity. Shorter fatty acid chains have weaker van der Waals interactions and are more mobile, contributing to increased membrane fluidity.[3] Conversely, longer chains lead to stronger interactions and a more viscous, less fluid membrane.
Quantitative Comparison of Triglyceride Effects
The following table summarizes the observed effects of different classes of triglycerides on key cell membrane properties. The data is compiled from various experimental studies and provides a comparative overview.
| Triglyceride Type | Fatty Acid Chain Length | Saturation | Effect on Membrane Fluidity | Effect on Membrane Permeability | Influence on Lipid Rafts |
| Short-Chain Triglycerides (SCTs) | Short (2-6 carbons) | Saturated | Increased fluidity due to less packing.[3] | Generally increased. | May disrupt raft formation due to increased disorder. |
| Medium-Chain Triglycerides (MCTs) | Medium (6-12 carbons) | Saturated | Moderate increase in fluidity compared to LCTs. | Moderately increased. | Can alter raft composition and stability. |
| Long-Chain Triglycerides (LCTs) - Saturated | Long (>12 carbons) | Saturated | Decreased fluidity, more ordered membrane.[1][2] | Decreased permeability.[2] | Promote the formation and stability of lipid rafts.[4] |
| Long-Chain Triglycerides (LCTs) - Monounsaturated | Long (>12 carbons) | Monounsaturated | Increased fluidity compared to saturated LCTs.[1][2] | Increased permeability.[2] | May alter the composition and size of lipid rafts. |
| Long-Chain Triglycerides (LCTs) - Polyunsaturated (PUFAs) | Long (>12 carbons) | Polyunsaturated | Significantly increased fluidity.[1][5] | Significantly increased permeability.[5] | Can displace cholesterol from rafts, altering their structure and function.[5] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to enable replication and further investigation.
Measurement of Membrane Fluidity using Fluorescence Anisotropy
Fluorescence anisotropy is a technique used to measure the rotational mobility of a fluorescent probe embedded in the lipid bilayer, which is inversely related to the local viscosity or fluidity of the membrane.
Principle: A fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), is incorporated into the cell membrane. The sample is excited with vertically polarized light. The emitted fluorescence is measured in both vertical and horizontal planes. The fluorescence anisotropy (r) is calculated using the following formula:
r = (Ivv - G * Ivh) / (Ivv + 2 * G * Ivh)
where:
-
Ivv is the fluorescence intensity measured with both excitation and emission polarizers in the vertical position.
-
Ivh is the fluorescence intensity measured with the excitation polarizer in the vertical position and the emission polarizer in the horizontal position.
-
G is the grating correction factor, which corrects for the differential transmission of vertically and horizontally polarized light by the instrument.
A higher anisotropy value indicates restricted rotational motion and thus a less fluid membrane, while a lower value signifies greater rotational freedom and a more fluid membrane.
Protocol:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with the different triglycerides for the specified duration.
-
Labeling with Fluorescent Probe:
-
Prepare a stock solution of DPH in a suitable solvent (e.g., tetrahydrofuran) at a concentration of 2 mM.
-
Dilute the DPH stock solution in a serum-free culture medium to a final concentration of 2 µM.
-
Remove the culture medium from the cells and wash with phosphate-buffered saline (PBS).
-
Incubate the cells with the DPH labeling solution for 30-45 minutes at 37°C, protected from light.
-
-
Cell Harvesting and Resuspension:
-
After incubation, wash the cells twice with PBS to remove excess probe.
-
Harvest the cells using a non-enzymatic method (e.g., cell scraping) to avoid membrane damage.
-
Resuspend the cells in PBS to a concentration of approximately 1 x 10^6 cells/mL.
-
-
Fluorescence Anisotropy Measurement:
-
Transfer the cell suspension to a quartz cuvette.
-
Use a spectrofluorometer equipped with polarizers to measure the fluorescence anisotropy.
-
Set the excitation wavelength to 360 nm and the emission wavelength to 430 nm for DPH.
-
Record the Ivv and Ivh values and calculate the anisotropy.
-
Measurement of Membrane Order using Laurdan Generalized Polarization (GP)
Laurdan is a fluorescent probe that exhibits a spectral shift depending on the polarity of its environment, which is related to the degree of water penetration into the lipid bilayer and thus the packing of the lipid molecules.
Principle: In a more ordered (gel-like) membrane, water penetration is limited, and Laurdan emits in the blue region of the spectrum (around 440 nm). In a more disordered (liquid-crystalline) membrane, water molecules can penetrate the bilayer, and Laurdan's emission shifts to the green region (around 490 nm). The Generalized Polarization (GP) value is calculated from the fluorescence intensities at these two wavelengths and provides a measure of membrane lipid order.
GP = (I440 - I490) / (I440 + I490)
GP values range from +1 (highly ordered) to -1 (highly disordered).
Protocol:
-
Cell Culture and Treatment: Follow the same procedure as for fluorescence anisotropy.
-
Labeling with Laurdan:
-
Prepare a stock solution of Laurdan in a suitable solvent (e.g., dimethylformamide) at a concentration of 2 mM.
-
Dilute the Laurdan stock solution in a serum-free culture medium to a final concentration of 5 µM.
-
Incubate the cells with the Laurdan labeling solution for 30-60 minutes at 37°C, protected from light.
-
-
Cell Harvesting and Resuspension: Follow the same procedure as for fluorescence anisotropy.
-
Laurdan GP Measurement:
-
Transfer the cell suspension to a quartz cuvette.
-
Use a spectrofluorometer to measure the fluorescence emission spectrum from 400 nm to 550 nm, with an excitation wavelength of 350 nm.
-
Record the fluorescence intensities at 440 nm (I440) and 490 nm (I490) and calculate the GP value.
-
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for Membrane Fluidity Measurement
Caption: Workflow for measuring cell membrane fluidity after triglyceride treatment.
G-Protein Coupled Receptor (GPCR) Signaling Pathway Modulated by Fatty Acids
Caption: Activation of a G-protein coupled receptor by a long-chain fatty acid.
References
A Researcher's Guide to Cross-Validation of Analytical Methods for Triglyceride Isomer Quantification
For researchers, scientists, and drug development professionals, the precise quantification of triglyceride (TG) isomers is crucial. The specific position of fatty acids on the glycerol (B35011) backbone (sn-position) creates regioisomers and enantiomers that can have vastly different metabolic, physical, and nutritional properties.[1][2] Consequently, robust and reliable analytical methods are paramount for quality control in food science, understanding metabolic pathways, and developing lipid-based therapeutics.
This guide provides an objective comparison of the primary analytical techniques used for TG isomer quantification: Liquid Chromatography-Mass Spectrometry (LC-MS), Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). We present a cross-validation framework, supported by performance data and detailed experimental protocols, to assist in selecting and validating the most appropriate method for your research needs.
Performance Comparison: A Quantitative Overview
The selection of an analytical technique often involves a trade-off between resolution, speed, sensitivity, and the need for sample derivatization. The following table summarizes typical performance characteristics for the leading methods in TG isomer analysis. The data represents a synthesis of values reported across various validation studies.
| Validation Parameter | LC-MS/MS (e.g., UPLC-C18) | SFC-MS (Chiral Column) | GC-MS |
| Principle | Separation of intact TGs based on polarity/hydrophobicity, with MS/MS for structural confirmation.[3] | Separation of intact TGs using supercritical CO2 as a mobile phase, excellent for chiral and positional isomers.[2][4] | Separation of fatty acid methyl esters (FAMEs) after transesterification, or less commonly, intact TGs at high temperatures.[5][6] |
| Accuracy (Recovery) | 95 - 105% | 95 - 110% | 95 - 105%[5] |
| Precision (RSD%) | < 5% | < 5% | < 5%[5] |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99[5] |
| Limit of Detection (LOD) | ~0.1 - 10 ng/mL | ~1 - 20 ng/mL | ~1 - 330 ng/mL (as FAMEs)[5] |
| Limit of Quantification (LOQ) | ~0.5 - 30 ng/mL | ~5 - 60 ng/mL | ~1 - 1000 ng/mL (as FAMEs)[5] |
| Isomer Resolution | Good for regioisomers (e.g., ABA vs. AAB) with specific columns (e.g., Ag+-HPLC) or MS/MS fragmentation patterns.[3][7] | Excellent for both regioisomers and enantiomers, often providing baseline separation.[2][8] | Primarily for fatty acid profiling. Regioisomer information can be inferred from fragmentation of intact TGs but is challenging.[6] |
| Analysis Time | 10 - 40 minutes[2][9] | 5 - 20 minutes[8] | 20 - 40 minutes (plus derivatization time) |
Workflow for Method Cross-Validation
A cross-validation study is essential to ensure that an alternative analytical method provides results that are statistically equivalent to an established one. The diagram below illustrates a typical workflow for this process.
Detailed Experimental Protocols
Reproducible and accurate results depend on robust experimental protocols. The following sections provide representative methodologies for the three key techniques.
This method is suitable for analyzing intact triglyceride isomers without derivatization.[9]
-
Sample Preparation:
-
Extract total lipids from the sample matrix (e.g., plasma, homogenized tissue) using a methyl-tert-butyl ether (MTBE) based method.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the extract in a suitable solvent mixture, such as methanol (B129727)/chloroform (1:1, v/v), containing an internal standard (e.g., tri-17:1 TG).[3]
-
-
Chromatography (UPLC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A time-gradient from 30% B to 100% B over 10-20 minutes.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Column Temperature: 55 °C.
-
-
Mass Spectrometry (Tandem Quadrupole):
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Precursor Ion: Select the ammonium adduct of the target TG, [M+NH4]+.
-
Product Ion Monitoring (MRM): Monitor the neutral loss of specific fatty acids. The differential loss of fatty acids from the sn-1/3 versus the sn-2 position allows for relative quantification of regioisomers.[3][9] For example, for a TG containing palmitic (P) and oleic (O) acids like OPO and POO, monitor the transitions corresponding to the loss of oleic acid and palmitic acid.
-
Supercritical Fluid Chromatography offers superior resolution for chiral and positional isomers with faster analysis times.[2][8]
-
Sample Preparation:
-
Perform lipid extraction as described for the LC-MS method.
-
Reconstitute the dried lipid extract in a non-polar solvent like hexane (B92381) or isopropanol.
-
-
Chromatography (SFC):
-
Column: A chiral column, such as one based on a tris(3,5-dimethylphenylcarbamate) derivative of amylose (B160209) or cellulose (B213188) (e.g., CHIRALPAK series).[2][8]
-
Mobile Phase: Supercritical CO2 with a modifier such as methanol or acetonitrile.
-
Gradient: A gradient of the modifier from 5% to 40% over 5-15 minutes.
-
Flow Rate: 1.5 - 3.0 mL/min.
-
Backpressure: 15 MPa.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry:
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or ESI, positive mode. APCI is often preferred for less polar lipids like TGs.[10]
-
Scan Mode: Full scan mode to identify TG species or tandem MS (MS/MS) to confirm fatty acid composition and aid in isomer identification based on fragmentation patterns.
-
While less direct for isomer analysis, GC-MS is the gold standard for determining the overall fatty acid composition of a sample.[5]
-
Sample Preparation (Transesterification):
-
Extract total lipids from the sample.
-
Transesterify the triglycerides to fatty acid methyl esters (FAMEs) by heating with a reagent such as methanolic HCl or BF3-methanol.
-
Extract the resulting FAMEs with a non-polar solvent like hexane.
-
Wash the extract and dry it over anhydrous sodium sulfate (B86663) before injection.
-
-
Chromatography (GC):
-
Column: A polar capillary column (e.g., DB-5ms or similar, 30 m x 0.25 mm, 0.25 µm film thickness).[11]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250-300°C at 10-15°C/min and hold for 10 minutes.[11]
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Identification: FAMEs are identified by comparing their retention times and mass spectra to known standards and library databases (e.g., NIST). Quantification is typically performed using an internal standard.
-
Conclusion
The choice of analytical method for triglyceride isomer quantification depends heavily on the specific research question.
-
LC-MS/MS is a versatile and robust method for the routine quantification of intact TG regioisomers in complex matrices.[3][7]
-
SFC-MS provides unparalleled separation power for both regioisomers and enantiomers, making it the technique of choice when baseline separation of chiral isomers is required, often with the benefit of high throughput.[2][4]
-
GC-MS remains a fundamental technique for fatty acid profiling but is an indirect method for isomer analysis.[5]
For rigorous validation, employing at least two orthogonal methods (e.g., SFC-MS and LC-MS/MS) is recommended. This cross-validation approach ensures the highest confidence in the identification and quantification of triglyceride isomers, a critical step in advancing research in drug development, nutrition, and clinical diagnostics.
References
- 1. Development of Analytical Methods and Nutritional Studies Using Synthetic Fatty Acids and Triacylglycerols [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of triacylglycerol regioisomers in oils and fat using different mass spectrometric and liquid chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct Chiral Supercritical Fluid Chromatography-Mass Spectrometry Analysis of Monoacylglycerol and Diacylglycerol Isomers for the Study of Lipase-Catalyzed Hydrolysis of Triacylglycerols [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. aocs.org [aocs.org]
- 11. benchchem.com [benchchem.com]
A Researcher's Guide to High-Performance Liquid Chromatography (HPLC) Columns for the Separation of Triglyceride Isomers
The precise separation and analysis of triglyceride (TAG) isomers are critical in fields ranging from food science and nutrition to clinical diagnostics and lipidomics. Due to their structural similarity, separating these isomers—which can differ merely by the position of fatty acids on the glycerol (B35011) backbone (regioisomers) or their stereochemistry (enantiomers)—presents a significant analytical challenge. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose, with the choice of column being the most critical factor for a successful separation.
This guide provides an objective comparison of the most common HPLC columns used for separating TAG isomers, supported by experimental data and detailed protocols to aid researchers in selecting the optimal stationary phase for their analytical needs.
Comparative Performance of HPLC Columns
The separation of TAG isomers is primarily accomplished using three types of HPLC columns: Reversed-Phase (C18 and C30), Silver-Ion, and Chiral columns. Each operates on a different separation principle, making them suitable for distinct types of isomerism.
Reversed-Phase (RP-HPLC) Columns: C18 vs. C30
Reversed-phase chromatography is a powerful technique that separates TAGs based on their overall hydrophobicity, which is often expressed as the Equivalent Carbon Number (ECN). The ECN is calculated as the total number of carbon atoms in the fatty acid chains minus twice the number of double bonds (ECN = CN - 2xDB).[1] While standard RP-HPLC is excellent for separating TAGs into ECN groups, resolving isomers within the same ECN group, such as regioisomers (e.g., 1,2-dipalmitoyl-3-oleoyl-glycerol, PPO, vs. 1,3-dipalmitoyl-2-oleoyl-glycerol, POP), is exceptionally difficult.[2]
C18 (Octadecylsilane) Columns: C18 columns are the most widely used stationary phases in RP-HPLC.[3] They provide robust separation based on ECN but often fail to resolve regioisomers with identical fatty acid compositions, leading to co-elution.[2]
C30 Columns: C30 columns offer a unique advantage due to their high shape selectivity.[4][5][6] The longer alkyl chains of the C30 phase provide enhanced steric interactions with the TAG molecules, allowing for better discrimination between subtle structural differences. This makes C30 columns superior to C18 for resolving structurally related hydrophobic isomers.[4][5][6] For complex samples like cooking oils, C30 columns can provide significantly higher resolution than their C18 counterparts.[4][6]
| Parameter | Acclaim C18 Column | Acclaim C30 Column | Reference |
| Application | Triglyceride profiling of peanut oil | Triglyceride profiling of peanut oil | [4] |
| Performance | Good separation by ECN | Higher resolution and better separation of individual TAGs compared to C18 | [4] |
| Key Advantage | General-purpose TAG profiling | High shape selectivity for resolving structurally similar TAGs | [5][6] |
Silver-Ion (Ag+-HPLC) Columns
Silver-ion HPLC is a powerful and often-referenced method for the separation of TAG isomers based on the degree, configuration (cis/trans), and position of unsaturation in their fatty acid chains.[2][7] The separation mechanism relies on the formation of reversible π-complexes between the silver ions (+) bonded to the stationary phase and the π-electrons of the double bonds in the unsaturated fatty acids.[2][8] The strength of this interaction is influenced by the number and geometry of the double bonds, enabling the resolution of isomers that are inseparable by RP-HPLC.[2]
Ag+-HPLC is particularly effective for:
-
Geometric Isomers: Separating cis and trans isomers.[7]
-
Positional Isomers: Distinguishing between TAGs where the unsaturated fatty acid is at the sn-2 position versus the sn-1/3 positions.[7]
-
Degree of Unsaturation: Grouping TAGs based on the total number of double bonds.[8]
| Column Type | Isomers Separated | Key Finding | Reference |
| Silver-Ion (Ag+) | Regioisomers (e.g., ABA vs. AAB type) | Considered a reference method for regioisomer separation. Excellent selectivity based on unsaturation. | [2][9] |
| Silver-Ion (Ag+) | Geometric (cis/trans) and positional isomers | A powerful technique for detailed isomer analysis. | [7] |
| Silver-Ion (Ag+) | Regioisomeric pairs with up to 3 double bonds (baseline separation) and 4-7 double bonds (partial separation) | Achieved by coupling three columns and using an optimized mobile phase gradient. | [8] |
Chiral Columns
When the analytical goal is to separate enantiomers (stereoisomers that are mirror images), chiral chromatography is required.[10] In TAGs, this occurs when the fatty acids at the sn-1 and sn-3 positions are different (e.g., sn-PPO vs. sn-OPP). Chiral columns contain a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[10]
Cellulose-based CSPs, such as cellulose-tris(3,5-dimethylphenylcarbamate), are commonly used for this purpose.[11] Chiral HPLC methods can now rapidly and simultaneously separate both enantiomers and positional isomers in a single run.[12]
| Column Type | Isomers Separated | Analysis Time | Reference |
| CHIRALPAK IF-3 | Enantiomers (sn-PPO/sn-OPP) and the positional isomer (sn-POP) | Resolved into three distinct peaks in 30 minutes. | [12] |
| Two cellulose-based columns in series | All TG enantiomers containing 1-8 double bonds | Systematic characterization of enantiomers in real samples like hazelnut oil. | [11] |
Experimental Workflows and Selection Logic
The selection of an appropriate HPLC column and method is guided by the specific analytical question. The following diagrams illustrate a typical experimental workflow and a logical approach to column selection.
Caption: General experimental workflow for triglyceride isomer analysis by HPLC.
Caption: Logic diagram for selecting the appropriate HPLC column type.
Detailed Experimental Protocols
Accurate and reproducible results depend on meticulous adherence to experimental conditions. Below are representative protocols derived from published methods.
Protocol 1: C30 Reversed-Phase HPLC for Oil Profiling
This method is adapted from a comparison of C18 and C30 columns for analyzing peanut oil.[4]
-
Columns: Thermo Scientific Acclaim C30, 5 µm (4.6 × 150 mm)
-
Mobile Phase A: Acetonitrile (CH3CN)
-
Mobile Phase B: Iso-propanol (IPA)
-
Mobile Phase C: Ammonium acetate (B1210297) buffer (0.1 M, pH 5.0)
-
Gradient:
-
-15 to 0 min: 90% A, 5% B, 5% C
-
0.1 to 60 min: Gradient to 0% A, 95% B, 5% C
-
60 to 70 min: Hold at 0% A, 95% B, 5% C
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Detector: Charged Aerosol Detector (CAD)
-
Sample: Peanut oil (5 mg/mL in iso-propanol)
Protocol 2: Silver-Ion HPLC for Regioisomer Separation
This protocol is based on methods developed for separating TAG regioisomers.[7][13][14]
-
Column(s): Two Varian ChromSpher Lipids columns (silver-ion) connected in series.[7]
-
Mobile Phase: Isocratic elution with 1.0% Acetonitrile in Hexane (B92381).
-
Flow Rate: 1.0 - 1.5 mL/min.[13]
-
Column Temperature: Temperature is a critical parameter and can be optimized. Lower temperatures (e.g., 10-20°C) can enhance separation.[2][14] Unexpectedly, with hexane-based solvents, unsaturated TAGs may elute more slowly at higher temperatures.[7]
-
Injection Volume: 10 µL
-
Detector: Mass Spectrometry (MS) or Evaporative Light-Scattering Detector (ELSD).
Protocol 3: Chiral HPLC for Enantiomer and Regioisomer Separation
This protocol is adapted from a method for the simultaneous separation of TAG enantiomers and positional isomers.[12]
-
Column: CHIRALPAK IF-3
-
Mobile Phase: A gradient of hexane and 2-propanol is typically used.[11]
-
Flow Rate: ~1.0 mL/min
-
Column Temperature: 25 °C
-
Detector: Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) is highly effective for identification.[11]
Conclusion
The selection of an HPLC column for triglyceride isomer analysis is dictated by the specific isomers of interest.
-
Reversed-Phase C30 columns are the superior choice over C18 for high-resolution profiling of complex mixtures and for resolving some regioisomers based on subtle differences in their shape.[4][6]
-
Silver-Ion (Ag+-HPLC) columns are indispensable for separating isomers based on unsaturation, including positional and geometric (cis/trans) isomers, and are considered a benchmark for regioisomer analysis.[2][7]
-
Chiral columns are essential and highly effective for the separation of enantiomeric triglycerides.[11][12]
For unambiguous identification, coupling HPLC with mass spectrometry (MS) is strongly recommended, as it provides molecular weight and structural information that is crucial for confirming isomer identity.[2][15] By carefully matching the column's separation principle to the analytical problem, researchers can successfully resolve and quantify these challenging but important lipid molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. aocs.org [aocs.org]
- 4. lcms.cz [lcms.cz]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Simultaneous Separation of Triacylglycerol Enantiomers and Positional Isomers by Chiral High Performance Liquid Chromatography Coupled with Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aocs.org [aocs.org]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of triacylglycerols by silver-ion high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
